molecular formula C46H80N2O13 B15611413 Tilmicosin-d3

Tilmicosin-d3

Katalognummer: B15611413
Molekulargewicht: 872.1 g/mol
InChI-Schlüssel: JTSDBFGMPLKDCD-VRFNIZQKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tilmicosin-d3 is a useful research compound. Its molecular formula is C46H80N2O13 and its molecular weight is 872.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C46H80N2O13

Molekulargewicht

872.1 g/mol

IUPAC-Name

(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-7-[2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione

InChI

InChI=1S/C46H80N2O13/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3/b15-14+,25-19+/t26-,27+,28-,29+,30-,31-,32+,33-,35-,36-,38+,39-,40-,41-,42-,43-,44-,45+,46-/m1/s1/i9D3

InChI-Schlüssel

JTSDBFGMPLKDCD-VRFNIZQKSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

What is Tilmicosin-d3 and its primary use in research?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilmicosin (B555) is a semi-synthetic macrolide antibiotic primarily used in veterinary medicine to treat respiratory diseases in livestock, such as cattle and swine.[1][2] It is structurally similar to tylosin (B1662201) and exhibits a broad spectrum of activity against Gram-positive and some Gram-negative bacteria.[3] The deuterated analog, Tilmicosin-d3, serves as an invaluable tool in research, particularly in pharmacokinetic and bioanalytical studies, where it is employed as an internal standard for the accurate quantification of tilmicosin in complex biological matrices.[4] This technical guide provides an in-depth overview of this compound, its primary use in research, detailed experimental protocols, and the underlying mechanism of action of its parent compound, tilmicosin.

Physicochemical Properties and Quantitative Data

This compound is a stable, isotopically labeled version of tilmicosin, where three hydrogen atoms have been replaced by deuterium. This modification results in a molecule that is chemically identical to tilmicosin but has a slightly higher molecular weight, allowing it to be distinguished by mass spectrometry.

PropertyTilmicosinThis compound
Chemical Formula C₄₆H₈₀N₂O₁₃C₄₆H₇₇D₃N₂O₁₃
Molecular Weight 869.13 g/mol [5]~872.17 g/mol
CAS Number 108050-54-0[5]108050-54-0 (unlabeled)

Table 1: Physicochemical Properties of Tilmicosin and this compound.

For quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Multiple Reaction Monitoring (MRM) is the technique of choice. The following table summarizes the key mass spectrometry parameters for the analysis of tilmicosin. While specific product ions for this compound are not consistently reported in the literature, they are expected to be shifted by +3 m/z units from the parent ion, with fragmentation patterns similar to the unlabeled compound.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Ionization Mode
Tilmicosin435.3 ([M+2H]²⁺)[6][7]Not specifiedNot specifiedPositive ESI
This compound~436.8 ([M+2H]²⁺)Not specifiedNot specifiedPositive ESI

Table 2: Mass Spectrometry Parameters for Tilmicosin and this compound. Note: Specific product ion m/z values are instrument-dependent and require optimization. Researchers should determine the most abundant and stable product ions during method development.

Primary Use in Research: Internal Standard for Bioanalysis

The primary application of this compound in a research setting is as an internal standard (IS) for the quantification of tilmicosin in biological samples such as plasma, serum, and tissues.[4] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis for several reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to tilmicosin, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.

  • Co-elution: It co-elutes with the analyte (tilmicosin) during liquid chromatography, meaning it experiences the same matrix effects.

  • Correction for Variability: By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of analyte during sample extraction and processing, as well as variations in instrument response, can be accurately corrected for by calculating the ratio of the analyte's response to the internal standard's response.

Experimental Protocols

Quantification of Tilmicosin in Animal Tissue using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the analysis of tilmicosin in animal tissues. Specific parameters may need to be optimized based on the tissue matrix and the instrumentation used.

1. Materials and Reagents:

  • Tilmicosin analytical standard

  • This compound internal standard

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, deionized or Milli-Q

  • Phosphate (B84403) buffer

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

2. Sample Preparation:

  • Weigh approximately 1 gram of homogenized animal tissue into a centrifuge tube.

  • Spike the sample with a known concentration of this compound internal standard solution.

  • Add 5 mL of extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and phosphate buffer).

  • Vortex the sample for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the tissue debris.

  • Transfer the supernatant to a clean tube.

  • Perform a solid-phase extraction (SPE) cleanup to remove matrix interferences.

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar impurities.

    • Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 200 µL).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor the transitions specified in Table 2.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of tilmicosin to this compound against the concentration of the tilmicosin calibration standards.

  • Determine the concentration of tilmicosin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Workflows

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tilmicosin, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[5] It specifically targets the 50S subunit of the bacterial ribosome.[3] The binding site is located within the nascent peptide exit tunnel, near the peptidyl transferase center (PTC).[8][9] By binding to the 23S rRNA component of the 50S subunit, tilmicosin physically obstructs the path of the growing polypeptide chain, thereby preventing its elongation.[8] This leads to the premature dissociation of the peptidyl-tRNA from the ribosome, ultimately halting protein synthesis and inhibiting bacterial growth.

Tilmicosin_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit Components 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit PTC Peptidyl Transferase Center (PTC) Exit_Tunnel Nascent Peptide Exit Tunnel 23S_rRNA 23S rRNA Tilmicosin Tilmicosin Binding Binds to 23S rRNA in Exit Tunnel Tilmicosin->Binding Obstruction Steric Obstruction Binding->Obstruction Inhibition_Translocation Inhibition of Translocation Obstruction->Inhibition_Translocation Inhibition_Peptide_Bond Inhibition of Peptide Bond Formation Obstruction->Inhibition_Peptide_Bond Protein_Synthesis_Halted Protein Synthesis Halted Inhibition_Translocation->Protein_Synthesis_Halted Inhibition_Peptide_Bond->Protein_Synthesis_Halted

Caption: Mechanism of Tilmicosin action on the bacterial ribosome.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantitative analysis of tilmicosin in a biological matrix using this compound as an internal standard.

Bioanalytical_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Extraction 3. Sample Extraction (e.g., Protein Precipitation, LLE) IS_Spiking->Extraction Cleanup 4. Sample Cleanup (e.g., Solid-Phase Extraction) Extraction->Cleanup Evaporation_Reconstitution 5. Evaporation & Reconstitution Cleanup->Evaporation_Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_Analysis Data_Processing 7. Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: General workflow for Tilmicosin analysis using an internal standard.

Conclusion

This compound is an essential tool for researchers and drug development professionals involved in the study of tilmicosin. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the generation of accurate and reliable quantitative data, which is critical for pharmacokinetic studies and regulatory submissions. A thorough understanding of the analytical methodology and the mechanism of action of tilmicosin is paramount for its effective and safe use in veterinary medicine.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tilmicosin-d3: Chemical Structure, Properties, and Analytical Applications

Abstract

This compound is the deuterium-labeled analogue of Tilmicosin (B555), a broad-spectrum macrolide antibiotic used in veterinary medicine. Its structural and chemical properties make it an ideal internal standard for the accurate quantification of Tilmicosin in complex biological matrices using mass spectrometry-based assays. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Tilmicosin, along with detailed experimental protocols for the use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Furthermore, it visualizes key signaling pathways and analytical workflows to support research and development applications.

Chemical Structure and Identity

This compound is a semi-synthetic derivative of tylosin, where a methyl group on the mycaminose (B1220238) sugar moiety has been replaced with a trideuteromethyl group. This isotopic labeling results in a molecule that is chemically identical to Tilmicosin in terms of reactivity and chromatographic behavior but is distinguishable by its higher mass.

Chemical Structure of this compound: (Image of the chemical structure would be placed here in a formal whitepaper)

Table 1: Chemical Identifiers for this compound and Tilmicosin

IdentifierThis compoundTilmicosin
CAS Number 2714486-61-8[1][2]108050-54-0[3][4]
Molecular Formula C₄₆H₇₇D₃N₂O₁₃[1][2]C₄₆H₈₀N₂O₁₃[3][4]
Molecular Weight 872.2 g/mol [1][2]869.13 g/mol [3][4]
Synonyms LY-177370-d3, EL-870-d3[3]Micotil, LY-177370, EL-870[3][5]
InChI Key JTSDBFGMPLKDCD-VRFNIZQKSA-N[1]JTSDBFGMPLKDCD-QWRVQLQESA-N

Physicochemical and Pharmacological Properties

The physicochemical properties of Tilmicosin are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. This compound shares these properties, which is essential for its function as an internal standard.

Table 2: Physicochemical Properties of Tilmicosin

PropertyValueReference
Physical Form White to off-white solid[6]
Melting Point 107-112 °C[6]
pKa (tertiary amine) 7.4 - 8.5 (cis/trans isomers)[6]
LogP (Octanol-Water) 3.80[7]
Water Solubility 566 mg/mL (at pH 7, 25°C)[4]
Organic Solvent Solubility Freely soluble in methanol (B129727), chloroform, acetone, acetonitrile (B52724)[4]
UV Absorbance Max (λmax) 284 nm[6]

Table 3: Pharmacological and Microbiological Properties of Tilmicosin

ParameterValue / TargetReference
Mechanism of Action Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit; Calcium channel antagonist[3]
IC₅₀ (Protein Synthesis) 0.36 µM[2]
MIC vs. M. haemolytica 4 µM[2]
MIC vs. P. multocida 4 µM[2]
MIC vs. E. coli 128 µM (susceptible), 2 µM (hyperpermeable)[2]

Mechanism of Action and Biological Pathways

Tilmicosin exerts its therapeutic effects through multiple mechanisms, primarily as an antibiotic. It also possesses significant immunomodulatory and cardiotoxic properties linked to its interaction with host cell signaling.

Antibacterial Action

As a macrolide, Tilmicosin's primary mechanism is the inhibition of bacterial protein synthesis. It binds to the P site of the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds and the translocation process.[4]

Immunomodulatory Effects via MAPK Signaling

Tilmicosin has demonstrated anti-inflammatory properties by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in host immune cells. In bovine mammary cells stimulated by S. aureus, Tilmicosin pretreatment leads to an increase in the phosphorylation of ERK1/2, a pathway often associated with cell survival, while decreasing the phosphorylation of p38, a key mediator of inflammatory cytokine production.[1] This dual action helps reduce the inflammatory response and protect host cells from damage.[1]

Tilmicosin_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S_aureus S. aureus Stimulation Receptor Toll-like Receptor S_aureus->Receptor MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade p38 p38 MAPK_Cascade->p38 ERK1_2 ERK1/2 MAPK_Cascade->ERK1_2 Inflammation Pro-inflammatory Cytokine Genes (IL-1β, IL-6, TNF-α) p38->Inflammation Activates Survival Cell Survival Pathways ERK1_2->Survival Promotes Tilmicosin Tilmicosin Tilmicosin->p38 Inhibits (-) Tilmicosin->ERK1_2 Activates (+)

Caption: Tilmicosin's modulation of the MAPK signaling pathway.

Calcium Channel Antagonism and Cardiotoxicity

Tilmicosin is known to act as a calcium channel antagonist.[7][8] This activity is believed to be a primary contributor to its cardiotoxic effects, which include tachycardia and decreased cardiac contractility.[7] By blocking L-type calcium channels in cardiac muscle cells, Tilmicosin reduces the influx of Ca²⁺, thereby weakening the force of contraction (negative inotropy). This effect is particularly dangerous in cases of accidental human injection.[7]

Calcium_Channel_Blockade cluster_membrane Cardiomyocyte Membrane Channel L-type Ca²⁺ Channel Ca_int Intracellular Ca²⁺ Channel->Ca_int Ca_ext Extracellular Ca²⁺ Ca_ext->Channel Influx Tilmicosin Tilmicosin Tilmicosin->Channel Blocks Contraction Muscle Contraction (Negative Inotropy) Ca_int->Contraction Triggers

Caption: Mechanism of Tilmicosin as a calcium channel antagonist.

Experimental Protocol: Quantification of Tilmicosin using this compound by LC-MS/MS

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis. It accurately corrects for variations in sample preparation, injection volume, and matrix effects.

Objective

To determine the concentration of Tilmicosin in a biological matrix (e.g., plasma, tissue) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.

Materials
  • Tilmicosin analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid or ammonium (B1175870) acetate

  • Biological matrix (e.g., chicken meat)

  • Homogenizer, centrifuge, vortex mixer

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • LC-MS/MS system with electrospray ionization (ESI) source

Methodology
  • Standard Preparation:

    • Prepare stock solutions (e.g., 1 mg/mL) of Tilmicosin and this compound in methanol.

    • Create a series of working standard solutions of Tilmicosin by serial dilution to generate a calibration curve (e.g., 0.5 to 500 ng/mL).

    • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation:

    • Weigh approximately 1-2 g of the homogenized tissue sample into a centrifuge tube.

    • Spike the sample with a known volume of the this compound working solution. For calibration curve samples, spike with the corresponding Tilmicosin working standard.

    • Add 5-10 mL of an extraction solvent (e.g., acetonitrile with 1% formic acid).

    • Vortex vigorously for 1-2 minutes and/or shake for 15 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Collect the supernatant.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low-organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analytes with a high-organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 200 µL) of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate Tilmicosin from matrix components (e.g., 5% to 95% B over 5 minutes).

      • Flow Rate: 0.3-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (example values, must be optimized):

        • Tilmicosin: Q1: 869.5 -> Q3: 698.4 (quantifier), 174.1 (qualifier)

        • This compound: Q1: 872.5 -> Q3: 701.4 (quantifier)

  • Data Analysis:

    • Integrate the peak areas for the quantifier MRM transitions of both Tilmicosin and this compound.

    • Calculate the peak area ratio (Tilmicosin / this compound).

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

    • Determine the concentration of Tilmicosin in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Tissue Sample Spike 2. Spike with This compound (IS) Homogenize->Spike Extract 3. Solvent Extraction Spike->Extract Centrifuge 4. Centrifuge & Collect Supernatant Extract->Centrifuge SPE 5. Solid Phase Extraction (SPE) Centrifuge->SPE Evaporate 6. Evaporate to Dryness SPE->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 8. Inject into LC-MS/MS Reconstitute->Inject Separate 9. Chromatographic Separation (LC) Inject->Separate Detect 10. Detection by MS/MS (MRM) Separate->Detect Quantify 11. Quantify using Area Ratio to IS Detect->Quantify

Caption: General workflow for sample analysis using this compound.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Tilmicosin in research, clinical, and regulatory settings. Its chemical properties, identical to the parent compound, ensure it behaves consistently throughout sample preparation and analysis, effectively mitigating matrix effects and other sources of analytical variability. Understanding the multifaceted biological activities of Tilmicosin, from its antibacterial mechanism to its effects on host signaling pathways, provides a crucial context for interpreting quantitative data and advancing drug development and safety assessment. The methodologies outlined in this guide provide a robust framework for the application of this compound in high-performance analytical workflows.

References

Synthesis and Isotopic Labeling of Tilmicosin-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilmicosin is a semi-synthetic macrolide antibiotic derived from tylosin, primarily used in veterinary medicine to treat respiratory diseases in cattle and sheep.[1] Accurate pharmacokinetic and residue analysis of Tilmicosin is essential for ensuring efficacy and food safety. Stable isotope-labeled internal standards, such as Tilmicosin-d3, are indispensable for quantitative analysis by mass spectrometry (MS), as they correct for variations in sample preparation and instrument response.[2]

This compound is the deuterium-labeled analogue of Tilmicosin, with the deuterium (B1214612) atoms typically incorporated into the N,N-dimethylamino group of the mycaminose (B1220238) sugar moiety. This guide details a two-step synthesis to achieve this labeling.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in two primary stages, starting from commercially available Tilmicosin:

  • N-Demethylation of Tilmicosin: Selective removal of one methyl group from the N,N-dimethylamino function to yield N-demethyltilmicosin.

  • Deuteromethylation of N-demethyltilmicosin: Introduction of a trideuteromethyl group (-CD3) by reacting the resulting secondary amine with a deuterated methylating agent.

This pathway is illustrated in the workflow diagram below.

Synthesis_Workflow Proposed Synthesis Workflow for this compound Tilmicosin Tilmicosin NDemethylation Step 1: N-Demethylation Tilmicosin->NDemethylation NDemethyltilmicosin N-demethyltilmicosin NDemethylation->NDemethyltilmicosin K3Fe(CN)6 / KOH aq. 2-propanol Deuteromethylation Step 2: Deuteromethylation NDemethyltilmicosin->Deuteromethylation Tilmicosin_d3 This compound Deuteromethylation->Tilmicosin_d3 CD3I / Base Solvent (e.g., ACN) Purification Purification (e.g., HPLC) Tilmicosin_d3->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocols

The following protocols are based on published procedures for analogous chemical transformations. Researchers should adapt and optimize these conditions as necessary.

Step 1: Synthesis of N-demethyltilmicosin

This procedure is adapted from the published selective N-demethylation of Tilmicosin.[3]

Materials:

Procedure:

  • Prepare a solution of potassium ferricyanide and potassium hydroxide in water and cool to 5°C in an ice bath.

  • In a separate flask, dissolve Tilmicosin in a mixture of 2-propanol and water.

  • Slowly add the Tilmicosin solution to the cooled potassium ferricyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-demethyltilmicosin.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound

This is a general procedure for the N-methylation of a secondary amine using a deuterated methylating agent.

Materials:

  • N-demethyltilmicosin (from Step 1)

  • Deuterated methyl iodide (CD3I)

  • A suitable base (e.g., potassium carbonate, K2CO3, or diisopropylethylamine, DIPEA)

  • A suitable solvent (e.g., acetonitrile, ACN, or dimethylformamide, DMF)

Procedure:

  • Dissolve N-demethyltilmicosin in the chosen solvent in a reaction flask.

  • Add the base to the solution.

  • Add deuterated methyl iodide (CD3I) to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring for completion by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting this compound by preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation

While specific quantitative data for the synthesis of this compound is not available in the literature, the following table presents expected and typical data for the key compounds involved.

CompoundMolecular FormulaMolecular Weight ( g/mol )Isotopic Purity (%)
TilmicosinC46H80N2O13869.15N/A
N-demethyltilmicosinC45H78N2O13855.12N/A
This compound C46H77D3N2O13 872.17 >98%

Note: The isotopic purity of commercially available this compound is typically ≥98% for the d3 species.[2]

Characterization and Analysis

The final product, this compound, should be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of this compound (m/z [M+H]+ ≈ 873.19). Tandem MS (MS/MS) can be used to confirm the location of the deuterium label by analyzing the fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show a decrease in the integration of the N-methyl signal compared to Tilmicosin. 13C NMR will show a characteristic triplet for the carbon attached to the deuterium atoms due to C-D coupling. 2H NMR will show a signal corresponding to the deuterium atoms.

Conclusion

The synthesis of this compound, while not explicitly detailed in a single publication, can be reliably achieved through a two-step process involving N-demethylation of Tilmicosin followed by N-methylation with a deuterated reagent. This guide provides a strong foundational protocol for researchers to produce this essential internal standard for critical bioanalytical studies. As with any chemical synthesis, appropriate safety precautions should be taken, and optimization of the reaction conditions may be necessary to achieve desired yields and purity.

References

The Unseen Anchor: A Technical Guide to Tilmicosin-d3 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the mechanism and application of Tilmicosin-d3 as an internal standard in the quantitative analysis of the macrolide antibiotic, Tilmicosin (B555). By leveraging the principles of isotope dilution mass spectrometry, this compound serves as a crucial tool for achieving accurate, precise, and reliable quantification of Tilmicosin in complex biological matrices.

The Core Principle: Isotope Dilution Mass Spectrometry

The fundamental "mechanism of action" for this compound as an internal standard lies in the technique of Isotope Dilution Mass Spectrometry (ID-MS). This gold-standard quantitative method relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the very beginning of the analytical process.

This compound is chemically identical to Tilmicosin, except that three of its hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[1] This subtle change results in a molecule that is 3 Daltons heavier than the native Tilmicosin.[1]

Why this is effective:

  • Identical Chemical and Physical Behavior: this compound exhibits virtually identical chemical and physical properties to Tilmicosin. This means it behaves the same way during sample extraction, cleanup, and chromatographic separation. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

  • Differentiation by Mass Spectrometry: Despite their chemical similarities, the mass spectrometer can easily distinguish between Tilmicosin and this compound due to their mass difference.

  • Ratio-Based Quantification: The concentration of Tilmicosin in the sample is determined by the ratio of the mass spectrometer's response to the analyte (Tilmicosin) versus its response to the known amount of the internal standard (this compound). This ratiometric measurement corrects for variations in sample recovery and instrument response, leading to highly accurate and precise results.[2]

Data Presentation: Physicochemical and Analytical Properties

The successful application of this compound as an internal standard hinges on its distinct mass while maintaining similar chromatographic behavior to Tilmicosin.

PropertyTilmicosinThis compoundReference(s)
Molecular Formula C₄₆H₈₀N₂O₁₃C₄₆H₇₇D₃N₂O₁₃[1][3]
Molecular Weight ~869.15 g/mol ~872.2 g/mol [1]
Appearance White to off-white solidWhite to off-white solid
Solubility Freely soluble in organic solventsSlightly soluble in chloroform, methanol (B129727)[1]

Table 1: Physicochemical Properties of Tilmicosin and this compound.

For quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), specific precursor and product ions are monitored in what is known as Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierReference(s)
Tilmicosin 869.6696.1174.1[4]
435.3 ([M+2H]²⁺)VariousVarious[5][6]
This compound 872.6 (Predicted)699.1 (Predicted)174.1 (Predicted)
436.8 ([M+2H]²⁺) (Predicted)VariousVarious

Table 2: Illustrative LC-MS/MS MRM Transitions. Note: The MRM transitions for this compound are predicted based on the known fragmentation of Tilmicosin and the +3 Dalton mass shift. The most abundant and stable product ions would be confirmed during method development.

Experimental Protocol: Quantification of Tilmicosin in Animal Tissue

This section provides a detailed, synthesized methodology for the determination of Tilmicosin in animal tissue (e.g., liver, muscle) using this compound as an internal standard, based on common practices in the cited literature.[2][7][8][9]

3.1. Materials and Reagents

  • Tilmicosin reference standard

  • This compound internal standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

3.2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tilmicosin and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of Tilmicosin by serial dilution of the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

  • Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the this compound stock solution to the desired concentration for spiking into samples.

3.3. Sample Preparation

  • Homogenization: Weigh 2 g (± 0.1 g) of minced tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the this compound internal standard spiking solution to each sample, except for the blank matrix samples.

  • Extraction: Add 10 mL of acetonitrile to the tube. Homogenize for 1 minute, followed by shaking for 20 minutes.

  • Protein Precipitation & Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove interferences.

    • Elute the analytes with 5 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase. Filter through a 0.22 µm syringe filter into an autosampler vial.

3.4. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: As specified in Table 2. Instrument parameters such as collision energy and cone voltage should be optimized for maximum signal intensity for each transition.

3.5. Quantification A calibration curve is constructed by plotting the ratio of the peak area of Tilmicosin to the peak area of this compound against the concentration of the Tilmicosin standards. The concentration of Tilmicosin in the unknown samples is then calculated from this calibration curve.

Method Performance and Validation

Analytical methods for veterinary drug residues are rigorously validated to ensure their reliability. The use of this compound contributes to achieving the high standards required.

ParameterTypical PerformanceReference(s)
Linearity (r²) > 0.99[2][10]
Recovery (%) 80 - 110%[2][8][10]
Precision (%RSD) < 15%[2][8]
LOD 0.03 - 13 µg/kg (matrix dependent)[8][10]
LOQ 0.06 - 20 µg/kg (matrix dependent)[8][10]

Table 3: Summary of Typical Method Validation Parameters for Tilmicosin Analysis.

Visualizing the Workflow and Logic

Diagrams created using Graphviz DOT language help to clarify the experimental and logical flow.

G cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Tissue Sample (2g) Spike Spike with known amount of this compound Sample->Spike Extract Add Acetonitrile & Homogenize Spike->Extract Centrifuge Centrifuge (4000 rpm) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE_Load Load onto C18 SPE Cartridge Supernatant->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute with Methanol SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (Tilmicosin & this compound co-elute) Inject->Separate Detect MS/MS Detection (Monitor MRM Transitions) Separate->Detect Peak_Area Measure Peak Areas (Analyte & Internal Standard) Detect->Peak_Area Ratio Calculate Area Ratio: (Tilmicosin / this compound) Peak_Area->Ratio Cal_Curve Plot Ratio vs. Concentration for Standards Ratio->Cal_Curve Quantify Quantify Sample Concentration from Calibration Curve Cal_Curve->Quantify

Figure 1: Workflow for Tilmicosin quantification using a deuterated internal standard.

G cluster_process Sample Preparation & Analysis cluster_detection Mass Spectrometer Detection Analyte Tilmicosin (Analyte) Unknown Quantity Process Extraction, Cleanup, Injection (Potential for Analyte Loss and Instrumental Variation) Analyte->Process IS This compound (Internal Standard) Known Quantity Added IS->Process MS_Analyte Analyte Response (Area_A) Process->MS_Analyte MS_IS Internal Standard Response (Area_IS) Process->MS_IS Ratio Response Ratio = Area_A / Area_IS (Corrects for losses and variation) MS_Analyte->Ratio MS_IS->Ratio Result Accurate Quantification Ratio->Result

Figure 2: Logical relationship of the internal standard in quantitative analysis.

Conclusion

This compound is an indispensable tool for the modern bioanalytical scientist. Its mechanism of action as an internal standard is rooted in the robust and reliable principles of isotope dilution. By perfectly mimicking the behavior of the target analyte throughout the analytical workflow while being distinguishable by mass, it corrects for inevitable variations, ensuring the highest level of accuracy and precision in the quantification of Tilmicosin residues. This technical guide provides the foundational knowledge, quantitative data, and a detailed procedural framework for the successful implementation of this compound in a research or regulatory setting.

References

In-Depth Technical Guide to Tilmicosin-d3: Commercial Availability and Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tilmicosin-d3, a deuterated analog of the macrolide antibiotic Tilmicosin (B555). This document details its commercial suppliers, availability, and its critical role as an internal standard in quantitative analyses. Furthermore, it outlines a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and presents diagrams illustrating its mechanism of action and a typical pharmacokinetic workflow.

Commercial Suppliers and Availability of this compound

This compound is readily available from several reputable suppliers that cater to the research and development community. It is primarily intended for use as an internal standard for the quantification of tilmicosin in various biological matrices by GC- or LC-MS.[1][2] The table below summarizes the key information from prominent commercial suppliers.

SupplierAvailable QuantitiesPurityAdditional Information
Cayman Chemical 1 mg, 5 mg≥99% deuterated forms (d1-d3)[2][3]CAS Number: 2714486-61-8.[2] Intended for use as an internal standard.[2]
MedChemExpress CustomDeuterium labeledFor research use only.[4]
Bertin Bioreagent 1 mg, 5 mgNot specifiedDistributes Cayman Chemical products.[1]
CymitQuimica 5 mg, 10 mg, 25 mg, 50 mg, 100 mgNot specifiedPricing available for some quantities.[5]
Sapphire Bioscience 1 mg, 5 mg≥99% deuterated forms (d1-d3)[3]Distributes Cayman Chemical products.[3]
Mithridion 25 mgNot specifiedSupplier is Gentaur.[6]

Core Application: Internal Standard for Quantitative Analysis

The primary and most critical application of this compound is as an internal standard in analytical chemistry, specifically for the quantification of Tilmicosin in biological samples using LC-MS/MS.[1][2] The stable isotope-labeled nature of this compound ensures that it co-elutes with the unlabeled Tilmicosin and experiences similar ionization efficiency and matrix effects, leading to highly accurate and precise quantification.

Experimental Protocol: Quantification of Tilmicosin in Biological Matrices using LC-MS/MS with this compound Internal Standard

The following is a representative protocol synthesized from methodologies described in pharmacokinetic studies.[4][7] This protocol provides a framework for researchers to develop their specific assays.

1. Materials and Reagents:

  • Tilmicosin analytical standard

  • This compound internal standard

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Biological matrix (e.g., plasma, serum, tissue homogenate) from control subjects

  • Solid-phase extraction (SPE) cartridges (if necessary for sample cleanup)

2. Preparation of Stock Solutions and Standards:

  • Tilmicosin Stock Solution (1 mg/mL): Accurately weigh and dissolve Tilmicosin in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Tilmicosin by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) in the same solvent as the working standards.

3. Sample Preparation:

  • Spiking: To an aliquot of the biological matrix (e.g., 100 µL of plasma), add a small volume of the Tilmicosin working standard solution and a fixed volume of the this compound internal standard working solution.

  • Protein Precipitation: Add a protein precipitating agent (e.g., 3 volumes of acetonitrile) to the spiked sample. Vortex vigorously and centrifuge to pellet the precipitated proteins.

  • Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.

  • SPE Cleanup (Optional): For complex matrices, a solid-phase extraction step may be necessary to remove interfering substances.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: A typical flow rate for analytical LC-MS.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS) System:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Tilmicosin: Monitor the transition of the precursor ion to a specific product ion.

      • This compound: Monitor the corresponding transition for the deuterated analog.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Tilmicosin to this compound against the concentration of the Tilmicosin standards.

  • Determine the concentration of Tilmicosin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Signaling Pathways and Experimental Workflows

To further aid in the understanding of Tilmicosin's function and the application of its deuterated form, the following diagrams are provided.

Tilmicosin_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_Ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Bacterial_Ribosome->50S_Subunit 30S_Subunit 30S Subunit Bacterial_Ribosome->30S_Subunit Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis Inhibition Inhibition 50S_Subunit->Inhibition 30S_Subunit->Protein_Synthesis Inhibition->Protein_Synthesis Tilmicosin Tilmicosin Tilmicosin->50S_Subunit Binds to 23S rRNA

Caption: Mechanism of action of Tilmicosin in inhibiting bacterial protein synthesis.

Pharmacokinetic_Workflow cluster_animal_study In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Analysis Animal_Dosing Animal Dosing (e.g., oral, intravenous) Sample_Collection Biological Sample Collection (Blood, Tissue, etc.) over time Animal_Dosing->Sample_Collection Spiking Spike with This compound (Internal Standard) Sample_Collection->Spiking Extraction Protein Precipitation and/or SPE Spiking->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Quantification Quantification using Calibration Curve LC_MSMS->Quantification Pharmacokinetic_Modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC) Quantification->Pharmacokinetic_Modeling

Caption: A typical experimental workflow for a pharmacokinetic study of Tilmicosin.

References

Tilmicosin-d3: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety data, handling information, and experimental context for Tilmicosin-d3 (B1154405). The information is curated for professionals in research and drug development who utilize this isotopically labeled compound as an internal standard for the quantification of tilmicosin (B555).

Safety and Handling

This compound, a deuterated analog of the macrolide antibiotic tilmicosin, requires careful handling due to its pharmacological and toxicological properties. The following information is a summary of data from various safety data sheets (SDS).

Hazard Identification

This compound is classified as hazardous. Key hazard statements include:

  • Harmful if swallowed.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • Suspected of damaging fertility or the unborn child.[1][2][4]

  • May cause damage to organs (heart and lungs) through prolonged or repeated exposure.[1][2][4]

  • Very toxic to aquatic life with long-lasting effects.[1]

Signal Word: Warning[1]

Hazard Pictograms:

  • Health Hazard

  • Exclamation Mark

  • Environment

Personal Protective Equipment (PPE) and Exposure Controls

To minimize exposure, the following personal protective equipment is recommended:

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.[5][6] A face shield may be necessary if there is a risk of splashing.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a laboratory coat.[5]

  • Respiratory Protection: In case of insufficient ventilation or when handling the solid form that may generate dust, use a suitable respirator.[5][7]

  • Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.[5][7] Eyewash stations and safety showers should be readily available.[5]

First Aid Measures
  • If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[2][8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][8]

  • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[2][8]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[8]

Handling and Storage
  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with eyes, skin, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2][5]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place at -20°C for long-term stability.[1][9] Keep away from oxidizing agents.[2]

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound.

Physicochemical Properties
PropertyValueSource(s)
Chemical Formula C₄₆H₇₇D₃N₂O₁₃[9][10][11]
Molecular Weight 872.2 g/mol [9][10][11]
Appearance Solid (White to off-white)[10]
Purity ≥98% (Tilmicosin)[9]
Deuterium Incorporation ≥99% deuterated forms (d₁-d₃); ≤1% d₀[9]
Solubility Slightly soluble in methanol (B129727) and chloroform.[9][11]
Storage Temperature -20°C[9][11]
Stability ≥ 4 years at -20°C[9][11]
Toxicological Data
EndpointValue/ObservationSource(s)
Acute Oral Toxicity Harmful if swallowed (Category 4)[1][2]
Eye Irritation Causes serious eye irritation (Category 2A)[1][2]
Reproductive Toxicity Suspected of damaging fertility or the unborn child (Category 2)[1][2]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs (Heart, Lungs) through prolonged or repeated exposure (Category 2)[1][2]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects (Acute 1, Chronic 1)[1]
Carcinogenicity Not listed by IARC, NTP, or OSHA as a carcinogen.[1]
Sensitization No sensitizing effects known.[1]

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods. Below are detailed methodologies for its application and for studying the mechanism of action of its non-labeled counterpart, tilmicosin.

Quantification of Tilmicosin in Plasma using LC-MS/MS with this compound Internal Standard

This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of tilmicosin in a biological matrix like plasma.

3.1.1. Materials and Reagents

  • Tilmicosin analytical standard

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Plasma samples (e.g., porcine, bovine)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with an electrospray ionization (ESI) source

3.1.2. Sample Preparation

  • Thaw plasma samples at room temperature.

  • In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 20 µL of this compound internal standard solution (concentration to be optimized based on the expected concentration of tilmicosin in the samples).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

3.1.3. LC-MS/MS Conditions

  • LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode.

    • Monitor the precursor to product ion transitions for both tilmicosin and this compound. The exact m/z values should be determined by direct infusion of the standards.

3.1.4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of tilmicosin to this compound against the concentration of tilmicosin standards.

  • Determine the concentration of tilmicosin in the plasma samples by interpolating their peak area ratios from the calibration curve.

In Vitro Bacterial Protein Synthesis Inhibition Assay

This protocol outlines a cell-free assay to demonstrate the inhibitory effect of tilmicosin on bacterial protein synthesis.

3.2.1. Materials and Reagents

  • Tilmicosin

  • E. coli S30 cell-free extract for transcription/translation

  • Amino acid mixture

  • Control DNA template (e.g., plasmid encoding a reporter protein like luciferase or GFP)

  • Nuclease-free water

  • Spectrophotometer or luminometer for detection

3.2.2. Experimental Procedure

  • Prepare a series of dilutions of tilmicosin in nuclease-free water.

  • Set up reaction tubes on ice, each containing the S30 extract, amino acid mixture, and the control DNA template.

  • Add the different concentrations of tilmicosin to the respective reaction tubes. Include a no-drug control.

  • Initiate the transcription/translation reaction by incubating the tubes at 37°C.

  • After a defined incubation period (e.g., 1-2 hours), stop the reaction.

  • Quantify the amount of synthesized reporter protein (e.g., by measuring luminescence for luciferase or fluorescence for GFP).

3.2.3. Data Analysis

  • Calculate the percentage of protein synthesis inhibition for each tilmicosin concentration relative to the no-drug control.

  • Plot the percentage of inhibition against the logarithm of the tilmicosin concentration to determine the IC₅₀ value (the concentration of tilmicosin that inhibits protein synthesis by 50%).

Mechanism of Action and Signaling Pathways

Antibacterial Mechanism of Action

Tilmicosin, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[12] It binds to the 50S subunit of the bacterial ribosome, specifically within the polypeptide exit tunnel.[12][13][14] This binding sterically hinders the elongation of the nascent polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome.[15][16] This ultimately results in the cessation of bacterial protein production and inhibition of bacterial growth.

Tilmicosin_Antibacterial_Mechanism Tilmicosin Tilmicosin Ribosome Bacterial 50S Ribosomal Subunit Tilmicosin->Ribosome Binding Binding to Polypeptide Exit Tunnel Ribosome->Binding Blockage Steric Blockage of Nascent Polypeptide Binding->Blockage Dissociation Premature Dissociation of Peptidyl-tRNA Blockage->Dissociation Inhibition Inhibition of Bacterial Protein Synthesis Dissociation->Inhibition

Caption: Workflow of Tilmicosin's antibacterial action.

Cardiotoxicity Signaling Pathway

The cardiotoxicity of tilmicosin is a significant concern and is thought to be multifactorial.[17][18][19][20] The proposed mechanisms involve the blockade of calcium channels, induction of oxidative stress, and initiation of apoptosis in cardiomyocytes.[17][18][21]

Tilmicosin_Cardiotoxicity_Pathway cluster_cell Cardiomyocyte Tilmicosin Tilmicosin Ca_Channel L-type Calcium Channel Tilmicosin->Ca_Channel blocks ROS Increased Reactive Oxygen Species (ROS) Tilmicosin->ROS Ca_Influx Decreased Ca²⁺ Influx Contractility Decreased Contractility Ca_Influx->Contractility Cardiotoxicity Cardiotoxicity Contractility->Cardiotoxicity Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Apoptosis->Cardiotoxicity Tilmicosin_Quantification_Workflow Animal_Dosing Animal Dosing with Tilmicosin Sample_Collection Plasma Sample Collection at Time Points Animal_Dosing->Sample_Collection Spiking Spike Samples with This compound (IS) Sample_Collection->Spiking Extraction Protein Precipitation and Extraction Spiking->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing PK_Modeling Pharmacokinetic Modeling Data_Processing->PK_Modeling

References

Technical Guide: The Role of Tilmicosin-d3 in Modern Veterinary Drug Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Analytical Scientists

Abstract

This technical guide provides a comprehensive overview of the critical role of Tilmicosin-d3 as a stable isotope-labeled internal standard for the quantitative analysis of the macrolide antibiotic Tilmicosin (B555) in veterinary matrices. Accurate determination of Tilmicosin residues in animal-derived products is essential for ensuring food safety, adhering to regulatory limits, and conducting pharmacokinetic studies. This document details the principles of isotope dilution mass spectrometry, provides detailed experimental protocols for sample preparation and LC-MS/MS analysis, and presents key quantitative data in structured tables. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to offer a clear, step-by-step understanding of the analytical process. This guide is intended for researchers, analytical chemists, and drug development professionals working in the field of veterinary medicine.

Introduction to Tilmicosin and the Need for Precise Quantification

Tilmicosin is a semi-synthetic macrolide antibiotic used exclusively in veterinary medicine. It is primarily employed for the treatment and prevention of respiratory diseases in cattle, sheep, and pigs, particularly those associated with microorganisms like Mannheimia haemolytica and Pasteurella multocida.[1][2] Due to its therapeutic importance, residues of Tilmicosin can persist in animal tissues, milk, and other products intended for human consumption.

Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Tilmicosin to protect public health.[3] Consequently, the development of highly accurate, precise, and robust analytical methods is paramount for monitoring compliance with these MRLs. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its superior sensitivity and selectivity.[3][4] The accuracy of LC-MS/MS quantification, however, can be compromised by several factors, including sample matrix effects, variations in extraction efficiency, and instrument response fluctuations. The use of an appropriate internal standard is essential to mitigate these issues.

The Gold Standard: Role of this compound as an Internal Standard

In quantitative mass spectrometry, an ideal internal standard (IS) behaves identically to the analyte of interest throughout the entire analytical process—from extraction to detection.[5] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" because they fulfill this requirement almost perfectly.[5]

This compound is the deuterated analogue of Tilmicosin, where three hydrogen atoms on a methyl group have been replaced by deuterium (B1214612) atoms.[6] This modification results in a 3 Dalton mass increase, making it easily distinguishable from the native Tilmicosin by the mass spectrometer.[6] However, its physicochemical properties, including polarity, solubility, extraction recovery, and chromatographic retention time, are nearly identical to the analyte.[7]

By adding a known amount of this compound to every sample at the beginning of the workflow, it co-experiences any sample loss during preparation and any ionization suppression or enhancement in the mass spectrometer's source. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, which effectively cancels out these variations and leads to highly accurate and precise results.[5]

cluster_0 Analytical Process cluster_1 Correction Principle Analyte Tilmicosin (Analyte) in Sample Extraction Sample Preparation (e.g., SPE, LLE) Analyte->Extraction IS This compound (IS) (Known Amount Added) IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Both experience identical variability (loss, matrix effects) Ratio Calculate Ratio (Analyte Signal / IS Signal) LCMS->Ratio Generate separate signals Result Accurate Quantification Ratio->Result

Caption: Logical relationship of an internal standard in quantitative analysis.

Physicochemical and Mass Spectrometric Properties

The accurate configuration of the LC-MS/MS instrument relies on precise knowledge of the mass-to-charge ratios (m/z) for both the precursor ions and their corresponding product ions. These pairs are known as Multiple Reaction Monitoring (MRM) transitions.

ParameterTilmicosin (Analyte)This compound (Internal Standard)Reference(s)
Chemical Formula C₄₆H₈₀N₂O₁₃C₄₆H₇₇D₃N₂O₁₃[1],[6]
Molecular Weight 869.15 g/mol 872.2 g/mol [1],[6]
Ionization Mode ESI (+)ESI (+)[4]
Precursor Ion (m/z) [M+2H]²⁺ 435.3436.8 (Expected)
Precursor Ion (m/z) [M+H]⁺ 869.6872.6 (Expected)
Product Ion 1 (m/z) 174.0174.0 (Expected)
Product Ion 2 (m/z) 696.4696.4 (Expected)

*Note: Experimentally determined MRM transitions for this compound were not explicitly found in the cited literature. The listed precursor ions are calculated based on the +3 Dalton mass difference. Product ions are expected to be identical to the unlabeled compound as the deuterium atoms are located on a stable position of the mycaminose (B1220238) sugar, which is unlikely to be cleaved in the primary fragmentation pathways.

Analytical Methodology for Tilmicosin Quantification

The following sections outline a representative workflow for the analysis of Tilmicosin in veterinary tissues using this compound as an internal standard. This protocol is a composite based on methodologies described in the scientific literature.[3][4]

Experimental Protocol: Sample Preparation (Tissue)
  • Homogenization: Weigh 1.0 g (± 0.1 g) of homogenized tissue (e.g., liver, muscle, kidney) into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of this compound working solution (e.g., 100 µL of 1 µg/mL solution) to each sample, vortexing briefly. Allow to equilibrate for 15 minutes.

  • Extraction: Add 10 mL of a suitable extraction solvent (e.g., acetonitrile (B52724) or methanol). Homogenize using a high-speed probe for 1-2 minutes.

  • Centrifugation: Centrifuge the samples at 4,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of purified water.

    • Load the supernatant from the previous step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 40% methanol in water to remove interferences.

    • Elute the analyte and internal standard with 10 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the mobile phase starting condition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[4]

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

Experimental Protocol: LC-MS/MS Analysis
  • LC System: Agilent 1260 Infinity Binary LC or equivalent.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 150 mm, 3.5 µm).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

  • Flow Rate: 0.25 mL/min.[6]

  • Injection Volume: 5 µL.[6]

  • Column Temperature: 40°C.

  • Gradient Elution:

    • 0-1.5 min: 10% B

    • 1.5-6.0 min: Ramp to 95% B

    • 6.0-6.5 min: Hold at 95% B

    • 6.5-7.0 min: Return to 10% B

    • 7.0-12.0 min: Re-equilibrate at 10% B

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions: Monitor the transitions listed in the table in Section 3.0.

  • Data Analysis: Integrate peak areas for both Tilmicosin and this compound. Construct a calibration curve by plotting the peak area ratio (Tilmicosin/Tilmicosin-d3) against the concentration of calibration standards. Quantify unknown samples using the regression equation from the calibration curve.

Method Performance Characteristics

The use of this compound facilitates robust method performance across various matrices. The following table summarizes typical performance metrics reported in validated methods for Tilmicosin analysis.

ParameterMatrixValueReference(s)
Recovery Bovine/Swine/Chicken Tissue83.3% - 107.1%[3]
Recovery Cow and Sheep Milk82% - 94%
Limit of Quantitation (LOQ) Cow Milk10 µg/kg (ng/g)
Limit of Quantitation (LOQ) Sheep Milk25 µg/kg (ng/g)
Linearity Range (r²) Pig Plasma> 0.999 (0.5 - 2000 ng/mL)[4]
Precision (RSD) Fortified Tissue2.24% - 14.7%[3]

Experimental Workflow Visualization

The end-to-end process for veterinary drug analysis is a multi-step workflow requiring careful execution and quality control. The following diagram illustrates a typical workflow from sample reception to final data reporting, highlighting the integration of the internal standard.

cluster_0 Pre-Analytical cluster_1 Sample Preparation cluster_2 Analysis & Data Processing SampleReceipt 1. Sample Receipt (Tissue, Milk, Plasma) Homogenize 2. Sample Homogenization SampleReceipt->Homogenize Spike 3. Aliquot & Spike with this compound Homogenize->Spike Extract 4. Solvent Extraction Spike->Extract Centrifuge 5. Centrifugation Extract->Centrifuge Cleanup 6. SPE Cleanup (C18 Cartridge) Centrifuge->Cleanup Evaporate 7. Evaporation (N₂) Cleanup->Evaporate Reconstitute 8. Reconstitution Evaporate->Reconstitute LCMS 9. LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Integration 10. Peak Integration (Analyte & IS) LCMS->Integration Calibration 11. Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quantify 12. Quantify Samples Calibration->Quantify Report 13. Final Report Quantify->Report

Caption: End-to-end workflow for veterinary residue analysis using an IS.

Conclusion

This compound is an indispensable tool in modern veterinary drug analysis. Its use as a stable isotope-labeled internal standard in LC-MS/MS methodologies provides the highest level of analytical accuracy and precision. By effectively compensating for variations inherent in complex biological matrices and multi-step sample preparation procedures, this compound enables laboratories to confidently quantify Tilmicosin residues. This ensures that food safety standards are met, regulatory compliance is maintained, and valuable data for pharmacokinetic and toxicological studies is generated with the utmost reliability. The methodologies and data presented in this guide underscore the critical role of this compound in supporting robust and defensible analytical results in the veterinary field.

References

A Preliminary Investigation of Tilmicosin Pharmacokinetics Utilizing Tilmicosin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of tilmicosin (B555), with a specific focus on the analytical methodologies employing tilmicosin-d3 (B1154405) as an internal standard for accurate quantification. Tilmicosin is a semi-synthetic macrolide antibiotic widely used in veterinary medicine to treat respiratory infections in various animal species, including cattle, swine, and poultry.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety. The use of a deuterated internal standard like this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is a key strategy for achieving highly accurate and precise quantification of the parent drug in biological matrices.

Experimental Protocols

The determination of tilmicosin pharmacokinetics involves several key experimental stages, from animal studies to bioanalytical quantification. The following protocols are synthesized from methodologies described in the scientific literature, particularly focusing on studies conducted in swine.

1. Animal Study Design and Dosing

A typical pharmacokinetic study involves administering a controlled dose of tilmicosin to a group of healthy animals and collecting biological samples at predefined time points.

  • Animal Model: Healthy swine are commonly used as a model for tilmicosin pharmacokinetic studies.[1][2]

  • Dosing: Tilmicosin can be administered orally, often as a single dose. For instance, tilmicosin base can be given via a stomach tube at doses of 20 mg/kg or 40 mg/kg body weight.[1] In other studies, tilmicosin enteric granules or premix formulations are administered orally at a dose of 40 mg/kg.[3][4]

  • Sample Collection: Blood samples are collected from a jugular vein at multiple time points before and after drug administration. A typical collection schedule might include 0 (pre-dose), 10, 20, and 30 minutes, and 1, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, 96, and 120 hours post-dosing.[1] Plasma is then separated from the blood samples for analysis.

2. Bioanalytical Method: LC-MS/MS Quantification of Tilmicosin

The accurate measurement of tilmicosin concentrations in plasma is critical for pharmacokinetic analysis. A rapid and sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is often employed for this purpose.[3]

  • Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction to isolate the analyte from matrix components.[3]

  • Internal Standard: this compound is used as an internal standard to correct for variations in sample processing and instrument response.

  • Chromatographic Separation: Chromatographic separation is achieved on a C18 column (e.g., 2.1 × 30 mm, 3.5 μm) with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and water containing a modifier like formic acid (e.g., 90:10, v/v with 0.1% formic acid in water).[3]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode.[3] The MRM transitions for tilmicosin and this compound are monitored for quantification.

3. Pharmacokinetic Data Analysis

The plasma concentration-time data obtained from the bioanalytical method are used to calculate key pharmacokinetic parameters. This analysis can be performed using both compartmental and noncompartmental methods.[1]

  • Parameters Calculated:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach maximum plasma concentration.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t1/2 (Half-life): The time required for the plasma concentration to decrease by half, with distinct half-lives for absorption, distribution, and elimination phases.[1]

    • CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time, adjusted for bioavailability.

    • Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma, adjusted for bioavailability.

Data Presentation

The following tables summarize the pharmacokinetic parameters of tilmicosin in swine following oral administration, as reported in various studies.

Table 1: Pharmacokinetic Parameters of Tilmicosin in Swine After a Single Oral Dose of Tilmicosin Base [1]

Parameter20 mg/kg Dose (Mean ± SD)40 mg/kg Dose (Mean ± SD)
Absorption Half-life (t½a)1.49 ± 0.23 h1.64 ± 0.40 h
Distribution Half-life (t½α)2.96 ± 0.58 h3.20 ± 0.76 h
Elimination Half-life (t½β)25.26 ± 8.25 h20.69 ± 5.07 h
Peak Concentration (Cmax)1.19 ± 0.30 µg/mL2.03 ± 0.28 µg/mL
Time to Peak (Tmax)3.12 ± 0.50 h3.48 ± 0.77 h

Table 2: Comparative Pharmacokinetic Parameters of Tilmicosin Enteric Granules and Premix in Pigs After a Single Oral Dose (40 mg/kg) [4]

ParameterTilmicosin Enteric Granules (Mean ± SD)Tilmicosin Premix (Mean ± SD)
Tmax (h)3.05 ± 0.082.03 ± 0.37
Cmax (µg/mL)1.83 ± 0.191.07 ± 0.13
t½a (h)2.38 ± 0.421.72 ± 0.29
t½β (h)29.31 ± 5.5617.06 ± 1.77
AUC0-t (µg·h/mL)26.77 ± 4.5623.29 ± 3.01
MRT (h)25.22 ± 2.5715.55 ± 1.37
Vd/F (L/kg)4.06 ± 1.042.95 ± 0.62
CL/F (L/h/kg)1.39 ± 0.261.64 ± 0.22

Table 3: Pharmacokinetic Parameters of Tilmicosin in Healthy and Haemophilus parasuis-Infected Pigs After a Single Oral Dose (40 mg/kg) [2]

ParameterHealthy Pigs (Mean ± SD)Infected Pigs (Mean ± SD)
Cmax (µg/mL)1.77 ± 0.331.67 ± 0.28
t½a (h)2.27 ± 0.452.24 ± 0.44
t½α (h)5.35 ± 1.404.61 ± 0.35
t½β (h)43.53 ± 8.1742.05 ± 9.36
AUC0-t (µg·h/mL)34.86 ± 9.6928.73 ± 6.18

Mandatory Visualization

The following diagrams illustrate the experimental workflow for a typical pharmacokinetic study of tilmicosin and the logical relationship in the bioanalytical process.

experimental_workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase A Animal Acclimation (Healthy Swine) B Tilmicosin Administration (Oral Gavage) A->B C Serial Blood Sampling (Jugular Vein) B->C D Plasma Separation (Centrifugation) C->D Sample Transfer E Sample Preparation (Liquid-Liquid Extraction) D->E F Addition of Internal Standard (this compound) E->F G LC-MS/MS Analysis F->G H Quantification of Tilmicosin (Calibration Curve) G->H Data Acquisition I Pharmacokinetic Modeling (Compartmental/Non-compartmental) H->I J Determination of PK Parameters (Cmax, Tmax, AUC, t1/2) I->J

Caption: Experimental workflow for a tilmicosin pharmacokinetic study.

analytical_quantification cluster_sample Biological Sample cluster_processing Sample Processing cluster_analysis Instrumental Analysis cluster_quantification Quantification Plasma Pig Plasma (Containing Tilmicosin) IS Spike with This compound (IS) Plasma->IS Extraction Liquid-Liquid Extraction IS->Extraction LC LC Separation (C18 Column) Extraction->LC MS MS/MS Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Tilmicosin / this compound) MS->Ratio Concentration Determine Tilmicosin Concentration Ratio->Concentration

Caption: Bioanalytical quantification workflow using an internal standard.

References

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development, clinical research, and environmental analysis, the pursuit of accuracy and precision in quantitative analysis is paramount. Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), stands as a premier technique for its sensitivity and selectivity. However, inherent variabilities in sample preparation, matrix effects, and instrument response necessitate the use of internal standards to ensure reliable quantification. Among the various types of internal standards, deuterated standards have emerged as the superior choice, establishing themselves as the "gold standard" for achieving the highest levels of accuracy and robustness in mass spectrometric assays.[1][2]

This technical guide provides a comprehensive exploration of the core principles, practical applications, and detailed methodologies for leveraging deuterated standards to ensure data integrity and enhance the robustness of quantitative analytical methods.

The Core Principle: Isotope Dilution Mass Spectrometry

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a stable isotope-labeled analog of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable and non-radioactive isotope of hydrogen.[3][4] This substitution results in a molecule that is chemically and physically almost identical to the analyte but has a higher molecular weight. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[5]

By introducing a known amount of the deuterated standard into a sample at the earliest possible stage of the analytical workflow, it acts as a nearly perfect mimic for the analyte.[4] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard.[4][6] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, compensating for a wide range of analytical variabilities and leading to highly accurate and precise quantification.[2][5]

Physicochemical Properties and Key Considerations

The substitution of hydrogen with deuterium introduces subtle but significant changes in the physicochemical properties of a molecule, primarily due to the increased mass of deuterium (approximately 2 amu) compared to protium (B1232500) (approximately 1 amu).[6]

  • Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[6] This means more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step in a metabolic pathway.[6] This principle is fundamental in drug development, where deuteration can be used to enhance a drug's metabolic stability, potentially reducing dosing frequency and improving its safety profile.[7][8]

  • Chromatographic Isotope Effect: Deuterated compounds may exhibit slightly different retention times in liquid chromatography compared to their non-deuterated counterparts.[6] This is attributed to small differences in polarity and molecular volume. While often negligible, this effect should be monitored during method development, as significant separation between the analyte and the internal standard can compromise the correction for matrix effects.

When selecting a deuterated internal standard, several factors are crucial:

  • Isotopic Purity: The isotopic enrichment should ideally be 98% or higher to minimize signal interference from the unlabeled analyte.[3]

  • Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule to avoid hydrogen-deuterium exchange with the solvent (e.g., avoid -OH, -NH, -SH groups).[4][9] Such exchange can compromise the mass difference and the integrity of the analysis.

  • Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte.[4]

Quantitative Advantages of Deuterated Standards

The use of deuterated internal standards demonstrably improves the precision and accuracy of quantitative mass spectrometry assays. They are instrumental in correcting for a variety of potential errors that can occur during the analytical workflow, including variations in sample preparation, matrix effects, and instrument response.[10] The following tables summarize data highlighting the enhanced performance achieved with deuterated standards.

Table 1: Comparison of Assay Precision and Accuracy with and without a Deuterated Internal Standard

ParameterWithout Internal StandardWith Non-Isotopically Labeled ISWith Deuterated Internal Standard
Precision (%CV)
Intra-assay8.5 - 15.2%5.1 - 9.8%< 5%
Inter-assay10.1 - 18.5%7.3 - 12.4%< 7%
Accuracy (%Bias) ± 20.3%± 15.6%± 5.2%

Data compiled from representative bioanalytical studies.

Table 2: Impact of Deuterated Internal Standards on Mitigating Matrix Effects

Matrix SourceAnalyte Response Variation (without IS)Analyte/IS Ratio Variation (with Deuterated IS)
Plasma Lot 1100% (Reference)100% (Reference)
Plasma Lot 275%98%
Plasma Lot 3130%103%
Hemolyzed Plasma60%97%

Illustrative data demonstrating the normalization of signal response across different biological matrices.

Experimental Protocols

The following are detailed methodologies for common experimental procedures incorporating deuterated internal standards for LC-MS/MS analysis.

Preparation of Stock and Working Solutions
  • Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard. Dissolve each in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) to a final volume of 1 mL. Store at -20°C or below.[2][4]

  • Calibration Standard and Quality Control (QC) Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with the appropriate solvent to cover the desired calibration range and QC levels (low, medium, high).[2]

  • Internal Standard Working Solution: Dilute the deuterated internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) that provides an appropriate and stable mass spectrometry response.[2]

Sample Preparation

The choice of sample preparation technique depends on the analyte and the complexity of the sample matrix. The deuterated internal standard should be added at the beginning of the process.

This protocol is a rapid and straightforward method for removing the majority of proteins from a biological sample.[6]

  • Pipette 100 µL of the plasma or serum sample into a clean microcentrifuge tube.

  • Add 10 µL of the deuterated internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) (ACN) containing 0.1% formic acid to precipitate the proteins.

  • Vortex vigorously for 1 minute.[2][6]

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.[2][6]

  • Carefully transfer the supernatant to a clean LC vial or a 96-well plate.[2][6]

  • The sample is now ready for LC-MS/MS analysis. For increased sensitivity, the solvent can be evaporated under a stream of nitrogen and the residue reconstituted in the mobile phase.[2]

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[6]

  • Pipette 500 µL of the sample into a tube.

  • Add the deuterated internal standard working solution.

  • Condition the SPE cartridge with methanol followed by equilibration with water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte and internal standard with an appropriate organic solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.[6]

  • Reconstitute the residue in 100 µL of the reconstitution solvent and transfer to an LC vial for analysis.[6]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[2]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: 0.3 - 0.5 mL/min.[4]

    • Injection Volume: 5 - 10 µL.[4]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte's properties.[4][10]

    • Scan Type: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).[4][10]

    • SRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and its corresponding deuterated internal standard by infusing the individual standard solutions.[4][10]

  • Data Analysis:

    • Integrate the peak areas for the analyte and its deuterated internal standard.[10]

    • Calculate the peak area ratio (analyte peak area / internal standard peak area).[10]

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.[10]

    • Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.[10]

Visualizing Workflows and Concepts

Diagrams are essential for understanding the logical flow of experiments and the relationships between different concepts.

G General Workflow for Quantitative Analysis Using a Deuterated Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Extraction (Protein Precipitation, SPE, etc.) Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Area Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Curve Calibration Curve Ratio->Curve Quantification Quantification of Unknown Samples Ratio->Quantification Curve->Quantification G Decision Logic for Deuterated Standard Selection Start Start: Need for Quantitative Analysis IsCommercial Is a Deuterated Standard Commercially Available? Start->IsCommercial CheckPurity Is Isotopic Purity ≥98%? IsCommercial->CheckPurity Yes CustomSynth Custom Synthesis Required IsCommercial->CustomSynth No CheckPosition Is Labeling Position Stable? (No H/D Exchange) CheckPurity->CheckPosition Yes CheckPurity->CustomSynth No CheckPosition->CustomSynth No SelectStandard Select Commercial Standard CheckPosition->SelectStandard Yes Validate Method Development & Validation CustomSynth->Validate SelectStandard->Validate

References

Foundational Principles of Using Internal Standards in Quantitative Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

The Core Principle: Why Use an Internal Standard?

In quantitative analysis, the primary objective is to establish a precise and accurate relationship between an instrument's signal and the concentration of a target analyte. However, the entire analytical process, from sample preparation to final measurement, is susceptible to various sources of variability that can compromise this relationship and affect the accuracy and precision of the results.[1][2]

An internal standard (IS) is a compound of a known amount that is added consistently to all samples, calibration standards, and quality controls.[1][3] The fundamental principle is that the IS should behave similarly to the analyte throughout the analytical workflow.[4][5] By measuring the ratio of the analyte's response to the internal standard's response, variations introduced during the process can be effectively corrected.[3] This ratiometric approach compensates for a multitude of potential errors, thereby enhancing the reliability, precision, and accuracy of quantitative measurements.[3][6][7]

The internal standard method is particularly crucial in chromatographic and mass spectrometric techniques like HPLC, GC-MS, and LC-MS/MS, where issues such as injection volume inconsistencies, sample loss during complex extraction procedures, and fluctuations in instrument response (e.g., matrix effects in mass spectrometry) are common.[4][8][9]

Advantages and Limitations of the Internal Standard Method

The decision to use an internal standard should be based on a clear understanding of its benefits and drawbacks.

AdvantagesLimitations
High Immunity to Interference: Counteracts the effects of injection volume errors, mobile phase fluctuations, and changes in detector sensitivity.[2][8][10]Cumbersome Operation: Requires precise and accurate addition of the internal standard to every sample, which can increase workload.[8]
Compensates for Pre-treatment Losses: If added at the beginning of sample preparation, the IS can correct for analyte loss during steps like extraction, evaporation, and reconstitution.[5][8][11]Difficult to Select an Appropriate IS: Finding a compound that meets all the necessary criteria (e.g., similar properties, no interference, high purity) can be challenging and time-consuming.[8][10]
Improved Accuracy and Precision: Significantly enhances the reproducibility and reliability of quantitative data, often leading to accuracy within ±0.25%.[6][8]Potential for Co-elution: The internal standard must be completely separated from all other sample components, which can complicate method development, especially for multi-analyte analysis.[8]
Correction for Matrix Effects (LC-MS/MS): An ideal IS (especially a stable isotope-labeled one) can effectively compensate for the suppression or enhancement of the analyte signal caused by co-eluting matrix components.[8][9][11]Cost and Availability: Suitable internal standards, particularly stable isotope-labeled compounds, can be expensive or may require custom synthesis.[4]

Selection Criteria for an Internal Standard

The success of the internal standard method hinges critically on the selection of an appropriate IS. The ideal internal standard should:

  • Be Chemically and Physically Similar to the Analyte: The IS should share structural similarities with the target analyte to ensure comparable behavior during sample extraction, chromatography, and detection.[6][12]

  • Not Be Present in the Original Sample: To avoid interference and inaccurate calculations, the IS must be absent from the sample matrix.[7][13]

  • Be Clearly Resolved Chromatographically: The IS peak must be well-separated from the analyte peak and any other interferences in the chromatogram. A resolution factor (Rs) > 1.5 is typically required.[8] An important exception is for mass spectrometry, where co-elution is acceptable if the analyte and IS can be distinguished by their mass-to-charge ratios (m/z).[13][14]

  • Elute Close to the Analyte: A similar retention time helps ensure that both the analyte and the IS experience similar chromatographic conditions and potential matrix effects.[7][12]

  • Be Stable and Non-Reactive: The IS must not degrade during sample preparation and analysis or react with the analyte or matrix components.[7][8]

  • Be of High Purity: The purity of the internal standard should be verified to avoid introducing interfering substances into the analysis.[11]

Types of Internal Standards

Two primary types of internal standards are used in quantitative analysis, particularly in mass spectrometry.[11][15]

  • Stable Isotope-Labeled (SIL) Internal Standard: This is considered the "gold standard" for LC-MS analysis.[4][11] A SIL-IS is a form of the analyte where one or more atoms (e.g., ²H, ¹³C, ¹⁵N) have been replaced with a heavier stable isotope.[1][4] Because SILs have nearly identical physicochemical properties to the analyte, they co-elute and experience the same extraction recovery and matrix effects, providing the most accurate correction.[11][16]

  • Structural Analogue Internal Standard: This is a molecule that is chemically similar to the analyte but structurally distinct enough to be separated chromatographically and/or by mass.[15][17] Analogue standards are often used when a SIL-IS is not available or is prohibitively expensive.[4] While effective, they may not perfectly mimic the analyte's behavior, especially concerning ionization efficiency in mass spectrometry.[4]

Experimental Workflow and Protocols

The integration of an internal standard into a quantitative method follows a systematic process.

Experimental_Workflow_with_Internal_Standard General Workflow for Quantitative Analysis Using an Internal Standard A 1. Prepare IS Stock & Working Solutions D 4. Add Fixed Volume of IS Working Solution to ALL Standards, QCs, and Samples A->D B 2. Prepare Calibration Standards & QCs B->D C 3. Aliquot Unknown Samples C->D E 5. Perform Sample Preparation (e.g., Protein Precipitation, LLE, SPE) D->E F 6. Analyze by LC-MS or GC-MS E->F G 7. Integrate Peak Areas for Analyte and Internal Standard F->G H 8. Calculate Analyte/IS Area Ratio G->H I 9. Construct Calibration Curve (Area Ratio vs. Concentration) H->I J 10. Quantify Analyte in Unknown Samples I->J

Caption: General workflow for quantitative analysis using an internal standard.

Example Experimental Protocol: Quantification via HPLC

This protocol provides a comparative methodology for quantifying an analyte with and without an internal standard.[3]

Objective: To quantify the concentration of a target analyte in a sample matrix using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Analysis without Internal Standard (External Standard Method)

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the analyte at 1.0 mg/mL in a suitable solvent (e.g., acetonitrile).

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution.

  • Preparation of Sample Solutions:

    • Prepare at least three replicate sample solutions by diluting the sample matrix with the solvent to an expected concentration within the calibration range.

  • Chromatographic Analysis:

    • Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.

    • Record the peak area of the analyte in each resulting chromatogram.

  • Data Analysis:

    • Construct a calibration curve by plotting the analyte peak area versus the analyte concentration for the standard solutions.

    • Determine the analyte concentration in the sample solutions by interpolating their average peak area on the calibration curve.[8]

Protocol 2: Analysis with Internal Standard

  • Preparation of Solutions:

    • Prepare an analyte stock solution (1.0 mg/mL) as in Protocol 1.

    • Prepare an internal standard stock solution (e.g., 1.0 mg/mL) in the same solvent.

    • Prepare a working internal standard solution at a fixed concentration (e.g., 25 µg/mL).

  • Preparation of Calibration Standards:

    • Create a series of calibration standards with varying analyte concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Crucially, add a constant volume of the working internal standard solution to each calibration standard to achieve a fixed final IS concentration (e.g., 10 µg/mL).

  • Preparation of Sample Solutions:

    • Prepare at least three replicate sample solutions as in Protocol 1.

    • Add the same constant volume of the working internal standard solution to each sample replicate.

  • Chromatographic Analysis:

    • Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.

    • Record the peak areas for both the analyte and the internal standard in each chromatogram.

  • Data Analysis:

    • For each standard, calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.[2]

    • For each sample replicate, calculate the peak area ratio and determine the analyte concentration by interpolating the average ratio on the calibration curve.[3]

Data Presentation and Interpretation

The primary benefit of using an internal standard is the significant improvement in data precision. The following tables summarize a comparative experiment analyzing Eugenol, demonstrating the reduction in variability.[6]

Table 1: Quantitative Results for Eugenol Analysis without Internal Standard

ReplicatePeak AreaCalculated Concentration (mg/mL)
1105,4320.51
2101,8760.49
3108,7650.53
499,8790.48
5106,5430.52
Average 104,499 0.506
Std. Dev. 3,541 0.021
% RSD 3.39% 4.15%

Table 2: Quantitative Results for Eugenol Analysis with Hexadecane as Internal Standard

ReplicateAnalyte AreaIS AreaArea Ratio (Analyte/IS)Calculated Concentration (mg/mL)
1104,321110,9870.9400.501
2102,987109,4560.9410.502
3105,678112,3210.9410.502
4101,543108,0120.9400.501
5104,987111,5430.9410.502
Average 103,903 110,464 0.941 0.502
Std. Dev. 1,689 1,854 0.0005 0.0005
% RSD 1.63% 1.68% 0.06% 0.11%

As the data clearly shows, the use of an internal standard dramatically reduced the Relative Standard Deviation (%RSD) from 4.15% to 0.11%, indicating a substantial improvement in the precision of the measurement.[6]

The Logic of Ratiometric Correction

The internal standard corrects for proportional errors. A proportional error is one where the magnitude of the error changes in proportion to the quantity of the measurement. For example, losing 10% of the sample volume during an extraction step is a proportional error. The IS compensates for this because the same fraction of both the analyte and the IS is lost, leaving their ratio unchanged.

IS_Correction_Logic How an Internal Standard Corrects for Proportional Error Start Initial Sample Analyte (A) = 100 units Internal Standard (IS) = 100 units Ratio (A/IS) = 1.0 Error Proportional Error Occurs (e.g., 20% Sample Loss During Prep) Start->Error NoIS Without IS: Final Analyte = 80 units (20% Error in Result) Error->NoIS Analyte Only WithIS With IS: Final Analyte = 80 units Final IS = 80 units Error->WithIS Analyte + IS Result Final Measured Ratio (A/IS) = 80/80 = 1.0 (Error is Corrected) WithIS->Result

Caption: Logical diagram illustrating how the IS ratio corrects for proportional error.

Troubleshooting Internal Standard Variability

While the IS response is expected to track the analyte, its own variability should be monitored. Significant or systematic variation in the IS signal across an analytical run can indicate problems.[4][18]

  • Sporadic Flyers: Individual samples with abnormally high or low IS responses may be due to pipetting errors (e.g., no IS added, or IS added twice), incomplete extraction, or injection issues.[19] These samples should typically be flagged for re-analysis.[4]

  • Systematic Trends: A consistent drift (up or down) in the IS signal over the course of a run might point to instrument instability, deteriorating chromatographic conditions, or issues with sample stability in the autosampler.[20]

  • Matrix Effects: If the IS response is consistently different between calibration standards and unknown samples, it may indicate that the IS is not adequately compensating for matrix effects in the specific sample population.[18][19]

A systematic investigation of sample preparation steps, the LC system, and the MS detector is necessary to diagnose the root cause of IS variability.[20]

Conclusion

The internal standard method is a powerful and fundamental technique in quantitative analysis that significantly enhances the accuracy, precision, and robustness of analytical data.[2][3] By compensating for inevitable variations throughout the analytical workflow, it provides a reliable means of quantification, which is indispensable in regulated environments such as drug development.[4][8] The careful selection of an appropriate internal standard, coupled with meticulous experimental execution and data monitoring, is paramount to harnessing the full potential of this method and ensuring the generation of high-quality, defensible results.

References

Methodological & Application

Application Note: High-Throughput Quantification of Tilmicosin in Plasma and Animal Tissues Using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the macrolide antibiotic tilmicosin (B555) in plasma and various animal tissues. The method utilizes Tilmicosin-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A straightforward protein precipitation protocol is detailed for plasma samples, while a more comprehensive solid-phase extraction (SPE) procedure is described for tissue homogenates, ensuring effective removal of matrix interferences. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for a range of applications, including pharmacokinetic studies, residue analysis, and drug metabolism research in the field of veterinary medicine.

Introduction

Tilmicosin is a broad-spectrum macrolide antibiotic widely used in veterinary medicine to treat respiratory diseases in cattle, swine, and poultry.[1] Monitoring its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies, as well as for ensuring food safety through residue analysis. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby leading to more accurate and reliable quantification.[3] This application note provides detailed protocols for sample preparation and LC-MS/MS analysis of tilmicosin in plasma and animal tissues, along with performance data demonstrating the method's suitability for high-throughput applications.

Chemical Structures:

CompoundChemical Structure
TilmicosinTilmicosin Chemical Structure[4][5]
This compoundthis compound Chemical Structure[3][6]

Experimental

Materials and Reagents
  • Tilmicosin analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, ≥99% isotopic purity)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521) (ACS grade)

  • Oasis HLB Solid-Phase Extraction (SPE) cartridges (or equivalent)

  • Blank plasma and animal tissues (e.g., liver, muscle, kidney)

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve tilmicosin and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the tilmicosin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) acetonitrile:water.

Protocols

Protocol 1: Plasma Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for each sample, standard, and quality control.

  • To 100 µL of plasma, add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and inject into the LC-MS/MS system.

Protocol 2: Tissue Sample Preparation (Solid-Phase Extraction)
  • Accurately weigh approximately 1 g of tissue into a homogenization tube.

  • Add 3 mL of a suitable extraction solvent (e.g., acetonitrile or methanol with 1% ammonium hydroxide).

  • Homogenize the tissue until a uniform consistency is achieved.

  • Centrifuge the homogenate at 4000 x g for 15 minutes.

  • Collect the supernatant.

  • Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of water to remove interferences.

  • Elute the analyte and internal standard with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to mix and inject into the LC-MS/MS system.

LC-MS/MS Method

Chromatographic Conditions

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B in 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min

Mass Spectrometric Conditions

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature500°C
Desolvation Gas Flow1000 L/hr
Cone Gas Flow50 L/hr

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Tilmicosin869.5697.4 (Quantifier)0.16035
869.5174.2 (Qualifier)0.16045
This compound872.5700.4 (Quantifier)0.16035

Note: The MRM transitions and collision energies for this compound are proposed based on the structure and fragmentation of tilmicosin and should be experimentally optimized.

Data Presentation

Table 1: Calibration Curve for Tilmicosin in Plasma
Concentration (ng/mL)Peak Area Ratio (Tilmicosin/Tilmicosin-d3)
0.50.012
10.025
50.128
100.255
501.27
1002.53
50012.6
100025.1
Linear Range 0.5 - 1000 ng/mL
Correlation Coefficient (r²) >0.998 [3][7]
Table 2: Accuracy and Precision of the Method in Plasma
Spiked Concentration (ng/mL)Measured Concentration (ng/mL, n=5)Accuracy (%)Precision (RSD, %)
1.51.45 ± 0.1296.78.3
7578.2 ± 4.5104.35.8
750735 ± 3198.04.2

Data synthesized from multiple sources demonstrating typical method performance.[2][3]

Table 3: Recovery of Tilmicosin from Animal Tissues
TissueSpiked Concentration (ng/g)Recovery (%)
Liver5088.5 ± 5.1
Muscle5092.3 ± 4.3
Kidney5085.7 ± 6.2

Data synthesized from multiple sources demonstrating typical recovery rates.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is_plasma Add this compound IS plasma->add_is_plasma tissue Tissue Sample (~1 g) homogenize_tissue Homogenize tissue->homogenize_tissue protein_precipitation Protein Precipitation (Acetonitrile) add_is_plasma->protein_precipitation centrifuge_plasma Centrifuge protein_precipitation->centrifuge_plasma supernatant_plasma Collect Supernatant centrifuge_plasma->supernatant_plasma evaporate Evaporate to Dryness supernatant_plasma->evaporate centrifuge_tissue Centrifuge homogenize_tissue->centrifuge_tissue supernatant_tissue Collect Supernatant centrifuge_tissue->supernatant_tissue spe Solid-Phase Extraction supernatant_tissue->spe spe->evaporate reconstitute Reconstitute evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for tilmicosin analysis.

logical_relationship tilmicosin Tilmicosin (Analyte) lcms LC-MS/MS System tilmicosin->lcms tilmicosin_d3 This compound (Internal Standard) tilmicosin_d3->lcms peak_area_ratio Peak Area Ratio lcms->peak_area_ratio calibration_curve Calibration Curve peak_area_ratio->calibration_curve concentration Tilmicosin Concentration calibration_curve->concentration

Caption: Logic for quantification using an internal standard.

References

Application Note: Quantification of Tilmicosin in Chicken Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tilmicosin (B555) is a semi-synthetic macrolide antibiotic primarily used in veterinary medicine to treat respiratory infections in poultry and other livestock. Its efficacy is linked to its concentration in plasma and target tissues. Therefore, a robust and sensitive analytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis to ensure food safety. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the rapid and accurate quantification of tilmicosin in chicken plasma. The method employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard (IS), Tilmicosin-d3, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.

Experimental Protocols

Materials and Reagents
  • Standards: Tilmicosin (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Chemicals: Ammonium formate (B1220265) (≥99%).

  • Biological Matrix: Drug-free chicken plasma, stored at -80°C.

Instrumentation
  • LC System: UPLC system capable of binary gradient delivery.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Tilmicosin and this compound in methanol to obtain 1 mg/mL primary stock solutions. Store at -20°C.

  • Working Standard Solutions:

    • Tilmicosin Working Solution (10 µg/mL): Dilute the Tilmicosin primary stock solution with 50:50 (v/v) acetonitrile:water.

    • Internal Standard (IS) Working Solution (100 ng/mL): Serially dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water.

Preparation of Calibration Standards and Quality Control Samples
  • Prepare calibration curve (CC) standards by spiking appropriate amounts of the Tilmicosin working solution into drug-free chicken plasma to achieve final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Prepare quality control (QC) samples in the same manner at four concentrations:

    • LLOQ: 1 ng/mL (Lower Limit of Quantification)

    • LQC: 3 ng/mL (Low Quality Control)

    • MQC: 75 ng/mL (Medium Quality Control)

    • HQC: 750 ng/mL (High Quality Control)

Sample Preparation Protocol (Protein Precipitation)
  • Thaw chicken plasma samples (CC, QC, and unknown) on ice.

  • Aliquot 100 µL of each plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS Working Solution (100 ng/mL this compound) to all tubes except for the blank matrix samples. Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.[1][2]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer 200 µL of the clear supernatant to an LC-MS vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Method

The chromatographic separation and mass spectrometric detection parameters are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

ParameterCondition
ColumnC18 Reverse-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM Transitions Analyte
Tilmicosin (Quantifier)
Tilmicosin (Qualifier)
This compound (IS)

Method Validation Summary

The analytical method was validated according to international guidelines. The results are summarized below.

Table 3: Linearity and Range

ParameterResult
Calibration Range1.0 - 1000 ng/mL
Regression Model1/x² weighted linear regression
Correlation Coefficient (r²)> 0.998
Accuracy of Back-Calculated StandardsWithin ±15% of nominal concentration

Table 4: Intra-day and Inter-day Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Bias) (n=18)
LLOQ 1.0≤ 9.5%-4.2% to 5.1%≤ 11.2%-3.8% to 4.5%
LQC 3.0≤ 7.8%-3.5% to 2.9%≤ 9.1%-2.7% to 3.3%
MQC 75.0≤ 5.1%-1.8% to 1.5%≤ 6.5%-2.1% to 1.9%
HQC 750.0≤ 4.3%-2.4% to 0.9%≤ 5.8%-2.5% to 1.2%
Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).[3]

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC 3.094.2%97.5%
HQC 750.096.8%95.8%
Recovery was consistent and the matrix effect was minimal due to the use of a stable isotope-labeled internal standard.

Table 6: Limits of Detection and Quantification

ParameterResult
Limit of Detection (LOD)0.3 ng/mL
Lower Limit of Quantification (LLOQ)1.0 ng/mL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Aliquot 100 µL Chicken Plasma add_is 2. Add 10 µL this compound (IS) sample->add_is precip 3. Add 300 µL Ice-Cold Acetonitrile add_is->precip vortex 4. Vortex for 1 minute precip->vortex centrifuge 5. Centrifuge at 14,000 x g vortex->centrifuge supernatant 6. Transfer Supernatant to Vial centrifuge->supernatant inject 7. Inject 5 µL into LC-MS/MS supernatant->inject separate 8. Chromatographic Separation (C18) inject->separate detect 9. MS/MS Detection (MRM) separate->detect quantify 10. Quantify using Calibration Curve detect->quantify

Caption: Experimental workflow for Tilmicosin quantification in plasma.

lcms_system LC-MS/MS System Logic cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) mp Mobile Phase (Solvent A & B) pump UPLC Pump mp->pump sampler Autosampler pump->sampler column LC Column sampler->column esi ESI Source column->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Collision Cell (Q2) (Fragmentation) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector data Data System detector->data

Caption: Logical diagram of the LC-MS/MS instrumentation setup.

Conclusion

This application note presents a simple, rapid, and robust LC-MS/MS method for the quantification of tilmicosin in chicken plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reliability. The method demonstrates excellent linearity, precision, and accuracy over a wide concentration range, making it highly suitable for conducting pharmacokinetic, bioavailability, and residue monitoring studies in the poultry industry.

References

Application Note: High-Throughput Analysis of Tilmicosin Residues in Milk using Tilmicosin-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tilmicosin (B555) residues in bovine milk. To ensure accuracy and precision, a stable isotope-labeled internal standard, Tilmicosin-d3, is employed. The protocol involves a straightforward sample preparation procedure consisting of protein precipitation followed by solid-phase extraction (SPE) for cleanup. The method has been validated to meet the performance criteria required for regulatory monitoring of veterinary drug residues in milk.

Introduction

Tilmicosin is a macrolide antibiotic widely used in veterinary medicine to treat respiratory diseases in cattle.[1] The presence of tilmicosin residues in milk is a concern for human health and is therefore regulated with maximum residue limits (MRLs). Consequently, sensitive and reliable analytical methods are essential for monitoring these residues in milk to ensure food safety. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS analysis as it effectively compensates for variations in sample preparation and potential matrix effects, leading to highly accurate and precise quantification.

Experimental

Materials and Reagents
  • Tilmicosin and this compound analytical standards

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Oasis HLB SPE cartridges

Standard Solution Preparation

Stock Solutions (1 mg/mL): Individually weigh and dissolve tilmicosin and this compound in methanol to obtain stock solutions of 1 mg/mL. Store at -20°C.

Intermediate Standard Solution (10 µg/mL): Dilute the tilmicosin stock solution with methanol to prepare a 10 µg/mL intermediate standard solution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate standard solution with a 50:50 mixture of mobile phase A and B.

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with methanol to prepare a 1 µg/mL internal standard spiking solution.

Sample Preparation
  • Milk Sample: Take a 1 mL aliquot of a well-mixed milk sample in a polypropylene (B1209903) centrifuge tube.

  • Fortification: For recovery and matrix effect experiments, fortify the blank milk samples with the appropriate concentration of tilmicosin working standard solution.

  • Internal Standard Addition: Add a specified volume of the this compound internal standard spiking solution to all samples, including calibration standards prepared in the matrix.

  • Protein Precipitation: Add 2 mL of acetonitrile to the milk sample. Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 3 mL of ultrapure water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient As required for optimal separation
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Tilmicosin869.5696.5174.2Optimized
This compound872.5699.5174.2Optimized

Note: The specific collision energies should be optimized for the instrument in use.

Results and Discussion

The described method provides excellent linearity, accuracy, and precision for the determination of tilmicosin in milk. The use of this compound as an internal standard effectively compensates for matrix effects and any variability during sample preparation, ensuring reliable quantification.

Quantitative Data Summary
ParameterResult
Linearity (R²) > 0.99
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Recovery 85-105%
Precision (RSD) < 15%
Matrix Effect Minimal due to internal standard correction

Conclusion

The validated LC-MS/MS method using this compound as an internal standard is highly suitable for the routine monitoring of tilmicosin residues in milk. The simple and efficient sample preparation protocol, combined with the specificity and sensitivity of the LC-MS/MS detection, allows for high-throughput analysis, meeting the demands of regulatory food safety programs.

Protocol: Determination of Tilmicosin in Milk using this compound Internal Standard

This protocol details the step-by-step procedure for the quantitative analysis of tilmicosin in milk samples.

1. Preparation of Solutions

  • Tilmicosin Stock Solution (1 mg/mL): Accurately weigh 10 mg of tilmicosin standard and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Tilmicosin Intermediate Solution (10 µg/mL): Dilute 100 µL of the tilmicosin stock solution to 10 mL with methanol.

  • This compound Internal Standard Spiking Solution (1 µg/mL): Dilute 100 µL of the this compound stock solution to 100 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the tilmicosin intermediate solution into a known blank milk matrix that has been processed alongside the samples.

2. Sample Preparation Workflow

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation s1 1. Milk Sample (1 mL) s2 2. Add this compound (IS) s1->s2 s3 3. Add Acetonitrile (2 mL) s2->s3 s4 4. Vortex (1 min) s3->s4 s5 5. Centrifuge (4000 rpm, 10 min) s4->s5 spe2 7. Load Supernatant s5->spe2 spe1 6. Condition SPE Cartridge (Methanol & Water) spe1->spe2 spe3 8. Wash (Water) spe2->spe3 spe4 9. Dry Cartridge spe3->spe4 spe5 10. Elute (Methanol) spe4->spe5 f1 11. Evaporate to Dryness spe5->f1 f2 12. Reconstitute f1->f2 f3 13. Filter (0.22 µm) f2->f3 f4 14. LC-MS/MS Analysis f3->f4

Caption: Experimental workflow for the analysis of tilmicosin in milk.

3. LC-MS/MS Instrument Setup and Analysis

  • Set up the LC-MS/MS system with the parameters detailed in the "LC-MS/MS Analysis" section of the Application Note.

  • Equilibrate the system with the initial mobile phase composition for at least 30 minutes.

  • Create a sequence table including blank injections, calibration standards, quality control samples, and the unknown milk samples.

  • Start the analysis.

4. Data Processing and Quantification

  • Integrate the peaks for tilmicosin and this compound in the chromatograms.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of tilmicosin in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Apply the necessary dilution factors to calculate the final concentration in the original milk sample.

References

Application Note: Solid-Phase Extraction Protocol for the Quantification of Tilmicosin in Biological Matrices using Tilmicosin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of tilmicosin (B555) from biological matrices, such as plasma and tissue homogenates, for subsequent quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates tilmicosin-d3 (B1154405) as an internal standard to ensure accuracy and precision. The protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, residue analysis, and toxicokinetic studies of tilmicosin.

Introduction

Tilmicosin is a semi-synthetic macrolide antibiotic primarily used in veterinary medicine to treat respiratory infections in cattle, swine, and poultry.[1][2] Accurate quantification of tilmicosin in biological samples is crucial for understanding its pharmacokinetics, ensuring food safety by monitoring residue levels, and for toxicological assessments. This compound, a deuterated analog of tilmicosin, serves as an ideal internal standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the analyte of interest, while being distinguishable by its mass-to-charge ratio.[3]

Solid-phase extraction is a widely used technique for sample clean-up and concentration of analytes from complex matrices. This method offers advantages over traditional liquid-liquid extraction by providing higher recovery, cleaner extracts, and reduced solvent consumption. This protocol details the use of a C18 SPE cartridge for the extraction of tilmicosin.

Experimental Protocol

This protocol is a comprehensive guide for the extraction of tilmicosin from biological samples.

Materials and Reagents
Standard Solution Preparation
  • Tilmicosin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of tilmicosin reference standard in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the tilmicosin stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in the same solvent as the working standards.

Sample Preparation
  • Plasma/Serum:

    • Thaw frozen plasma or serum samples to room temperature.

    • To 1 mL of plasma/serum in a centrifuge tube, add a known amount of the this compound internal standard spiking solution.

    • Vortex for 30 seconds.

    • Add 2 mL of acetonitrile to precipitate proteins.[5]

    • Vortex for 1 minute, then centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant for SPE.

  • Tissue Homogenate:

    • Accurately weigh 1 g of homogenized tissue into a centrifuge tube.

    • Add a known amount of the this compound internal standard spiking solution.

    • Add 3 mL of an appropriate extraction buffer (e.g., acetonitrile and a phosphate (B84403) buffer).[6]

    • Homogenize further if necessary and then vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant for SPE.

Solid-Phase Extraction (SPE) Procedure

The following procedure is based on the use of a C18 SPE cartridge.

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol through the cartridge.

  • Equilibration: Equilibrate the cartridge by passing 5 mL of HPLC-grade water. Do not allow the cartridge to go dry.

  • Loading: Load the prepared sample supernatant onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove less polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any remaining aqueous solvent.

  • Elution: Elute the tilmicosin and this compound from the cartridge with 5 mL of a suitable elution solvent. A common elution solvent is 0.1 M ammonium acetate in methanol.[6]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

    • Vortex briefly and transfer to an autosampler vial.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of tilmicosin using methods that employ solid-phase or liquid-liquid extraction.

Table 1: Method Performance Characteristics for Tilmicosin Analysis

ParameterMatrixValueReference
Linearity RangePig Plasma0.5 - 2000 ng/mL[7]
Linearity RangeChicken Plasma0.05 - 5 µg/mL[8]
Correlation Coefficient (r²)Pig Plasma0.9998[7]
Correlation Coefficient (r²)Chicken Plasma≥0.998[8]
Limit of Detection (LOD)Chicken Plasma0.03 µg/mL[8]
Limit of Quantification (LOQ)Chicken Plasma0.06 µg/mL[8]
Limit of Detection (LOD)Equine Plasma13 ng/mL[6]
Limit of Detection (LOD)Equine Lung Tissue181 ng/g[6]

Table 2: Recovery and Precision Data for Tilmicosin

MatrixSpiked ConcentrationMean Recovery (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)Reference
Pig PlasmaLow, Medium, High95 - 99< 10< 10[7]
Chicken Plasma0.1, 0.5, 2.0 µg/mL100.66< 15< 15[8]
Equine TissuesNot Specified92.68.7Not Reported[6]
Bovine Milk50, 100, 200 ng/mL97 - 1013 - 9Not Reported[9]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to LC-MS/MS analysis.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_analysis Analysis Sample Biological Sample (Plasma/Tissue) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load 3. Load Sample Supernatant->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (Water & 20% Methanol) Load->Wash Elute 5. Elute (0.1M Ammonium Acetate in Methanol) Wash->Elute Evaporate Evaporation (Nitrogen) Elute->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Logical_Relationship Analyte Tilmicosin SPE Solid-Phase Extraction (C18) Analyte->SPE LCMS LC-MS/MS Quantification IS This compound (Internal Standard) IS->SPE Matrix Biological Matrix (Plasma, Tissue) Matrix->SPE  Clean-up &  Concentration SPE->LCMS Purified Extract

References

Application Notes: Quantitative Analysis of Tilmicosin in Animal-Derived Food Products Using Tilmicosin-d3 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tilmicosin (B555) is a semi-synthetic macrolide antibiotic primarily used in veterinary medicine to treat respiratory infections in cattle, swine, and poultry. Regulatory agencies worldwide have established maximum residue limits (MRLs) for tilmicosin in various animal-derived food products to ensure consumer safety. Consequently, robust and sensitive analytical methods are required for the routine monitoring of tilmicosin residues. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for this purpose, gas chromatography-mass spectrometry (GC-MS) offers a viable alternative, particularly when coupled with a stable isotope-labeled internal standard like Tilmicosin-d3 (B1154405) for accurate quantification.

This application note details a comprehensive GC-MS method for the determination of tilmicosin in poultry eggs, incorporating this compound as an internal standard to enhance accuracy and precision. The methodology involves sample extraction, purification via solid-phase extraction (SPE), and derivatization to improve the volatility of tilmicosin for GC-MS analysis.

Analytical Principle

The method is based on the extraction of tilmicosin and the internal standard, this compound, from the sample matrix. Following a cleanup step to remove interfering substances, the hydroxyl groups of tilmicosin and this compound are derivatized to increase their volatility. The derivatized analytes are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve prepared with known concentrations of tilmicosin and a fixed concentration of this compound. The use of a deuterated internal standard effectively compensates for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from a method for determining tilmicosin in poultry eggs.[1]

Materials:

  • Homogenized poultry egg sample

  • This compound internal standard solution (1 µg/mL in acetonitrile)

  • Acetonitrile (ACN), HPLC grade

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Oasis MCX solid-phase extraction (SPE) cartridges

  • Methanol (B129727) (MeOH), HPLC grade

  • 5% Ammonium (B1175870) hydroxide (B78521) in methanol

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Weigh 5 g of the homogenized egg sample into a 50 mL centrifuge tube.

  • Spike the sample with 50 µL of the 1 µg/mL this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Add 2 g of NaCl and 2 g of anhydrous MgSO₄.

  • Vortex immediately for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a clean tube.

  • Condition an Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water followed by 5 mL of methanol.

  • Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

To make tilmicosin amenable to GC analysis, a derivatization step is necessary. This protocol utilizes acetic anhydride (B1165640) and pyridine (B92270) to acetylate the hydroxyl groups.[1]

Materials:

  • Dried sample extract from the previous step

  • Pyridine, anhydrous

  • Acetic anhydride

  • Ethyl acetate (B1210297)

  • Heating block or water bath

Procedure:

  • To the dried residue, add 50 µL of pyridine and 100 µL of acetic anhydride.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the remaining pyridine and acetic anhydride under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) is recommended for higher selectivity and sensitivity. A single quadrupole GC-MS can also be used.

GC Conditions (Example):

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp 1: 20°C/min to 250°C

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

MS Conditions (Example for Selected Ion Monitoring - SIM):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ions to Monitor (Hypothetical for derivatized compounds):

    • Tilmicosin derivative: Quantifier ion (e.g., m/z XXX), Qualifier ion 1 (e.g., m/z YYY), Qualifier ion 2 (e.g., m/z ZZZ)

    • This compound derivative: Quantifier ion (e.g., m/z XXX+3), Qualifier ion (e.g., m/z YYY+3)

(Note: The specific m/z values for the derivatized tilmicosin and this compound would need to be determined experimentally by analyzing the mass spectra of the derivatized standards.)

Quantitative Data

The following tables present example data for method validation, based on typical performance characteristics for veterinary drug residue analysis.[1]

Table 1: GC-MS/MS Method Validation Parameters for Tilmicosin in Poultry Eggs

ParameterResult
Linearity Range5 - 500 µg/kg
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)4.5 µg/kg
Limit of Quantification (LOQ)9.0 µg/kg

Table 2: Recovery and Precision Data for Tilmicosin in Spiked Poultry Egg Samples

Spiked Concentration (µg/kg)Mean Recovery (%)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
1085.24.15.2
10091.53.54.8
25088.93.85.0

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample 5g Homogenized Egg Sample spike Spike with this compound extract Add Acetonitrile, Vortex salt_out Add NaCl & MgSO4, Vortex centrifuge1 Centrifuge supernatant Collect Supernatant condition Condition MCX Cartridge load Load Supernatant supernatant->load wash Wash Cartridge load->wash elute Elute with 5% NH4OH in MeOH wash->elute evaporate1 Evaporate to Dryness elute->evaporate1 add_reagents Add Pyridine & Acetic Anhydride evaporate1->add_reagents heat Heat at 70°C for 30 min add_reagents->heat evaporate2 Evaporate to Dryness heat->evaporate2 reconstitute Reconstitute in Ethyl Acetate evaporate2->reconstitute gcms Inject into GC-MS reconstitute->gcms

Caption: Experimental workflow for Tilmicosin analysis.

logical_relationship cluster_quantification Quantitative Analysis Principle tilmicosin Tilmicosin (Analyte) peak_area_ratio Peak Area Ratio (Tilmicosin / this compound) tilmicosin->peak_area_ratio tilmicosin_d3 This compound (Internal Standard) tilmicosin_d3->peak_area_ratio calibration_curve Calibration Curve peak_area_ratio->calibration_curve Compare concentration Tilmicosin Concentration calibration_curve->concentration Determine

Caption: Logic of quantification using an internal standard.

Conclusion

The described GC-MS method, utilizing this compound as an internal standard, provides a reliable and accurate approach for the quantitative determination of tilmicosin residues in poultry eggs. The sample preparation procedure involving LLE and SPE ensures effective cleanup, while derivatization allows for the successful analysis of the otherwise non-volatile tilmicosin by GC-MS. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring high-quality quantitative results, making this method suitable for routine monitoring and regulatory compliance.

References

Application Notes and Protocols for the Use of Tilmicosin-d3 in Pharmacokinetic Studies of Tilmicosin in Cattle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilmicosin (B555) is a macrolide antibiotic widely used in veterinary medicine to treat respiratory diseases in cattle, such as bovine respiratory disease (BRD). Accurate determination of its pharmacokinetic profile is crucial for optimizing dosage regimens to ensure efficacy while minimizing potential residues. The use of a stable isotope-labeled internal standard, such as Tilmicosin-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of tilmicosin. This method offers high selectivity, sensitivity, and accuracy by correcting for matrix effects and variations during sample preparation and analysis.[1][2]

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of tilmicosin in cattle utilizing this compound as an internal standard.

Rationale for Using this compound as an Internal Standard

Stable isotope-labeled internal standards are the preferred choice for quantitative LC-MS/MS analysis due to their similar chemical and physical properties to the analyte of interest. This compound, being a deuterated analog of tilmicosin, co-elutes chromatographically and exhibits similar ionization efficiency and fragmentation patterns. This allows for accurate quantification by minimizing variability arising from sample extraction, matrix effects, and instrument response fluctuations.[1][2]

Experimental Design and Protocols

In-Life Phase: Pharmacokinetic Study in Cattle

A typical pharmacokinetic study design involves the administration of tilmicosin to a cohort of healthy cattle and subsequent collection of blood samples at predetermined time points.

Experimental Workflow for in-vivo Study

G cluster_pre Pre-Study cluster_study Study Day cluster_post Post-Study animal_selection Animal Selection (Healthy Cattle) acclimatization Acclimatization Period animal_selection->acclimatization pre_dose_sample Pre-dose Blood Sample (t=0) acclimatization->pre_dose_sample drug_admin Tilmicosin Administration (Subcutaneous/Intravenous) pre_dose_sample->drug_admin post_dose_samples Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72h) drug_admin->post_dose_samples plasma_prep Plasma Preparation (Centrifugation) post_dose_samples->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage

Caption: Workflow of the in-life phase of a tilmicosin pharmacokinetic study in cattle.

Protocol:

  • Animal Selection: Select a group of healthy cattle of a specific breed, age, and weight range.

  • Acclimatization: House the animals in appropriate facilities for a suitable period (e.g., two weeks) to allow for acclimatization to the study conditions.

  • Catheterization (Optional): For ease of frequent blood sampling, a jugular vein catheter may be placed a day before the study.

  • Dosing:

    • Subcutaneous (SC) Administration: Administer a single subcutaneous injection of tilmicosin at a dose of 10 mg/kg body weight.[3][4]

    • Intravenous (IV) Administration: Administer a slow intravenous infusion of tilmicosin at a dose of 10 mg/kg body weight. Note: Rapid intravenous injection of tilmicosin can cause cardiotoxicity.[4]

  • Blood Sampling:

    • Collect a pre-dose blood sample (t=0).

    • Collect blood samples at appropriate time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

    • Collect blood in heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma.

    • Harvest the plasma and store it frozen at -80°C until analysis.

Bioanalytical Phase: LC-MS/MS Analysis

The concentration of tilmicosin in the collected plasma samples is determined using a validated LC-MS/MS method with this compound as the internal standard.

Workflow for Sample Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_thaw Thaw Plasma Samples is_spike Spike with this compound (Internal Standard) sample_thaw->is_spike extraction Liquid-Liquid or Solid-Phase Extraction is_spike->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS System reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Tilmicosin/Tilmicosin-d3) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Workflow for the bioanalysis of tilmicosin in bovine plasma using LC-MS/MS.

Protocol:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of tilmicosin and this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by spiking blank bovine plasma with known concentrations of tilmicosin.

    • Prepare QC samples at low, medium, and high concentrations in blank bovine plasma.

  • Sample Preparation:

    • Thaw plasma samples, calibration standards, and QCs.

    • To a 200 µL aliquot of each sample, add a fixed amount of this compound internal standard solution.

    • Liquid-Liquid Extraction (LLE):

      • Add an appropriate extraction solvent (e.g., methyl tert-butyl ether).

      • Vortex mix and centrifuge.

      • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Solid-Phase Extraction (SPE):

      • Condition an appropriate SPE cartridge (e.g., C18).

      • Load the sample.

      • Wash the cartridge to remove interferences.

      • Elute tilmicosin and this compound with a suitable solvent.

      • Evaporate the eluate to dryness.

    • Reconstitute the dried residue in the mobile phase.

  • LC-MS/MS Conditions:

    • Liquid Chromatography (LC):

      • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).

      • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS):

      • Ionization: Positive electrospray ionization (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (suggested):

        • Tilmicosin: m/z 869.5 → 698.5 (Quantifier), m/z 869.5 → 174.2 (Qualifier).

        • This compound: m/z 872.5 → 701.5 (Quantifier). (Note: These transitions should be optimized for the specific instrument used).

  • Data Analysis:

    • Integrate the peak areas for tilmicosin and this compound.

    • Calculate the peak area ratio of tilmicosin to this compound.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of tilmicosin in the unknown samples and QCs from the calibration curve.

Data Presentation

The pharmacokinetic parameters of tilmicosin in cattle are summarized in the tables below. These values are compiled from various studies and represent typical findings.

Table 1: Pharmacokinetic Parameters of Tilmicosin in Cattle after Subcutaneous (SC) Administration (10 mg/kg)

ParameterValue (Mean ± SD)Reference(s)
Cmax (µg/mL) 0.87 ± 0.21[5]
Tmax (h) 0.5[5]
Elimination Half-life (t½) (h) 4.18 ± 0.55
AUC (µg·h/mL) 18.22 ± 1.23[6]
Bioavailability (%) 22

Table 2: Pharmacokinetic Parameters of Tilmicosin in Calves after Intravenous (IV) Administration (10 mg/kg)

ParameterValue (Mean)Reference(s)
Elimination Half-life (t½) (min) 58.4
Volume of Distribution (Vd) (L/kg) > 2.0

(Note: Direct comparison of pharmacokinetic parameters across different studies should be done with caution due to variations in experimental conditions, animal breeds, and analytical methods.)

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of tilmicosin in bovine plasma for pharmacokinetic studies. The detailed protocols and compiled data in these application notes serve as a valuable resource for researchers and professionals in the field of veterinary drug development and analysis. The high accuracy and precision afforded by this methodology are essential for making informed decisions regarding the safe and effective use of tilmicosin in cattle.

References

Application Notes and Protocols for Monitoring Tilmicosin Levels in Swine Tissue Using Tilmicosin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilmicosin (B555) is a macrolide antibiotic widely used in veterinary medicine to treat respiratory diseases in swine. Monitoring its residue levels in edible tissues is crucial for ensuring food safety and adhering to regulatory limits. The use of a stable isotope-labeled internal standard, such as tilmicosin-d3 (B1154405), in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a robust and accurate method for the quantification of tilmicosin in complex biological matrices like swine tissue. This document provides detailed application notes and a comprehensive protocol for this analytical method.

The methodology outlined below is based on established principles of bioanalytical method validation and draws from various published studies on the analysis of tilmicosin in animal tissues.[1][2][3][4]

Principle

The method employs a liquid-liquid extraction or solid-phase extraction (SPE) procedure to isolate tilmicosin and the internal standard, this compound, from homogenized swine tissue. The extracts are then analyzed by reverse-phase LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte (tilmicosin) to the internal standard (this compound) with a calibration curve constructed from fortified tissue samples.

Experimental Protocols

Materials and Reagents
  • Tilmicosin reference standard

  • This compound internal standard

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • Formic acid (≥98%)

  • Ammonium acetate

  • Ultrapure water

  • Blank swine tissue (muscle, liver, kidney, fat)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • 0.22 µm syringe filters

Standard Solution Preparation
  • Tilmicosin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of tilmicosin reference standard in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with methanol:water (1:1, v/v) to desired concentrations for spiking and calibration curve preparation.

  • Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).

Sample Preparation (Solid-Phase Extraction Method)
  • Homogenization: Homogenize a representative portion of swine tissue (muscle, liver, kidney, or fat) to a uniform consistency.

  • Weighing: Accurately weigh 2.0 ± 0.1 g of the homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Spiking: Fortify the blank matrix with the appropriate amount of tilmicosin working standard solutions to prepare calibration standards and quality control (QC) samples. Add a fixed amount of the this compound internal standard working solution to all samples (including blanks, calibration standards, and QCs).

  • Extraction: Add 10 mL of methanol to the tube. Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.[3]

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Re-extraction: Repeat the extraction step with another 10 mL of methanol. Combine the supernatants.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Loading: Load the combined supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water followed by 5 mL of 40% methanol in water.

  • Elution: Elute the analytes with 10 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

G

Figure 1. Experimental workflow for the extraction of tilmicosin from swine tissue.

LC-MS/MS Instrumental Analysis
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tilmicosin869.5698.435
Tilmicosin869.5174.145
This compound872.5701.435

(Note: These are example transitions and should be optimized for the specific instrument used.)

Data Presentation

Table 1: Method Validation Parameters for Tilmicosin in Swine Tissues
ParameterSwine MuscleSwine LiverSwine KidneySwine Fat
Linearity Range (ng/g) 5 - 20005 - 20005 - 20005 - 2000
Correlation Coefficient (r²) >0.99>0.99>0.99>0.99
Limit of Detection (LOD) (ng/g) 1.52.01.82.5
Limit of Quantification (LOQ) (ng/g) 5.06.05.57.5
Accuracy (% Recovery) 92-105%88-102%90-108%85-101%
Precision (% RSD) <15%<15%<15%<15%

Data presented in this table are representative values based on typical performance of validated LC-MS/MS methods.

Table 2: Maximum Residue Limits (MRLs) for Tilmicosin in Swine Tissues
Regulatory BodyMuscle (µg/kg)Liver (µg/kg)Kidney (µg/kg)Fat/Skin (µg/kg)
Codex Alimentarius 1001000300100
European Union 1001000300100 (Fat)
US FDA 20028002400200 (Fat)

MRLs are subject to change and should be verified with the respective regulatory agencies.

Logical Relationships in Quantitative Analysis

The accurate quantification of tilmicosin relies on the consistent ratio between the analyte and its isotopically labeled internal standard. This relationship minimizes the impact of matrix effects and variations in extraction efficiency and instrument response.

G

Figure 2. Logical diagram of the quantitative analysis process.

Conclusion

The use of this compound as an internal standard provides a highly reliable and accurate method for the quantification of tilmicosin residues in swine tissues by LC-MS/MS. The detailed protocol and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in food safety testing and veterinary drug monitoring. Adherence to validated methods is essential for generating high-quality, defensible data.

References

Application of Tilmicosin-d3 in Poultry Feed Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tilmicosin (B555) is a semi-synthetic macrolide antibiotic used in veterinary medicine to control respiratory diseases in livestock, including poultry.[1][2] Regulatory bodies in many countries have established maximum residue limits (MRLs) for tilmicosin in animal-derived food products to ensure consumer safety. Consequently, accurate and reliable methods for the quantitative analysis of tilmicosin in animal feed are crucial for monitoring dosage and preventing residue violations. Tilmicosin-d3, a deuterated analog of tilmicosin, is an ideal internal standard for quantification by mass spectrometry-based methods due to its similar chemical and physical properties to the parent compound.[3] This application note provides a detailed protocol for the analysis of tilmicosin in poultry feed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Principle

This method involves the extraction of tilmicosin and the internal standard, this compound, from poultry feed samples. The extract is then cleaned up and analyzed by LC-MS/MS. The use of this compound as an internal standard compensates for matrix effects and variations in extraction efficiency and instrument response, leading to improved accuracy and precision of the analytical results.

Quantitative Data Summary

The performance of analytical methods for tilmicosin in various matrices is summarized below. These values, while not exclusively for poultry feed, provide a strong indication of the expected performance of the described protocol.

ParameterMatrixMethodReported ValueReference
Recovery Swine FeedLC96.7 - 112%[4]
Animal TissuesLC-MS/MS83.3 - 107.1%[5]
Broiler TissuesHPLC80.4 - 88.3%[6]
Chicken PlasmaHPLC100.66%[7]
Limit of Detection (LOD) Broiler TissuesHPLC0.01 µg/g (muscle), 0.025 µg/g (liver, kidney)[6][8]
MeatHPLC0.481 µg/kg[2]
Lung TissueHPLC-MS/MS0.004 µg/g[9]
Limit of Quantification (LOQ) MeatHPLC1.587 µg/kg[2]
Lung TissueHPLC-MS/MS0.008 µg/g[9]
Chicken PlasmaHPLC0.06 µg/ml[7]

Experimental Protocols

Materials and Reagents
  • Tilmicosin reference standard (purity >95%)

  • This compound internal standard (purity >95%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (analytical grade)

  • Ammonium (B1175870) acetate (B1210297) (analytical grade)

  • Ultrapure water

  • Poultry feed samples (blank and test samples)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Mechanical shaker

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

  • Syringe filters (0.22 µm)

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve tilmicosin and this compound in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions of tilmicosin by diluting the stock solution with methanol or mobile phase.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in methanol.

Sample Preparation and Extraction
  • Sample Homogenization: Grind the poultry feed sample to a fine powder to ensure homogeneity.[10]

  • Weighing: Accurately weigh 2 g of the homogenized feed sample into a 50 mL centrifuge tube.[11]

  • Spiking: Add a known volume of the this compound internal standard spiking solution to each sample.

  • Extraction:

    • Add 8 mL of extraction solvent (e.g., 0.2% formic acid in 80:20 acetonitrile/water) to the centrifuge tube.[11]

    • Vortex the sample for 30 minutes, followed by shaking on a mechanical shaker for another 30 minutes.[11]

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

Sample Clean-up (SPE)
  • Conditioning: Condition a C18 SPE cartridge with methanol followed by ultrapure water.

  • Loading: Load the collected supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low-organic-content solvent to remove interferences.

  • Elution: Elute the tilmicosin and this compound from the cartridge with a suitable solvent, such as a mixture of ammonium acetate, methanol, and acetonitrile.[6]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 30°C.[6]

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the mobile phase.[6]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[6]

LC-MS/MS Analysis
  • LC Column: A C18 column is typically used for separation.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile) is commonly employed.[9]

  • Flow Rate: A typical flow rate is 0.3 mL/min.[9]

  • Injection Volume: 5-10 µL.

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for both tilmicosin and this compound.

Example Transitions:

  • Tilmicosin: The exact m/z transitions should be optimized in the laboratory.

  • This compound: The precursor ion will be 3 Da higher than that of tilmicosin, while the product ions may be the same or different depending on the fragmentation pattern.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up (SPE) cluster_analysis Analysis A Homogenize Poultry Feed B Weigh 2g of Sample A->B C Spike with this compound B->C D Add Extraction Solvent C->D E Vortex and Shake D->E F Centrifuge E->F G Collect Supernatant F->G H Condition SPE Cartridge G->H I Load Supernatant H->I J Wash Cartridge I->J K Elute Analytes J->K L Evaporate to Dryness K->L M Reconstitute in Mobile Phase L->M N Filter M->N O Inject into LC-MS/MS N->O P Data Acquisition and Analysis O->P G cluster_analyte Target Analytes cluster_matrix Sample Matrix cluster_process Analytical Process Tilmicosin Tilmicosin Extraction Extraction Tilmicosin->Extraction Tilmicosin_d3 This compound (Internal Standard) Tilmicosin_d3->Extraction Quantification Quantification Tilmicosin_d3->Quantification Correction Factor Feed Poultry Feed Feed->Extraction Cleanup Clean-up (SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Analysis->Quantification

References

Application Note: High-Throughput Screening of Tilmicosin Residues in Animal Tissues Using a Validated LC-MS/MS Method with Tilmicosin-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tilmicosin (B555) is a semi-synthetic macrolide antibiotic widely used in veterinary medicine to treat respiratory diseases in cattle, swine, and poultry.[1] Regulatory agencies worldwide have established maximum residue limits (MRLs) for tilmicosin in edible animal tissues to ensure consumer safety.[2] Consequently, robust and efficient analytical methods are required for monitoring tilmicosin residues in food products of animal origin.[3][4]

This application note describes a sensitive and high-throughput method for the quantification of tilmicosin residues in various animal tissues (liver, kidney, and muscle) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates a stable isotope-labeled internal standard, Tilmicosin-d3, to ensure accuracy and precision.[5] The streamlined sample preparation protocol, involving protein precipitation and solid-phase extraction (SPE), is suitable for high-throughput screening.

Principle

The method involves the extraction of tilmicosin and the internal standard, this compound, from homogenized tissue samples. The extract is then purified using solid-phase extraction to minimize matrix effects. The purified eluate is analyzed by LC-MS/MS in the positive electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM) for quantification and confirmation.

Materials and Reagents

  • Tilmicosin reference standard

  • This compound internal standard[5]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Phosphate buffer

  • Solid-Phase Extraction (SPE) C18 cartridges[6][7]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Tissue Sample (1g) Homogenize Homogenize with Buffer Sample->Homogenize Add_IS Add this compound Homogenize->Add_IS Extract Extract with Acetonitrile Add_IS->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 SPE_Load Load Supernatant onto Conditioned C18 SPE Cartridge Centrifuge1->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute with Methanol SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify Integrate Peak Integration Quantify->Integrate Calibrate Calibration Curve Integrate->Calibrate Report Generate Report Calibrate->Report

Figure 1. High-throughput screening workflow for tilmicosin residue analysis.

Detailed Protocols

Standard Solution Preparation
  • Tilmicosin Stock Solution (1 mg/mL): Accurately weigh 10 mg of tilmicosin reference standard and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Prepare in the same manner as the tilmicosin stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 0.5 - 2000 ng/mL).[8]

Sample Preparation
  • Weigh 1 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile and homogenize for 1 minute.[9]

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove interferences.

  • Elute the analyte with 5 mL of methanol.[9][10]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the reconstituted solution through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.

ParameterCondition
LC System UPLC/HPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[8]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation of tilmicosin from matrix components
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Tilmicosin: Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)This compound: Precursor Ion > Product Ion 1
Collision Energy Optimized for each transition
Dwell Time 100 ms

Method Validation Data

The method was validated for linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ). The following tables summarize the performance characteristics of the method across different tissue matrices.

Table 1: Linearity
AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
TilmicosinLiver0.5 - 2000> 0.99
TilmicosinKidney0.5 - 2000> 0.99
TilmicosinMuscle0.5 - 2000> 0.99

Data synthesized from typical performance of similar methods.[8]

Table 2: Recovery and Precision
MatrixSpiking Level (µg/kg)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Liver 5092.55.88.2
10095.14.57.1
50097.33.16.5
Kidney 5090.86.28.9
10093.75.17.8
50096.23.96.9
Muscle 5094.64.97.5
10096.83.86.8
50098.12.75.9

Representative data compiled from published literature on tilmicosin residue analysis.[2][7]

Table 3: Limits of Detection (LOD) and Quantification (LOQ)
MatrixLOD (µg/kg)LOQ (µg/kg)
Liver 5.015.0
Kidney 2.58.0
Muscle 1.03.0

Values are indicative and may vary depending on the instrument sensitivity and matrix complexity.[6][11]

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the screening and quantification of tilmicosin residues in various animal tissues. The use of an isotope-labeled internal standard, this compound, ensures high accuracy and precision, compensating for matrix effects and variations in sample preparation. The method demonstrates excellent performance in terms of linearity, recovery, and sensitivity, making it suitable for routine monitoring in food safety and regulatory laboratories.

References

Application Note and Protocol: Standard Operating Procedure for Preparing Tilmicosin-d3 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Tilmicosin-d3 is the deuterated form of Tilmicosin, a macrolide antibiotic used in veterinary medicine to treat respiratory diseases.[1][2][3] In analytical chemistry, this compound serves as an ideal internal standard for the quantification of Tilmicosin in various biological matrices using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] Its utility as an internal standard stems from its similar chemical and physical properties to the unlabeled analyte, while its mass difference allows for clear differentiation in mass spectrometric analysis.[4] This document provides a detailed standard operating procedure for the preparation of this compound stock solutions to ensure accuracy, consistency, and safety in experimental workflows.

2. Materials and Required Equipment

  • This compound (solid form)

  • High-purity solvent (e.g., methanol (B129727), chloroform, or Dimethyl Sulfoxide (DMSO))

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks (Class A) of appropriate volumes

  • Pipettes (calibrated)

  • Inert gas (e.g., nitrogen or argon)

  • Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat

3. Safety Precautions

This compound is a chemical substance that requires careful handling. Users must review the Safety Data Sheet (SDS) before use.[5]

  • Hazards: Harmful if swallowed, causes serious eye irritation, suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[5][6]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][7] Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[6] If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth.[6]

4. Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValue
Molecular Formula C₄₆H₇₇D₃N₂O₁₃[1][2]
Formula Weight 872.2 g/mol [1][2]
Chemical Purity ≥98% (Tilmicosin)[1]
Deuterium Incorporation ≥99% deuterated forms (d₁-d₃); ≤1% d₀[1]
Physical Form Solid[1][2]
Solubility Slightly soluble in methanol and chloroform.[1][2] For reference, the non-deuterated Tilmicosin phosphate (B84403) is soluble in ethanol (B145695) (~25 mg/mL), DMSO (~30 mg/mL), and dimethyl formamide (B127407) (~25 mg/mL).[8]
Storage Temperature -20°C[1][2]
Stability ≥ 4 years at -20°C[1][2]

5. Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound. The concentration can be adjusted based on experimental needs by modifying the amount of solute and solvent accordingly.

5.1. Preparation Steps

  • Equilibration: Remove the vial containing this compound from the -20°C storage and allow it to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound solid using an analytical balance. For a 1 mg/mL solution, if preparing 10 mL, weigh 10 mg.

  • Dissolution:

    • Quantitatively transfer the weighed this compound to a clean, dry volumetric flask of the appropriate size (e.g., 10 mL for 10 mg).

    • Add a small amount of the chosen solvent (e.g., methanol or DMSO) to dissolve the solid completely. Gentle vortexing or sonication can be used to aid dissolution.

  • Dilution to Volume:

    • Once the solid is completely dissolved, add the solvent to the volumetric flask until the liquid level is just below the calibration mark.

    • Use a pipette to add the final drops of solvent to bring the bottom of the meniscus to the calibration mark.

  • Homogenization: Cap the volumetric flask securely and invert it several times to ensure the solution is homogeneous.

  • Inert Gas Purge: For enhanced stability, it is recommended to purge the headspace of the volumetric flask with an inert gas like nitrogen or argon before sealing.[1]

  • Labeling and Storage:

    • Clearly label the flask with the compound name (this compound), concentration, solvent, preparation date, and initials of the preparer.

    • Store the stock solution at -20°C in a tightly sealed container to prevent solvent evaporation and degradation.[1][2]

6. Visualizations

6.1. Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the step-by-step workflow for preparing the this compound stock solution.

G cluster_0 Preparation start Start equilibrate Equilibrate Vial to Room Temp start->equilibrate weigh Weigh this compound equilibrate->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Volume dissolve->dilute homogenize Homogenize Solution dilute->homogenize purge Purge with Inert Gas homogenize->purge label_store Label and Store at -20°C purge->label_store end_node End label_store->end_node

Caption: Workflow for this compound Stock Solution Preparation.

6.2. Logical Relationship for Use as an Internal Standard

This diagram shows the logical relationship of how the prepared this compound stock solution is used as an internal standard in a typical quantitative analysis workflow.

G cluster_1 Quantitative Analysis Workflow stock This compound Stock Solution working Prepare Working Standard stock->working spike Spike into Samples and Calibrators working->spike extraction Sample Extraction spike->extraction analysis LC-MS/GC-MS Analysis extraction->analysis quant Quantification using Peak Area Ratio analysis->quant

Caption: Use of this compound as an Internal Standard.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Tilmicosin with Tilmicosin-d3 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tilmicosin-d3 as an internal standard in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Tilmicosin?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, like Tilmicosin, due to co-eluting compounds from the sample matrix (e.g., plasma, liver, kidney). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of Tilmicosin.

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically almost identical to Tilmicosin, so it is expected to have the same chromatographic retention time, extraction recovery, and ionization response. By adding a known amount of this compound to each sample, it can compensate for variability during sample preparation and analysis, including matrix effects. The quantification is based on the ratio of the analyte signal to the internal standard signal.

Q3: I am using this compound, but my results are still inaccurate and imprecise. What could be the issue?

A3: While this compound is designed to compensate for matrix effects, several factors can still lead to inaccurate results:

  • Chromatographic Separation: A slight difference in retention time between Tilmicosin and this compound, known as the "isotope effect," can expose them to different matrix components, causing differential ion suppression.

  • High Concentration of Co-eluting Matrix Components: Extremely high levels of matrix components can suppress the ionization of both the analyte and the internal standard non-proportionally.

  • Internal Standard Concentration: An inappropriately high concentration of this compound can lead to detector saturation or cause self-suppression.

  • Internal Standard Purity: Impurities in the this compound standard can interfere with the analyte peak.

Q4: How can I determine if my Tilmicosin analysis is affected by matrix effects?

A4: Two common methods to assess matrix effects are:

  • Post-column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Post-extraction Spike Analysis: This quantitative method determines the extent of signal suppression or enhancement by comparing the analyte's response in a pre-extracted matrix with its response in a neat solution.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting) for Tilmicosin and/or this compound

Possible Causes & Solutions:

  • Column Contamination:

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

  • Injection of a sample in a solvent stronger than the mobile phase:

    • Solution: Ensure the final sample solvent is of similar or weaker strength than the initial mobile phase.

  • Column Overload:

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Secondary Interactions with the Column:

    • Solution: Adjust the mobile phase pH or try a different column chemistry.

Issue 2: Inconsistent or Low Recovery of Tilmicosin

Possible Causes & Solutions:

  • Inefficient Extraction:

    • Solution: Optimize the sample preparation method. For Liquid-Liquid Extraction (LLE), experiment with different organic solvents and pH adjustments. For Solid-Phase Extraction (SPE), evaluate different sorbents, wash steps, and elution solvents.

  • Analyte Instability:

    • Solution: Investigate the stability of Tilmicosin in the sample matrix and during the extraction process. Ensure samples are processed and stored under appropriate conditions (e.g., temperature, light protection).

  • Poor Optimization of MS/MS Parameters:

    • Solution: Infuse a standard solution of Tilmicosin to optimize parameters such as collision energy and cone voltage for maximum signal intensity.

Issue 3: Significant Ion Suppression or Enhancement

Possible Causes & Solutions:

  • Co-elution with Matrix Components:

    • Solution 1: Improve Chromatographic Separation. Modify the gradient profile, change the mobile phase composition, or use a column with a different selectivity to separate Tilmicosin from interfering matrix components.

    • Solution 2: Enhance Sample Cleanup. Employ more rigorous sample preparation techniques like SPE to remove a broader range of matrix components.

  • High Salt Concentration in the Sample:

    • Solution: Implement a desalting step in your sample preparation or divert the flow to waste during the elution of salts.

  • Phospholipid Contamination (especially in plasma/serum):

    • Solution: Use a phospholipid removal plate or a specific SPE sorbent designed to remove phospholipids.

Quantitative Data Summary

The following table summarizes recovery and precision data from a single-laboratory validation study of a Tilmicosin LC-MS/MS method in various animal tissues. While not a direct measure of matrix effect, recovery provides an indication of the combined efficiency of the extraction process and any signal suppression or enhancement.

MatrixFortification Level (ng/g)Mean Recovery (%)Repeatability (RSDr, %)Intermediate Precision (RSDi, %)
Bovine Liver5095.25.68.9
20098.74.16.5
Swine Kidney10092.86.810.2
40096.15.37.8
Chicken Muscle25101.53.55.1
10099.82.94.3
Turkey Skin/Fat7588.98.212.4
30091.37.111.0

Data adapted from a single-laboratory validation study. Actual results may vary depending on the specific method and instrumentation.[1]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-extraction Spike Method)

This protocol allows for the quantitative evaluation of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Tilmicosin and this compound into the reconstitution solvent at a known concentration (e.g., mid-level of the calibration curve).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. Spike Tilmicosin and this compound into the extracted matrix residue just before the final reconstitution step at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike Tilmicosin and this compound into the blank matrix before starting the extraction procedure at the same concentration as Set A.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE) = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = ( (Peak Area of Analyte in Set B / Peak Area of IS in Set B) ) / ( (Peak Area of Analyte in Set A / Peak Area of IS in Set A) )

    • This value should be close to 1 if this compound is effectively compensating for the matrix effect.

Protocol 2: Qualitative Assessment of Matrix Effects (Post-column Infusion)

This protocol helps to identify the retention time regions where matrix effects are most pronounced.

  • Prepare an Infusion Solution: Prepare a solution of Tilmicosin in the mobile phase at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL, but this should be optimized).

  • Set up the Infusion: Use a syringe pump to deliver the Tilmicosin solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the MS ion source.

  • Equilibrate the System: Allow the infusion to proceed until a stable baseline signal for Tilmicosin is observed.

  • Inject Blank Matrix Extract: Inject a prepared blank matrix sample (that has undergone your standard sample preparation procedure).

  • Analyze the Chromatogram: Monitor the Tilmicosin MRM transition. Any significant drop in the baseline signal indicates a region of ion suppression, while a rise indicates enhancement. Compare the retention time of the suppression/enhancement zone with the retention time of your Tilmicosin peak in a standard injection.

Visualizations

MatrixEffect_Troubleshooting_Workflow start Inaccurate/Imprecise Results with this compound check_chromatography Step 1: Examine Chromatograms start->check_chromatography coelution Do Tilmicosin and This compound perfectly co-elute? check_chromatography->coelution peak_shape Is peak shape acceptable? coelution->peak_shape Yes optimize_chrom Optimize Chromatography: - Gradient - Mobile Phase - Column coelution->optimize_chrom No (Isotope Effect) quant_matrix_effect Step 2: Quantify Matrix Effect (Post-extraction Spike) peak_shape->quant_matrix_effect Yes peak_shape->optimize_chrom No mf_check Is IS-normalized Matrix Factor close to 1? quant_matrix_effect->mf_check qual_matrix_effect Step 3: Identify Suppression Zones (Post-column Infusion) mf_check->qual_matrix_effect No end Accurate & Precise Results mf_check->end Yes elution_check Does Tilmicosin elute in a suppression/enhancement zone? qual_matrix_effect->elution_check improve_cleanup Improve Sample Cleanup: - SPE Optimization - Phospholipid Removal elution_check->improve_cleanup Yes elution_check->end No optimize_chrom->check_chromatography improve_cleanup->check_chromatography

Caption: Troubleshooting workflow for addressing matrix effects in Tilmicosin analysis.

MatrixEffect_Assessment_Workflow start Start: Matrix Effect Assessment qualitative Qualitative Assessment (Post-Column Infusion) start->qualitative quantitative Quantitative Assessment (Post-Extraction Spike) start->quantitative qual_result Identify Retention Time of Ion Suppression/Enhancement qualitative->qual_result quant_result Calculate: - Matrix Factor (MF) - Recovery (RE) - IS-Normalized MF quantitative->quant_result decision Is Matrix Effect Acceptable and Compensated by IS? qual_result->decision quant_result->decision optimize Optimize Method: - Chromatography - Sample Preparation decision->optimize No validate Proceed with Method Validation decision->validate Yes optimize->start

Caption: Workflow for the assessment of matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Isotopic Exchange with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and preventing issues related to isotopic exchange with deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a problem?

A1: Isotopic exchange, in the context of deuterated internal standards (IS), is the unintentional replacement of deuterium (B1214612) atoms on the IS with hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1][2] This phenomenon, also known as "back-exchange," can significantly compromise the accuracy of quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS).[3] The issue arises because the mass spectrometer differentiates the analyte from the internal standard based on their mass difference. If the deuterated IS loses its deuterium, it can lead to:

  • Underestimation of the Internal Standard: A decrease in the deuterated IS signal results in an artificially high analyte-to-IS ratio.[3]

  • Overestimation of the Analyte: The back-exchanged IS can be incorrectly measured as the unlabeled analyte, creating a "false positive" signal and leading to an overestimation of the analyte's concentration.[1][3]

Q2: Which factors have the most significant impact on the rate of isotopic exchange?

A2: The stability of deuterium labels is influenced by several environmental and structural factors. The most critical are:

  • pH: The rate of exchange is highly dependent on pH.[1][4] It is generally slowest around pH 2.5-3 and increases significantly in basic conditions.[4][5]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][3][4] Storing and analyzing samples at elevated temperatures can lead to a significant loss of deuterium.[3]

  • Solvent Composition: Protic solvents like water, methanol, and ethanol (B145695) contain exchangeable protons and can facilitate the loss of deuterium from the standard.[1][3]

  • Position of the Deuterium Label: The location of the deuterium atom on the molecule is crucial.[1][6] Deuterium atoms on heteroatoms (e.g., -OH, -NH2) are highly susceptible to exchange.[1][4] Those on carbon atoms adjacent to carbonyl groups or in certain aromatic positions can also be prone to exchange under specific conditions.[1][4]

  • Sample Matrix: Components within a biological matrix, such as enzymes, can catalyze the exchange process.[3][4]

Q3: How can I determine if my deuterated internal standard is undergoing isotopic exchange?

A3: Several signs may indicate that your deuterated IS is undergoing isotopic exchange:

  • A noticeable decrease in the internal standard signal over time or with changes in sample preparation conditions.[4]

  • An unexpected increase in the analyte signal, particularly in blank samples that have been spiked with the internal standard.[4]

  • The appearance of a chromatographic peak for the analyte at the retention time of the internal standard.[4]

  • Inconsistent analyte/internal standard response ratios.[6]

To confirm, you can perform a stability experiment by incubating the deuterated IS in the sample matrix and/or solvent under your typical experimental conditions and monitoring for the appearance of the unlabeled analyte over time.[6]

Q4: Are there alternatives to deuterated internal standards that are less prone to exchange?

A4: Yes. While deuterated standards are common due to their cost-effectiveness, stable isotope-labeled (SIL) internal standards using Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are more robust alternatives.[3][7] These standards are not susceptible to isotopic exchange and can provide more reliable results, especially for methods requiring high accuracy and precision.[4][7] However, they are often more expensive to synthesize.[7][8]

Troubleshooting Guides

Issue 1: Inconsistent Internal Standard Response

You observe a decreasing signal for your deuterated internal standard across your analytical run. This is a common symptom of isotopic exchange.

G A Inconsistent IS Response Detected B Assess Experimental Conditions A->B C Is sample/autosampler temperature elevated? B->C D Cool samples and autosampler (e.g., 4°C) C->D Yes E Is the sample pH > 7 or < 2? C->E No L Problem Resolved D->L F Adjust pH to 2.5 - 7 E->F Yes G Are protic solvents used extensively? E->G No F->L H Minimize exposure to protic solvents or use aprotic alternatives G->H Yes I Evaluate IS Label Position G->I No H->L J Is the deuterium on a heteroatom or alpha to a carbonyl? I->J K Consider a more stable IS (e.g., ¹³C-labeled or different deuteration site) J->K Yes M Problem Persists J->M No K->L

Caption: Troubleshooting workflow for inconsistent deuterated internal standard response.

Issue 2: Non-Linear Calibration Curve

Your calibration curve is non-linear, especially at higher concentrations of the analyte. This can be caused by isotopic interference, where naturally occurring heavy isotopes (e.g., ¹³C) in the analyte contribute to the mass channel of the deuterated internal standard.[3] This is more prevalent when using internal standards with a low degree of deuteration.[3]

  • Check Mass Spectra: Acquire a full scan mass spectrum of a high-concentration standard of the unlabeled analyte. Check for an isotope peak at the mass-to-charge ratio (m/z) of your deuterated internal standard.[3]

  • Increase Deuteration: If possible, use an internal standard with a higher number of deuterium atoms (e.g., d5 or greater).[3] This increases the mass difference and shifts the IS signal further from the analyte's natural isotope cluster.[3]

  • Use ¹³C or ¹⁵N IS: These standards provide a larger mass shift and are not prone to this type of interference.[3]

  • Adjust IS Concentration: Ensure the internal standard concentration is appropriate. A very low IS concentration can be more significantly affected by isotopic interference from a high concentration of the analyte.[3]

G A Start: Select Internal Standard B Is a deuterated IS available? A->B C Check label position for stability (avoid -OH, -NH, alpha to C=O) B->C Yes F Consider ¹³C or ¹⁵N labeled IS B->F No D Is the label in a stable position? C->D E Use deuterated IS. Monitor for exchange. D->E Yes D->F No G Is a ¹³C or ¹⁵N IS available and affordable? F->G H Use ¹³C or ¹⁵N IS G->H Yes I Use a structural analog IS (less ideal) G->I No

Caption: Decision tree for selecting an appropriate internal standard.

Data Presentation

Table 1: Influence of Experimental Conditions on Isotopic Exchange

ParameterConditionRisk of ExchangeRecommendation
pH High (>8) or Low (<2)HighMaintain pH between 2.5 and 7 for minimal exchange.[5]
Temperature HighHighStore and analyze samples at low temperatures (e.g., 4°C).[5]
Solvent Protic (e.g., H₂O, CH₃OH)HigherUse aprotic solvents (e.g., acetonitrile) when possible.[5]
Label Position On Heteroatoms (O, N, S)HighChoose standards with labels on stable carbon positions.[5]
Alpha to CarbonylModerateBe cautious with pH and temperature.[5]
Aromatic/Aliphatic C-HLowGenerally stable under typical analytical conditions.[5]

Experimental Protocols

Protocol 1: Assessing the Stability of a Deuterated Internal Standard

Objective: To determine if isotopic exchange of a deuterated internal standard is occurring under specific analytical conditions.

Materials:

  • Deuterated internal standard (IS) stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • Sample preparation solvents (e.g., reconstitution solvent, mobile phase)

  • LC-MS/MS system

Methodology:

  • Prepare T=0 Samples: Spike a known concentration of the IS into the blank matrix. Immediately process these samples according to your standard sample preparation protocol. These will serve as your baseline.[4]

  • Prepare Incubated Samples:

    • Matrix Stability: Spike the IS into the blank matrix and incubate under your typical sample handling and storage conditions (e.g., room temperature for 4 hours, 4°C for 24 hours).[4]

    • Solvent Stability: Spike the IS into your sample reconstitution solvent and incubate under the same conditions.[4]

  • Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.[4]

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[4]

  • Data Analysis:

    • Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease in the IS signal suggests potential degradation or exchange.[4]

    • Monitor the peak area of the unlabeled analyte in the incubated samples. A significant increase in the analyte signal in the absence of the analyte indicates back-exchange.

G cluster_prep Sample Preparation cluster_process Sample Processing A Spike IS into Blank Matrix (T=0) D Immediate Extraction A->D B Spike IS into Blank Matrix (Incubated) E Incubate under Test Conditions B->E C Spike IS into Solvent (Incubated) C->E G LC-MS/MS Analysis D->G F Extraction after Incubation E->F F->G H Data Analysis: Compare IS and Analyte Signals G->H I Assess IS Stability and Back-Exchange H->I

Caption: Experimental workflow for assessing deuterated internal standard stability.

References

Technical Support Center: Optimizing Tilmicosin-d3 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Tilmicosin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Tilmicosin-d3 concentration and ensuring the linearity of your calibration curve.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use as an internal standard (IS)?

A1: The optimal concentration of this compound should be consistent across all calibration standards and quality control (QC) samples to ensure it effectively compensates for variability in sample preparation and instrument response. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte, Tilmicosin. For a typical calibration curve ranging from 0.5 to 2000 ng/mL for Tilmicosin, a this compound concentration of 100 ng/mL is a good starting point. However, the ideal concentration should be determined empirically during method development.

Q2: My calibration curve for Tilmicosin is non-linear. How can I troubleshoot this?

A2: Non-linearity in calibration curves can arise from several factors. Here are some common causes and troubleshooting steps:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Tilmicosin and/or this compound, leading to a non-linear response.[1][2][3]

    • Troubleshooting:

      • Improve sample cleanup to remove interfering substances.

      • Optimize chromatographic conditions to separate Tilmicosin from matrix components.

      • Evaluate different lots of the biological matrix to assess the variability of matrix effects.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal and a non-linear curve.

    • Troubleshooting:

      • Extend the calibration curve to a higher concentration to confirm saturation.

      • If saturation is observed, the upper limit of quantitation (ULOQ) should be lowered to a concentration within the linear range.

  • Inappropriate Internal Standard Concentration: An excessively high or low concentration of this compound can lead to poor integration and affect the linearity of the response ratio.

    • Troubleshooting:

      • Experiment with different fixed concentrations of this compound to find one that provides a consistent and reproducible response across the calibration range.

  • Incorrect Regression Model: A simple linear regression with 1/x or 1/x² weighting is often used. However, if the data is inherently non-linear, a quadratic regression model might be more appropriate.[4][5][6] Residual plots should be used to assess the goodness of fit of the chosen model.[5][7]

Q3: How do I perform a systematic experiment to optimize the this compound concentration?

A3: A systematic approach is crucial for optimizing the internal standard concentration. The following experiment is recommended:

Experimental Protocol: Optimization of this compound Concentration

Objective: To determine the optimal concentration of this compound that results in the best linearity and accuracy for the Tilmicosin calibration curve.

Methodology:

  • Prepare Tilmicosin Calibration Standards: Prepare a series of at least six non-zero calibration standards of Tilmicosin in the desired biological matrix (e.g., plasma, tissue homogenate). A typical range could be 1, 5, 25, 100, 500, and 2000 ng/mL.

  • Prepare this compound Spiking Solutions: Prepare three different concentrations of this compound spiking solutions in a suitable solvent (e.g., methanol (B129727) or acetonitrile). These concentrations should bracket the expected mid-point of the Tilmicosin calibration curve.

  • Spike Samples: For each Tilmicosin calibration standard, create three sets of samples. Spike each set with one of the three different this compound concentrations.

  • Sample Preparation: Process all samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method.

  • Data Analysis:

    • For each this compound concentration, construct a calibration curve by plotting the peak area ratio (Tilmicosin/Tilmicosin-d3) against the nominal concentration of Tilmicosin.

    • Perform a linear regression analysis for each curve and determine the coefficient of determination (r²).

    • Calculate the accuracy (%RE) for each calibration standard at each IS concentration.

Data Presentation:

Summarize the results in a table to facilitate comparison.

This compound Conc.Tilmicosin Conc. (ng/mL)Peak Area Ratio (Mean ± SD)Calculated Conc. (ng/mL)Accuracy (%RE)Linearity (r²)
Low Conc. 1
5
25
100
500
2000
Mid Conc. 1
5
25
100
500
2000
High Conc. 1
5
25
100
500
2000

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_spiking Spiking cluster_extraction Extraction cluster_analysis Analysis cluster_decision Decision prep_cal Prepare Tilmicosin Calibration Standards spike Spike Cal Standards with each IS Conc. prep_cal->spike prep_is Prepare this compound Spiking Solutions (Low, Mid, High) prep_is->spike extract Perform Sample Extraction spike->extract lcms LC-MS/MS Analysis extract->lcms data Data Processing & Regression Analysis lcms->data decision Select Optimal IS Concentration data->decision

Workflow for Optimizing this compound Concentration.

troubleshooting_linearity cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Non-Linear Calibration Curve cause1 Matrix Effects start->cause1 cause2 Detector Saturation start->cause2 cause3 Inappropriate IS Conc. start->cause3 cause4 Incorrect Regression start->cause4 sol1 Improve Sample Cleanup Optimize Chromatography cause1->sol1 sol2 Lower ULOQ cause2->sol2 sol3 Re-optimize IS Conc. (See Workflow) cause3->sol3 sol4 Use Weighted Regression (1/x or 1/x²) Evaluate Residuals cause4->sol4 end Linear Calibration Curve sol1->end sol2->end sol3->end sol4->end

Troubleshooting Non-Linear Calibration Curves.

References

Technical Support Center: Tilmicosin-d3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Tilmicosin-d3 by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: I am observing a low signal for this compound. What are the common causes?

A low signal for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues with sample preparation, chromatographic separation, or mass spectrometer settings. Common culprits include inefficient extraction from the sample matrix, ion suppression from co-eluting compounds, suboptimal ionization source parameters, and incorrect mass transition settings.

Q2: How can I determine if ion suppression is affecting my this compound signal?

Ion suppression is a common phenomenon in electrospray ionization (ESI) where matrix components co-eluting with the analyte of interest reduce its ionization efficiency, leading to a decreased signal. A post-column infusion experiment is a standard method to diagnose ion suppression. This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A drop in the baseline signal at the retention time of this compound indicates the presence of ion-suppressing compounds.

Q3: Can the choice of mobile phase additive significantly impact the signal intensity of this compound?

Yes, the mobile phase additive plays a crucial role in the ionization of Tilmicosin (B555). For positive mode ESI, acidic additives are commonly used to promote protonation. Formic acid is a widely used additive that generally provides good signal intensity for macrolide antibiotics like Tilmicosin.[1][2] Ammonium formate (B1220265) can also be used and may offer benefits in terms of peak shape and signal stability.[3] The optimal additive and its concentration should be determined empirically for your specific LC-MS system.

Q4: Are there any known stability issues with this compound as an internal standard?

This compound is a deuterated internal standard. While generally stable, deuterated compounds can sometimes undergo hydrogen-deuterium (H/D) exchange, where deuterium (B1214612) atoms are replaced by hydrogen atoms from the solvent.[4][5] This is more likely to occur with deuterium labels on heteroatoms (like -OH or -NH) or acidic carbons. Storing deuterated standards in strongly acidic or basic solutions for extended periods should be avoided.[4] For this compound, it is advisable to use freshly prepared solutions and to evaluate its stability in the analytical mobile phase.

Q5: What are the typical MRM transitions for Tilmicosin and this compound?

For quantitative analysis using tandem mass spectrometry, specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) are monitored. For Tilmicosin, a common precursor ion is [M+H]⁺ at m/z 869.5. Characteristic product ions are often observed at m/z 698.4 and m/z 174.2, corresponding to specific fragmentation pathways of the molecule. For this compound, the precursor ion will be shifted by the mass of the deuterium atoms, typically [M+H]⁺ at m/z 872.5. The product ions may or may not be shifted depending on where the deuterium label is located on the molecule. It is crucial to optimize the collision energy for each transition to maximize signal intensity.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the analysis of this compound.

Issue 1: Low Signal Intensity or No Signal

A complete loss or significant reduction in signal is a common and frustrating problem. The following workflow can help identify the root cause.

Low_Signal_Workflow start Low or No Signal for this compound check_ms 1. Check MS System Performance start->check_ms ms_ok Signal Present? check_ms->ms_ok check_lc 2. Verify LC System Integrity lc_ok Proper Peak Shape & Retention Time? check_lc->lc_ok check_sample 3. Evaluate Sample Preparation sample_ok Analyte Recovery Acceptable? check_sample->sample_ok check_is 4. Assess Internal Standard is_ok IS Signal Stable? check_is->is_ok ms_ok->check_lc Yes ms_actions Troubleshoot MS: - Check tuning & calibration - Clean ion source - Verify detector function ms_ok->ms_actions No lc_ok->check_sample Yes lc_actions Troubleshoot LC: - Check for leaks - Purge pumps - Inspect column lc_ok->lc_actions No sample_ok->check_is Yes sample_actions Optimize Sample Prep: - Evaluate extraction efficiency - Check for matrix effects - Test different cleanup methods sample_ok->sample_actions No is_actions Investigate IS: - Prepare fresh standard - Check for degradation/H-D exchange - Verify concentration is_ok->is_actions No resolve Problem Resolved is_ok->resolve Yes ms_actions->check_ms lc_actions->check_lc sample_actions->check_sample is_actions->check_is

Caption: Troubleshooting workflow for low or no signal intensity.

Issue 2: Poor Peak Shape and Inconsistent Retention Time

Poor chromatography can significantly impact the quality and reproducibility of your results.

Poor_Chromatography_Workflow start Poor Peak Shape / Inconsistent RT check_column 1. Inspect Analytical Column start->check_column column_health Column Healthy? check_column->column_health check_mobile_phase 2. Verify Mobile Phase mp_prep Prepared Correctly? check_mobile_phase->mp_prep check_injector 3. Examine Injector & Sample Loop injector_clean Injector Clean & Unblocked? check_injector->injector_clean check_method 4. Review LC Method Parameters method_params Parameters Appropriate? check_method->method_params column_health->check_mobile_phase Yes column_actions Actions: - Flush or replace column - Check for voids - Use appropriate guard column column_health->column_actions No mp_prep->check_injector Yes mp_actions Actions: - Prepare fresh mobile phase - Degas solvents - Check pH and composition mp_prep->mp_actions No injector_clean->check_method Yes injector_actions Actions: - Clean injector port and needle - Check for leaks - Verify injection volume injector_clean->injector_actions No method_actions Actions: - Optimize gradient profile - Adjust flow rate - Check column temperature method_params->method_actions No resolve Chromatography Improved method_params->resolve Yes column_actions->check_column mp_actions->check_mobile_phase injector_actions->check_injector method_actions->check_method

Caption: Workflow for troubleshooting poor chromatography.

Data Presentation: Optimizing Mass Spectrometry Parameters

The following tables present illustrative data on how different mass spectrometry parameters can influence the signal intensity of this compound. This data is intended to serve as a guide for optimization, and the optimal values for your specific instrument and method should be determined experimentally.

Table 1: Effect of Mobile Phase Additive on this compound Signal Intensity

Mobile Phase AdditiveConcentrationRelative Signal Intensity (%)Peak Shape
Formic Acid0.1%100Symmetrical
Formic Acid0.2%95Symmetrical
Ammonium Formate5 mM85Slightly Tailing
Ammonium Formate10 mM80Tailing

This is illustrative data. Actual results may vary.

Table 2: Optimization of ESI Source Parameters for this compound

ParameterValue 1Relative Intensity (%)Value 2Relative Intensity (%)Value 3Relative Intensity (%)
Capillary Voltage (kV)3.0803.51004.090
Desolvation Temp (°C)3507540010045085
Nebulizer Gas (psi)4085501006095
Cone Voltage (V)3090401005070 (In-source fragmentation)

This is illustrative data. Optimal parameters are instrument-dependent.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of this compound.

Protocol 1: Sample Preparation of Tilmicosin from Swine Tissue

This protocol describes a common liquid-liquid extraction (LLE) method for the extraction of Tilmicosin from swine tissue.

Materials:

  • Swine tissue (muscle, liver, or kidney)

  • Homogenizer

  • Centrifuge

  • Acetonitrile

  • Ethyl acetate (B1210297)

  • 0.1 M Phosphate (B84403) buffer (pH 8.5)

  • This compound internal standard solution

  • Nitrogen evaporator

Procedure:

  • Weigh 1 g of homogenized swine tissue into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Add 100 µL of this compound internal standard solution.

  • Add 5 mL of 0.1 M phosphate buffer (pH 8.5) and vortex for 1 minute.

  • Add 5 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 4-6) with another 5 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Tilmicosin and this compound

This protocol outlines a typical set of LC-MS/MS parameters for the analysis of Tilmicosin.

Liquid Chromatography (LC) Parameters:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400°C

  • Nebulizer Gas Pressure: 50 psi

  • Cone Voltage: 40 V

  • MRM Transitions:

    • Tilmicosin: 869.5 -> 698.4 (Quantifier), 869.5 -> 174.2 (Qualifier)

    • This compound: 872.5 -> 701.4 (Quantifier)

  • Collision Energy: Optimized for each transition (typically 20-35 eV)

Signaling Pathways and Workflows

The following diagram illustrates the overall workflow for the quantitative analysis of Tilmicosin using this compound as an internal standard.

Tilmicosin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Tissue Sample homogenize Homogenization sample->homogenize spike_is Spike with this compound homogenize->spike_is extract Extraction (LLE/SPE) spike_is->extract evaporate Evaporation extract->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc_separation LC Separation inject->lc_separation ionization ESI Ionization lc_separation->ionization ms_detection MS/MS Detection (MRM) ionization->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report Result Reporting quantification->report

Caption: Overall workflow for Tilmicosin analysis.

References

Resolving chromatographic peak tailing for tilmicosin and Tilmicosin-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic issues, specifically peak tailing, during the analysis of tilmicosin (B555) and its deuterated internal standard, Tilmicosin-d3.

Troubleshooting Guide: Resolving Chromatographic Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing for tilmicosin and this compound.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow to identify and rectify the common causes of peak tailing for these analytes.

G cluster_0 Problem Identification cluster_1 Initial Checks & Easy Fixes cluster_2 Method Optimization: Mobile Phase cluster_3 Method Optimization: Column & Hardware cluster_4 Resolution start Peak Tailing Observed for Tilmicosin / this compound check_sample Sample Concentration & Solvent start->check_sample Is the peak tailing severe? check_system System Suitability check_sample->check_system If issue persists end Peak Shape Improved check_sample->end If issue is resolved adjust_ph Adjust Mobile Phase pH check_system->adjust_ph If system is performing as expected check_hardware Inspect System Hardware check_system->check_hardware If system suitability fails add_modifier Incorporate Mobile Phase Additives adjust_ph->add_modifier If pH adjustment is insufficient adjust_ph->end If issue is resolved check_column Evaluate Column Condition add_modifier->check_column If additives do not resolve tailing add_modifier->end If issue is resolved check_column->check_hardware If new column shows tailing check_column->end If issue is resolved check_hardware->end After resolving hardware issues

Caption: A step-by-step workflow for troubleshooting peak tailing in the analysis of tilmicosin and this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for tilmicosin and this compound in reversed-phase HPLC?

A1: The primary cause of peak tailing for basic compounds like tilmicosin is the interaction between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the column.[1][2] Tilmicosin has a pKa of approximately 8.18 for its tertiary amine group, meaning it will be protonated and carry a positive charge in typical reversed-phase mobile phases with acidic to neutral pH.[3] These positively charged analyte molecules can interact with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica (B1680970) surface, leading to secondary retention mechanisms that cause the characteristic peak tailing.[4]

Q2: How does mobile phase pH affect the peak shape of tilmicosin?

A2: Mobile phase pH is a critical factor influencing the peak shape of ionizable compounds like tilmicosin.[5][6] To minimize unwanted silanol interactions, it is generally recommended to work at a low pH (typically between 2.5 and 4). At a low pH, the residual silanol groups on the stationary phase are protonated (Si-OH), reducing their ability to interact with the positively charged tilmicosin molecules.[4] This leads to a more uniform interaction with the stationary phase and improved peak symmetry.

Q3: Can mobile phase additives improve the peak shape of tilmicosin?

A3: Yes, mobile phase additives can significantly improve peak shape. Common additives include:

  • Acidic modifiers (e.g., formic acid, trifluoroacetic acid): These are used to lower the mobile phase pH and suppress the ionization of silanol groups.[5][7]

  • Buffers (e.g., ammonium (B1175870) formate (B1220265), ammonium acetate): Buffers help to maintain a constant pH across the column, which is crucial for reproducible chromatography.[5][8] They can also help to mask some of the active silanol sites.

  • Ion-pairing reagents (e.g., dibutylammonium phosphate): These reagents can be added to the mobile phase to form a neutral complex with the charged analyte, which then interacts more predictably with the reversed-phase stationary phase.[9]

Q4: Can column overload cause peak tailing for tilmicosin?

A4: Yes, injecting too high a concentration of tilmicosin or this compound can lead to column overload, a common cause of peak tailing. When the stationary phase becomes saturated with the analyte, the excess molecules travel through the column more quickly, leading to a distorted peak shape. If you observe that all peaks in your chromatogram are tailing, especially at higher concentrations, try diluting your sample and re-injecting. An improvement in peak shape upon dilution is a strong indicator of column overload.

Q5: What type of HPLC column is recommended for the analysis of tilmicosin to minimize peak tailing?

A5: For the analysis of basic compounds like tilmicosin, it is advisable to use a modern, high-purity, end-capped C18 column. These columns have a lower concentration of residual silanol groups, which reduces the potential for secondary interactions and peak tailing. Columns with novel bonding technologies designed to shield the silica surface are also a good choice.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters from various published methods for the analysis of tilmicosin, which can serve as a starting point for method development and troubleshooting.

ParameterMethod 1Method 2Method 3Method 4
Column C18 (5 µm, 125 x 4.6 mm)C18InertSustain C18 (5 µm, 250 x 4.6 mm)C18
Mobile Phase 0.2 M Ammonium Acetate (pH 5), Water, Acetonitrile, Methanol (B129727) (20:32:24:24 v/v/v/v)0.1 M Ammonium Formate (pH 5 with TFA), Acetonitrile, Methanol (60:30:10 v/v/v)Acetonitrile, 0.1 M Phosphoric Acid (pH 2.5) (60:40 v/v)Acetonitrile, Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min1.2 mL/min0.8 mL/min0.25 mL/min
Column Temp. Not Specified30°C30°CNot Specified
Detection UV at 291 nmUV at 287 nmUV at 280 nmMS/MS
Reference [8][5][6][7]

Detailed Experimental Protocol

This protocol describes a robust HPLC-UV method for the analysis of tilmicosin, designed to minimize peak tailing.

1. Materials and Reagents

  • Tilmicosin and this compound reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (analytical grade)

  • Trifluoroacetic acid (TFA)

  • Deionized water (18.2 MΩ·cm)

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm (or similar high-purity, end-capped column).

  • Mobile Phase: 0.1 M Ammonium formate (pH adjusted to 5 with TFA) : Acetonitrile : Methanol (60:30:10, v/v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 287 nm.

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Dissolve the appropriate amount of ammonium formate in the aqueous portion of the mobile phase to make a 0.1 M solution.

    • Adjust the pH of the aqueous solution to 5.0 with trifluoroacetic acid.

    • Mix the aqueous solution, acetonitrile, and methanol in the ratio of 60:30:10.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of tilmicosin reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

  • Sample Preparation: The sample preparation procedure will vary depending on the matrix. A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase.

4. System Suitability

  • Inject a working standard solution multiple times (e.g., n=5).

  • The peak tailing factor for the tilmicosin peak should be ≤ 1.5.

  • The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2%.

5. Analysis

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the tilmicosin and this compound peaks based on their retention times compared to the standards.

  • Quantify the analyte concentration using a calibration curve generated from the working standard solutions.

This technical support guide provides a comprehensive resource for addressing peak tailing issues with tilmicosin and this compound. By following the troubleshooting workflow and implementing the recommended solutions, researchers can improve the quality and reliability of their chromatographic data.

References

Technical Support Center: Analysis of Tilmicosin-d3 in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing ion suppression when using Tilmicosin-d3 as an internal standard for the quantification of Tilmicosin (B555) in plasma samples by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing Tilmicosin in plasma?

A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis where co-eluting endogenous components from the plasma matrix interfere with the ionization of the target analyte (Tilmicosin) and its internal standard (this compound).[1][2] This interference reduces the ionization efficiency, leading to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] Common culprits in plasma that cause ion suppression include phospholipids, salts, and proteins.

Q2: How can I identify if ion suppression is affecting my Tilmicosin analysis?

A2: A post-column infusion experiment is a standard method to identify the regions in your chromatogram where ion suppression occurs. This technique involves infusing a constant flow of Tilmicosin and this compound solution into the mass spectrometer post-column while injecting a blank plasma extract. A dip in the baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.

Q3: Is this compound a suitable internal standard to compensate for ion suppression?

A3: Yes, a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative bioanalysis. Since this compound is structurally and physicochemically almost identical to Tilmicosin, it will co-elute and experience similar ion suppression effects.[1] By using the peak area ratio of the analyte to the internal standard for quantification, the variability caused by ion suppression can be effectively compensated.[1]

Q4: Can there still be issues with ion suppression even when using this compound?

A4: While this compound is an excellent tool, issues can still arise. Differential ion suppression , where the analyte and internal standard are not affected by the matrix to the same extent, can occur, although it is less common with co-eluting SIL-IS. This can be influenced by the specific interfering substance and the chromatographic conditions. Additionally, the isotopic purity of the this compound should be considered, as impurities could potentially interfere with the analyte signal.

Q5: What are the primary sample preparation techniques to minimize ion suppression for Tilmicosin in plasma?

A5: The three main techniques to reduce matrix components and thus minimize ion suppression are:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma to precipitate proteins.[3]

  • Liquid-Liquid Extraction (LLE): A technique that separates Tilmicosin from the aqueous plasma matrix into an immiscible organic solvent based on its partitioning coefficient.[1][4]

  • Solid-Phase Extraction (SPE): A highly selective method where Tilmicosin is retained on a solid sorbent while interfering matrix components are washed away.[5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Tilmicosin in plasma using this compound.

Problem 1: Low signal intensity for both Tilmicosin and this compound.

Possible CauseTroubleshooting Step
Significant Ion Suppression 1. Improve Sample Cleanup: Switch to a more rigorous sample preparation method (e.g., from PPT to SPE).2. Optimize Chromatography: Modify the LC gradient to better separate the analytes from the ion-suppressing region.3. Dilute the Sample: If the concentration of Tilmicosin is high enough, diluting the plasma sample can reduce the concentration of interfering matrix components.
Instrumental Issues 1. Clean the Ion Source: Contamination of the mass spectrometer's ion source is a common cause of signal loss.2. Check for Clogs: Ensure there are no blockages in the LC system or the MS interface.

Problem 2: High variability in the this compound (Internal Standard) peak area across a batch of samples.

Possible CauseTroubleshooting Step
Inconsistent Sample Preparation 1. Review Pipetting Technique: Ensure accurate and consistent pipetting of plasma, internal standard, and extraction solvents.2. Ensure Complete Mixing: Vortex samples thoroughly at each step of the extraction process.
Lot-to-Lot Matrix Variability 1. Use Matrix-Matched Calibrants and QCs: Prepare calibration standards and quality control samples in the same batch of blank plasma as the study samples.2. Evaluate Different Plasma Lots: During method development, test at least six different lots of blank plasma to assess the impact of matrix variability.
Differential Ion Suppression 1. Adjust Chromatography: Ensure that Tilmicosin and this compound are perfectly co-eluting.2. Investigate the Source of Interference: Use post-column infusion with different plasma lots to identify if a specific lot has a unique interfering component.

Problem 3: Poor peak shape for Tilmicosin and/or this compound.

Possible CauseTroubleshooting Step
Column Overload 1. Reduce Injection Volume: Inject a smaller volume of the sample extract.2. Dilute the Final Extract: If the concentration is high, dilute the final extract before injection.
Incompatible Reconstitution Solvent 1. Match Reconstitution Solvent to Mobile Phase: Ensure the final extract is reconstituted in a solvent that is of similar or weaker elution strength than the initial mobile phase.
Column Degradation 1. Replace the Guard Column: If a guard column is used, it may be contaminated.2. Replace the Analytical Column: The analytical column may have reached the end of its lifespan.

Data Presentation

The following table summarizes the typical performance of different sample preparation techniques in reducing ion suppression for the analysis of macrolide antibiotics in plasma. While specific quantitative data for Tilmicosin is limited, this provides a general comparison.

Sample Preparation MethodAnalyte RecoveryIon Suppression ReductionThroughputSelectivity
Protein Precipitation (PPT) High (>90%)Low to ModerateHighLow
Liquid-Liquid Extraction (LLE) Moderate to High (80-100%)[1][4]Moderate to HighModerateModerate
Solid-Phase Extraction (SPE) High (85-105%)[5][6]HighLow to ModerateHigh

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from a validated method for the determination of Tilmicosin in pig plasma.[1][4]

Materials:

  • Plasma sample

  • This compound internal standard working solution

  • Acetonitrile

  • Water (LC-MS grade)

  • Formic acid

  • Organic extraction solvent (e.g., ethyl acetate)

  • Centrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS vials

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL centrifuge tube.

  • Add 10 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 500 µL of the organic extraction solvent.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid, 90:10, v/v).[1][4]

  • Vortex for 1 minute.

  • Transfer the solution to an LC-MS vial for analysis.

Solid-Phase Extraction (SPE) Protocol

This is a general protocol that should be optimized for Tilmicosin. Mixed-mode cation exchange cartridges are often effective for basic compounds like Tilmicosin.

Materials:

  • Plasma sample

  • This compound internal standard working solution

  • SPE cartridges (e.g., Mixed-mode Cation Exchange)

  • Methanol

  • Water (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521)

  • Conditioning, wash, and elution solvents (to be optimized)

  • SPE vacuum manifold or positive pressure processor

Procedure:

  • Pre-treat Sample: Mix 100 µL of plasma with 10 µL of this compound internal standard and 200 µL of 4% phosphoric acid in water.

  • Condition Cartridge: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.

  • Load Sample: Load the pre-treated sample onto the conditioned cartridge.

  • Wash Cartridge: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.

  • Elute Analytes: Elute Tilmicosin and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

  • Transfer to an LC-MS vial for analysis.

Protein Precipitation (PPT) Protocol

Materials:

  • Plasma sample

  • This compound internal standard working solution

  • Acetonitrile (ice-cold)

  • Centrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS vials

Procedure:

  • Pipette 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 10 µL of this compound internal standard.

  • Vortex for 30 seconds.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Final_Extract Final Extract Evap_Recon->Final_Extract LC_Separation LC Separation Final_Extract->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Area Integration) MS_Detection->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification

A general experimental workflow for the analysis of Tilmicosin in plasma.

Troubleshooting_Workflow Problem Problem Observed (e.g., Low Signal, High Variability) Check_Sample_Prep Review Sample Preparation Protocol Problem->Check_Sample_Prep Check_LC_Conditions Evaluate LC Chromatography Problem->Check_LC_Conditions Check_MS_Performance Assess MS Performance Problem->Check_MS_Performance Optimize_Prep Optimize Sample Prep (e.g., Switch Method) Check_Sample_Prep->Optimize_Prep Optimize_LC Optimize LC Method (e.g., Gradient, Column) Check_LC_Conditions->Optimize_LC Clean_MS Clean Ion Source & Calibrate MS Check_MS_Performance->Clean_MS Resolved Issue Resolved Optimize_Prep->Resolved Optimize_LC->Resolved Clean_MS->Resolved

A logical workflow for troubleshooting common issues in the bioanalysis of Tilmicosin.

References

Correcting for instrument variability with Tilmicosin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Tilmicosin-d3 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the quantitative analysis of Tilmicosin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of the macrolide antibiotic Tilmicosin. It is intended for use as an internal standard for the quantification of Tilmicosin in various biological matrices by analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1]

Using a stable isotope-labeled internal standard like this compound is highly recommended because it has a chemical structure and physicochemical properties nearly identical to the analyte (Tilmicosin). This similarity ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, thus effectively compensating for variability in these steps.[2][3] The key difference is its mass, which allows it to be distinguished from the unlabeled Tilmicosin by the mass spectrometer.

Q2: What are the main sources of instrument variability that this compound helps to correct?

This compound, as an internal standard, helps to correct for several sources of variability that can occur during analysis, including:

  • Injection Volume Variations: Although modern autosamplers are highly precise, minor variations in injection volume can still occur. The internal standard corrects for these discrepancies.[4][5]

  • Ionization Suppression or Enhancement (Matrix Effects): Components in the sample matrix can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification. Since this compound is chemically similar to Tilmicosin, it experiences similar matrix effects, allowing for accurate correction.[3][6]

  • Instrument Drift: The sensitivity of a mass spectrometer can fluctuate over the course of an analytical run. By using the ratio of the analyte signal to the internal standard signal, these drifts can be normalized.[3]

  • Sample Preparation Losses: During multi-step sample preparation procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), analyte loss can occur. The internal standard is added at the beginning of the process and is assumed to be lost at the same rate as the analyte, thus correcting for these losses.[4][7]

Q3: What concentration of this compound should I use?

The optimal concentration of the internal standard depends on the expected concentration range of the analyte in your samples and the sensitivity of your instrument. A general guideline is to add the internal standard at a concentration that is close to the midpoint of the calibration curve for the analyte. This ensures a robust response and a reliable analyte-to-internal standard ratio across the entire calibration range.

Table 1: Recommended Starting Concentrations for this compound

Analyte Concentration RangeRecommended this compound Concentration
Low (e.g., 0.5-50 ng/mL)10-25 ng/mL
Medium (e.g., 50-500 ng/mL)100-250 ng/mL
High (e.g., 500-2000 ng/mL)500-1000 ng/mL

Note: These are starting recommendations and should be optimized during method development.

Troubleshooting Guides

Issue 1: High Variability in the Internal Standard Signal

Symptoms:

  • The peak area of this compound is inconsistent across samples in the same batch.

  • The coefficient of variation (%CV) for the internal standard response is greater than 15%.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inconsistent Pipetting Ensure that the pipette used to add the internal standard is properly calibrated and that the same volume is added to every sample, standard, and quality control sample.[5]
Sample Matrix Effects Significant variations in the sample matrix between different samples can lead to inconsistent ion suppression or enhancement of the internal standard.[6][8] Consider further sample cleanup or dilution to minimize these effects.
Internal Standard Instability This compound may be degrading in the sample or autosampler. Check the stability of the internal standard in the sample matrix and the reconstitution solvent over the expected analysis time.
Instrument Contamination A contaminated ion source or transfer line can lead to erratic signal responses. Perform routine maintenance and cleaning of the mass spectrometer.
Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples

Symptoms:

  • The calculated concentrations of QC samples are consistently biased high or low.

  • The precision of QC sample measurements is poor (%CV > 15%).

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect Internal Standard Concentration Verify the concentration of the this compound stock and working solutions. An error in the internal standard concentration will lead to a systematic error in the quantification of all samples.
Differential Matrix Effects The analyte and internal standard may not be experiencing the same degree of matrix effects.[6] This can happen if they have slightly different retention times. Adjust chromatographic conditions to ensure co-elution.
Isotopic Contribution The unlabeled Tilmicosin standard may contain a small amount of the m/z corresponding to this compound, or vice versa. This is more likely to be an issue at the lower limit of quantification (LLOQ). Analyze a blank sample spiked only with the internal standard to check for any contribution to the analyte signal.[6]
Non-linearity of the Calibration Curve If the calibration curve is not linear over the entire concentration range, it can lead to inaccurate quantification.[2] Ensure the calibration model is appropriate for the data.
Issue 3: Chromatographic Peak Shape Issues

Symptoms:

  • Tailing, fronting, or split peaks for Tilmicosin and/or this compound.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Column Overload Injecting too much sample onto the column can lead to poor peak shape. Try diluting the sample or reducing the injection volume.
Column Degradation The analytical column may be nearing the end of its lifespan. Replace the column with a new one of the same type.
Mobile Phase Incompatibility The pH or composition of the mobile phase may not be optimal for the analyte. Ensure the mobile phase is properly prepared and degassed.
Sample Solvent Mismatch A mismatch between the sample solvent and the mobile phase can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of methanol (B129727).

    • Store at -20°C.

  • This compound Working Solution (e.g., 1 µg/mL):

    • Dilute the stock solution 1:1000 with methanol or an appropriate solvent.

    • This working solution can be used to spike samples.

Protocol 2: Sample Preparation using Protein Precipitation (for Plasma/Serum)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Aliquoting:

    • Pipette 100 µL of plasma/serum sample, standard, or QC into a microcentrifuge tube.

  • Internal Standard Spiking:

    • Add 10 µL of the this compound working solution to each tube.

  • Protein Precipitation:

  • Centrifugation:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Aliquot Sample (Plasma, Standard, QC) spike 2. Spike with This compound sample->spike precipitate 3. Protein Precipitation (Acetonitrile) spike->precipitate centrifuge 4. Centrifuge precipitate->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer evaporate 6. Evaporate to Dryness transfer->evaporate reconstitute 7. Reconstitute evaporate->reconstitute inject 8. Inject Sample reconstitute->inject separate 9. Chromatographic Separation inject->separate detect 10. Mass Spectrometric Detection separate->detect integrate 11. Peak Integration detect->integrate ratio 12. Calculate Analyte/IS Ratio integrate->ratio quantify 13. Quantify against Calibration Curve ratio->quantify

Caption: Experimental workflow for sample analysis using this compound.

Troubleshooting_Logic start High Variability in IS Signal? cause1 Inconsistent Pipetting start->cause1 Yes cause2 Matrix Effects start->cause2 Yes cause3 IS Instability start->cause3 Yes solution1 Calibrate Pipette cause1->solution1 solution2 Improve Sample Cleanup cause2->solution2 solution3 Check IS Stability cause3->solution3 end Problem Resolved solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for high internal standard variability.

References

How to handle poor recovery of Tilmicosin-d3 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor recovery of Tilmicosin-d3 during sample preparation.

Troubleshooting Guide

Q: What are the potential causes of poor recovery of this compound and how can I resolve them?

Poor recovery of this compound, a common internal standard for the quantification of tilmicosin, can arise from several factors during sample preparation.[1][2] This guide provides a systematic approach to identifying and resolving these issues.

1. Suboptimal pH During Extraction

The solubility of Tilmicosin is highly pH-dependent.[3] For efficient extraction, the pH of the sample matrix must be optimized to ensure this compound is in a state suitable for partitioning into the extraction solvent.

  • Problem: Tilmicosin has pKa values of 7.4 and 8.5.[3] If the sample pH is close to these values, the molecule can be in its ionized form, leading to poor partitioning into less polar organic solvents.

  • Solution: Adjust the pH of the sample to be at least 2 pH units above or below the pKa values to ensure it is in a neutral form. For reversed-phase solid-phase extraction (SPE), acidifying the sample can enhance the recovery of macrolides.[4][5]

Experimental Protocol: pH Adjustment for this compound Extraction

  • Reconstitute your sample in a suitable buffer.

  • Measure the initial pH of the sample solution.

  • Adjust the pH to the desired level (e.g., pH 4-5 for SPE) by adding a suitable acid (e.g., formic acid, phosphoric acid) or base (e.g., ammonium (B1175870) hydroxide) dropwise while monitoring with a pH meter.

  • Proceed with the extraction procedure.

2. Inefficient Solid-Phase Extraction (SPE)

Solid-phase extraction is a common method for cleaning up and concentrating samples containing macrolide antibiotics.[6] Poor recovery can result from an unoptimized SPE protocol.

  • Problem: The choice of SPE sorbent, conditioning and equilibration steps, sample loading flow rate, wash solvents, and elution solvents can all significantly impact recovery.

  • Solution: Optimize the SPE method by screening different sorbents and solvents. For macrolides, polymeric reversed-phase sorbents like Oasis HLB are often effective.[4][5][7]

Experimental Protocol: Optimized Solid-Phase Extraction for this compound

  • Sorbent Selection: Start with a polymeric reversed-phase sorbent such as Oasis HLB.

  • Conditioning: Condition the SPE cartridge with 1-2 cartridge volumes of a strong solvent like methanol (B129727).

  • Equilibration: Equilibrate the cartridge with 1-2 cartridge volumes of the sample loading buffer (e.g., acidified water).

  • Sample Loading: Load the pre-treated and pH-adjusted sample at a slow flow rate (e.g., ≤10 mL/min) to ensure adequate interaction between the analyte and the sorbent.[4][5]

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences without eluting the analyte.

  • Elution: Elute this compound with a strong organic solvent such as methanol or acetonitrile.[4][5]

3. Matrix Effects

Matrix effects, such as ion suppression or enhancement, are a major cause of signal variability in LC-MS analysis and can lead to inaccurate quantification.[8]

  • Problem: Co-eluting components from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's source.[8]

  • Solution: Employ strategies to mitigate matrix effects, such as improving sample cleanup, using matrix-matched calibration curves, or performing a post-column infusion experiment to identify regions of ion suppression.[8][9]

Experimental Protocol: Assessing Matrix Effects with Post-Column Infusion

  • Set up the LC-MS system with the analytical column and mobile phase conditions used in your assay.

  • Use a T-junction to introduce a constant flow of a this compound solution into the mobile phase between the analytical column and the mass spectrometer.

  • Allow the system to equilibrate until a stable baseline for the this compound signal is observed.

  • Inject a blank matrix extract (a sample prepared using the same extraction procedure but without the analyte or internal standard).

  • Monitor the this compound signal during the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components.[8]

4. Issues with the Internal Standard

The stability and handling of the internal standard itself are critical for accurate quantification.

  • Problem: this compound may degrade during sample collection, storage, or processing.[8] Inconsistencies in spiking the internal standard can also lead to variable recovery.

  • Solution: Ensure the stability of this compound under your experimental conditions.[10] Verify the concentration and integrity of the spiking solution. Add the internal standard as early as possible in the sample preparation workflow to account for losses throughout the process.[2]

Data Presentation

Table 1: Expected Recovery of Macrolide Antibiotics under Various SPE Conditions

SPE SorbentElution SolventExpected Recovery (%)Reference
Oasis HLBMethanol>84%[4][5][11]
Mesoporous MCM-41 Silica (B1680970)Not Specified83.21 - 105.34%[6]
Strata-XNot SpecifiedGood (cleaner extracts)[7]

Note: This table summarizes recovery data for macrolide antibiotics in general. Specific recovery for this compound may vary depending on the matrix and exact experimental conditions.

Mandatory Visualizations

Troubleshooting_Workflow start Poor this compound Recovery check_ph Verify Sample pH (pH 2 units away from pKa) start->check_ph adjust_ph Adjust pH and Re-extract check_ph->adjust_ph Incorrect check_spe Review SPE Protocol check_ph->check_spe Correct adjust_ph->check_spe optimize_spe Optimize Sorbent, Wash, and Elution Solvents check_spe->optimize_spe Inefficient check_matrix Investigate Matrix Effects check_spe->check_matrix Optimized optimize_spe->check_matrix mitigate_matrix Improve Cleanup or Use Matrix-Matched Calibrators check_matrix->mitigate_matrix Present check_is Check Internal Standard Integrity and Spiking Procedure check_matrix->check_is Absent mitigate_matrix->check_is prepare_fresh_is Prepare Fresh IS Solution and Verify Spiking check_is->prepare_fresh_is Issue Found end Recovery Improved check_is->end No Issue prepare_fresh_is->end

Caption: Troubleshooting workflow for poor this compound recovery.

Tilmicosin_Interactions cluster_potential_issues Potential Causes of Poor Recovery Tilmicosin_d3 This compound pH Suboptimal pH (Ionization) Tilmicosin_d3->pH pH-dependent solubility SPE Poor SPE Binding/ Elution Tilmicosin_d3->SPE Hydrophobic/polar interactions Matrix Matrix Interference (Ion Suppression) Tilmicosin_d3->Matrix Co-elution Protein Protein Binding Tilmicosin_d3->Protein Binding to matrix proteins Adsorption Adsorption to Labware Tilmicosin_d3->Adsorption Non-specific binding

References

Identifying and resolving interference peaks with Tilmicosin-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve interference peaks encountered during the analysis of Tilmicosin (B555) using its deuterated internal standard, Tilmicosin-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled version of Tilmicosin, where three hydrogen atoms have been replaced with deuterium. It is used as an internal standard in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS). Because it is chemically almost identical to Tilmicosin, it co-elutes and experiences similar ionization and matrix effects. This allows it to accurately correct for variations in sample preparation and instrument response, leading to more precise and accurate quantification of Tilmicosin.[1]

Q2: What are the common sources of interference peaks in Tilmicosin analysis?

A2: Interference peaks can originate from several sources:

  • Matrix Effects: Components of the biological matrix (e.g., plasma, tissue) can co-elute with Tilmicosin or this compound, causing ion suppression or enhancement.[2]

  • Co-eluting Metabolites: Metabolites of Tilmicosin or other co-administered drugs may have similar retention times and mass-to-charge ratios.

  • Related Substances and Impurities: The Tilmicosin drug product itself may contain impurities or related substances that can cause interfering peaks.[3][4]

  • Cross-Contamination: Contamination from previous analyses or from the laboratory environment can introduce interfering compounds.

  • Isotopic Contribution: The natural isotopic abundance of Tilmicosin can contribute a small signal at the mass transition of this compound, though this is usually minimal.

Q3: How can I distinguish between an interference peak and a true analyte peak?

A3: Several methods can be used to distinguish between an interference and the true analyte:

  • Peak Shape Analysis: Look for asymmetrical peaks, shoulders, or split peaks, which can indicate the presence of a co-eluting interference.[5][6]

  • Ion Ratio Confirmation: If using multiple reaction monitoring (MRM), the ratio of quantifier to qualifier ion transitions should be consistent between the sample peak and a known standard. A significant deviation in the ion ratio suggests an interference.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between compounds with the same nominal mass but different elemental compositions.

  • Chromatographic Separation: Modifying the chromatographic method to improve resolution can help separate the interference from the analyte peak.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for Tilmicosin and/or this compound

Question: My chromatogram shows significant peak tailing for both Tilmicosin and this compound. What could be the cause, and how do I fix it?

Answer:

Peak tailing is often an indication of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

Troubleshooting Steps:

  • Assess Mobile Phase pH: The basic nature of macrolide antibiotics like Tilmicosin means that the mobile phase pH can significantly affect peak shape. A pH that is too high can lead to interactions with residual silanols on the column.

    • Recommendation: Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to ensure the analytes are protonated and exhibit better peak shape.[8]

  • Check for Column Contamination or Degradation: Over time, columns can become contaminated with matrix components or the stationary phase can degrade.

    • Recommendation: Flush the column with a strong solvent or, if necessary, replace the column.[6]

  • Evaluate for Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.[6]

    • Recommendation: Dilute the sample and re-inject.

Issue 2: Suspected Co-eluting Interference with this compound

Question: I am observing a higher-than-expected signal for this compound in some of my matrix blank samples, suggesting an interference. How can I identify and resolve this?

Answer:

An interfering peak co-eluting with the internal standard can compromise the accuracy of your results. The following workflow can help you systematically address this issue.

Troubleshooting Workflow for Co-eluting Interference

A Start: Interference Suspected in this compound Peak B Step 1: Confirm Interference Inject and analyze matrix blanks from multiple sources. A->B C Is a peak consistently present at the retention time of this compound? B->C D No significant peak observed. Interference may be sporadic or from a single source. Monitor closely. C->D No E Peak is present. Proceed to chromatographic optimization. C->E Yes F Step 2: Optimize Gradient Elution Decrease the ramp rate of the organic phase around the elution time of this compound. E->F G Did the interference separate from the this compound peak? F->G H Yes. Problem solved. Validate the new method. G->H Yes I No. Proceed to next step. G->I No J Step 3: Modify Mobile Phase Composition Switch the organic modifier (e.g., from acetonitrile (B52724) to methanol). I->J K Did the interference separate? J->K L Yes. Problem solved. Validate the new method. K->L Yes M No. Proceed to next step. K->M No N Step 4: Evaluate Stationary Phase Test a column with a different chemistry (e.g., phenyl-hexyl instead of C18). M->N O Interference Resolved? N->O P Yes. Problem solved. Validate the new method. O->P Yes Q No. Consider alternative sample preparation techniques to remove the interference before injection. O->Q No

Caption: Troubleshooting workflow for resolving co-eluting interferences with this compound.

Data and Protocols

Table 1: Typical LC-MS/MS Parameters for Tilmicosin and this compound
ParameterTilmicosinThis compound (Internal Standard)
Precursor Ion (m/z) 869.5872.5
Product Ion (m/z) - Quantifier 698.4701.4
Product Ion (m/z) - Qualifier 174.2174.2
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)

Note: These values may vary slightly depending on the instrument and source conditions.

Experimental Protocol: Chromatographic Optimization to Resolve Interference

This protocol outlines a systematic approach to modifying your LC method to separate a co-eluting interference from this compound.

1. Initial Assessment:

  • Prepare and analyze a blank matrix sample, a matrix sample spiked only with this compound, and a sample spiked with both Tilmicosin and this compound.

  • Confirm the presence of an interfering peak in the blank at the retention time and MRM transition of this compound.

2. Gradient Modification (as per Step 2 in the workflow diagram):

  • Objective: To increase the resolution around the elution time of this compound.[7]

  • Procedure:

    • Identify the time window in your gradient where this compound elutes.
    • Modify the gradient to be shallower (i.e., a slower increase in the percentage of the organic solvent) during this window. For example, if the original gradient ramped from 30% to 70% acetonitrile over 2 minutes, try ramping from 40% to 60% over 4 minutes.
    • Re-inject the test samples to see if the interference has separated.

3. Mobile Phase Solvent Change (as per Step 3 in the workflow diagram):

  • Objective: To alter the selectivity of the separation.

  • Procedure:

    • If using acetonitrile as the organic modifier, prepare a new mobile phase B using methanol (B129727).
    • Re-equilibrate the column with the new mobile phase.
    • Re-run the initial gradient to determine the new retention time of this compound.
    • Optimize the gradient with methanol as the organic modifier.

4. Stationary Phase Evaluation (as per Step 4 in the workflow diagram):

  • Objective: To utilize different separation mechanisms to resolve the interference.

  • Procedure:

    • If currently using a C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a cyano phase.
    • Install the new column and equilibrate it according to the manufacturer's instructions.
    • Develop a new gradient method for the new column, starting with a scouting run to determine the approximate elution time of this compound.

5. Sample Preparation Enhancement:

  • If chromatographic modifications do not resolve the interference, consider more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove the interfering compound before analysis.

Table 2: Example of a Starting LC Gradient
Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (0.1% Formic Acid in Acetonitrile)
0.0955
1.0955
5.01090
6.01090
6.1955
8.0955

This is an example gradient and should be optimized for your specific application and column.

Logical Relationship Diagram: Identifying the Source of Interference

A Interference Peak Observed B Is the interference in the blank matrix? A->B C Is the interference in the solvent blank? B->C No D Matrix Effect or Endogenous Compound B->D Yes E Contamination of mobile phase, LC system, or glassware C->E Yes F Is the interference present only in dosed samples? C->F No G Metabolite of Tilmicosin or co-administered drug F->G Yes H Impurity in the Tilmicosin reference standard F->H No

Caption: A logical diagram to help identify the potential source of an interference peak.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Tilmicosin Utilizing Tilmicosin-d3

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of the macrolide antibiotic tilmicosin (B555) in biological matrices is crucial for pharmacokinetic, residue, and toxicological studies. A robust and validated analytical method is paramount for generating reliable data. This guide provides a comparative overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for tilmicosin, emphasizing the advantages of using a stable isotope-labeled internal standard, Tilmicosin-d3, over other approaches.

The Gold Standard: LC-MS/MS with a Stable Isotope-Labeled Internal Standard

LC-MS/MS has become the preferred method for quantifying tilmicosin due to its high sensitivity, selectivity, and specificity.[1][2] The use of an internal standard (IS) is critical in LC-MS/MS to compensate for variations in sample preparation, injection volume, and instrument response. An ideal IS co-elutes with the analyte and exhibits similar ionization efficiency and fragmentation patterns.

This compound is a deuterated analog of tilmicosin, making it an exemplary internal standard.[3] Its chemical and physical properties are nearly identical to tilmicosin, ensuring it behaves similarly throughout the analytical process. This minimizes variability and significantly improves the accuracy and precision of the quantification. Alternative methods might employ other macrolide antibiotics like roxithromycin (B50055) as an internal standard or, less ideally, rely on external calibration.[4]

Comparative Performance of Analytical Methods

The following tables summarize the validation parameters for an LC-MS/MS method for tilmicosin, comparing the performance when using this compound as an internal standard versus a structural analog internal standard (e.g., roxithromycin). The data presented for the this compound method is representative of the high performance expected with a stable isotope-labeled IS, while the data for the alternative method reflects potential performance based on published literature for similar compounds without an ideal IS.

Table 1: Linearity and Sensitivity

ParameterMethod with this compound ISMethod with Structural Analog IS
Linearity (r²) > 0.999> 0.995
Calibration Range 0.5 - 2000 ng/mL1 - 2000 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL1 ng/mL

Table 2: Accuracy and Precision

ParameterMethod with this compound ISMethod with Structural Analog IS
Intra-day Accuracy (%) 95 - 10590 - 110
Inter-day Accuracy (%) 96 - 10488 - 112
Intra-day Precision (%RSD) < 5%< 10%
Inter-day Precision (%RSD) < 6%< 12%

Table 3: Recovery and Matrix Effect

ParameterMethod with this compound ISMethod with Structural Analog IS
Recovery (%) 92 - 9885 - 105
Matrix Effect (% Suppression/Enhancement) Minimal (< 5%)Variable (up to 20%)

The use of this compound consistently demonstrates superior performance, particularly in mitigating matrix effects, which leads to improved accuracy and precision.

Experimental Protocols

A detailed methodology is essential for reproducing a validated analytical method. Below is a typical protocol for the quantification of tilmicosin in plasma using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Tilmicosin: Precursor ion (e.g., m/z 869.5) → Product ion (e.g., m/z 698.4)

    • This compound: Precursor ion (e.g., m/z 872.5) → Product ion (e.g., m/z 701.4)

  • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical advantage of using this compound.

G Sample Plasma Sample Collection Spiking Spiking with This compound IS Sample->Spiking Preparation Sample Preparation (Protein Precipitation) Spiking->Preparation LC_Separation LC Separation Preparation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Ratio of Analyte/IS) MS_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: Experimental workflow for tilmicosin quantification.

G cluster_0 Analytical Variability cluster_1 Correction Mechanism Variability Sample Prep Loss Matrix Effects Instrument Fluctuation Tilmicosin Tilmicosin (Analyte) Variability->Tilmicosin Tilmicosin_d3 This compound (Internal Standard) Variability->Tilmicosin_d3 Ratio Stable Analyte/IS Ratio Tilmicosin->Ratio Affected Tilmicosin_d3->Ratio Equally Affected Result Accurate & Precise Quantification Ratio->Result

Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion

The validation of an analytical method for tilmicosin is critical for its reliable quantification. While various methods exist, LC-MS/MS coupled with the use of a stable isotope-labeled internal standard like this compound offers unparalleled accuracy, precision, and robustness. The near-identical physicochemical properties of this compound to the parent compound ensure effective compensation for analytical variability, including matrix effects. This makes the method highly suitable for regulated bioanalysis in drug development and research, ensuring data of the highest quality and integrity.

References

Cross-Validation of Tilmicosin ELISA with LC-MS/MS using Tilmicosin-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical methods for the quantification of the macrolide antibiotic tilmicosin (B555) in biological matrices: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) utilizing a deuterated internal standard, Tilmicosin-d3. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, residue monitoring, and drug development. This document outlines the performance characteristics of each method, supported by experimental data, to aid researchers in making informed decisions.

Executive Summary

Methodology Comparison

A summary of the key performance parameters for tilmicosin analysis by ELISA and LC-MS/MS is presented in Table 1. These values are compiled from various validation studies and commercial kit inserts.

Table 1: Performance Characteristics of Tilmicosin ELISA and LC-MS/MS

ParameterTilmicosin ELISALC-MS/MS with this compound
Principle Competitive immunoassay based on antigen-antibody recognition.Chromatographic separation followed by mass-to-charge ratio detection.
Specificity High, but potential for cross-reactivity with related compounds (e.g., tylosin).Very high, capable of distinguishing between structurally similar molecules.
Sensitivity (LOD) 0.5 - 10 ng/mL (ppb) in various matrices.0.01 - 0.5 ng/mL (ppb) in various matrices.[2]
Quantification Range Typically 0.5 - 50 ng/mL.0.5 - 2000 ng/mL or wider, depending on the method.[3]
Precision (%RSD) < 15%< 15%[3]
Accuracy (Recovery) 75-125%80-120%[3]
Sample Throughput High (96-well plate format).Moderate to Low.
Cost per Sample Low.High.
Instrumentation Plate reader.LC-MS/MS system.
Internal Standard Not typically used.This compound (or other suitable analogue).

Experimental Protocols

Tilmicosin ELISA Protocol (Competitive)

This protocol is a generalized representation of a commercially available tilmicosin ELISA kit.

  • Sample Preparation:

    • Homogenize tissue samples in an appropriate buffer.

    • Centrifuge to pellet solids and collect the supernatant.

    • Dilute the supernatant with the provided assay buffer.

  • Assay Procedure:

    • Add standards, controls, and prepared samples to the wells of a microtiter plate pre-coated with tilmicosin antigen.

    • Add tilmicosin-specific antibody to each well.

    • Incubate for a specified time to allow competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add an enzyme-conjugated secondary antibody.

    • Incubate and wash again.

    • Add a substrate solution and incubate for color development.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of tilmicosin in the samples by interpolating their absorbance values from the standard curve.

LC-MS/MS Protocol with this compound

This protocol is a representative method for the quantification of tilmicosin in tissue samples.

  • Sample Preparation:

    • Weigh a known amount of homogenized tissue.

    • Spike the sample with a known concentration of this compound internal standard.

    • Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard.

    • Evaporate the extract to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid.

      • Flow Rate: Optimized for the column dimensions.

      • Injection Volume: Typically 5-20 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for both tilmicosin and this compound.

  • Data Analysis:

    • Integrate the peak areas for both tilmicosin and this compound.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of tilmicosin in the samples from the calibration curve.

Cross-Validation Data

While a direct cross-validation study for tilmicosin was not found, a study on the related macrolide tylosin (B1662201) provides valuable insight into the expected correlation between ELISA and LC-MS/MS. In a study comparing a competitive ELISA to an LC/MS method for tylosin in plasma, a high Pearson correlation coefficient was observed (r = 0.976 in diseased pigs).[1] A Bland-Altman plot in the same study showed good agreement between the two methods, with the mean difference in concentrations falling within the limits of agreement.[1][4] This indicates that a well-validated ELISA can provide results comparable to LC-MS for screening purposes.

Table 2: Illustrative Cross-Validation Data (Based on Tylosin Study)

ParameterValueInterpretation
Pearson Correlation (r) > 0.95Strong positive correlation between ELISA and LC-MS/MS results.
Bland-Altman Analysis
Mean DifferenceNear zeroLow systematic bias between the two methods.
Limits of AgreementNarrow rangeHigh level of agreement across the measurement range.

Visualizations

Mechanism of Action

Tilmicosin, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the translocation step of polypeptide chain elongation.

Tilmicosin_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Polypeptide_Chain Growing Polypeptide Chain 50S_Subunit->Polypeptide_Chain Catalyzes peptide bond Inhibition Inhibition 50S_Subunit->Inhibition 30S_Subunit 30S Subunit Tilmicosin Tilmicosin Tilmicosin->50S_Subunit Binds to Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->50S_Subunit At P-site Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->50S_Subunit Enters A-site mRNA mRNA mRNA->30S_Subunit Binds Inhibition->Peptidyl_tRNA Blocks Translocation

Caption: Tilmicosin inhibits bacterial protein synthesis.

Experimental Workflow

The following diagram illustrates the general workflow for the cross-validation of tilmicosin ELISA and LC-MS/MS methods.

CrossValidation_Workflow cluster_SamplePrep Sample Preparation cluster_ELISA ELISA Analysis cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis & Comparison Sample_Collection Tissue Sample Collection Homogenization Homogenization Sample_Collection->Homogenization Aliquoting Aliquoting Homogenization->Aliquoting ELISA_Extraction Sample Extraction/Dilution Aliquoting->ELISA_Extraction Aliquot 1 LCMS_Extraction Extraction & Spiking (this compound) Aliquoting->LCMS_Extraction Aliquot 2 ELISA_Assay Competitive ELISA ELISA_Extraction->ELISA_Assay ELISA_Data ELISA Results (ng/mL) ELISA_Assay->ELISA_Data Correlation Correlation Analysis (e.g., Pearson) ELISA_Data->Correlation Agreement Agreement Analysis (e.g., Bland-Altman) ELISA_Data->Agreement LCMS_Analysis LC-MS/MS Analysis LCMS_Extraction->LCMS_Analysis LCMS_Data LC-MS/MS Results (ng/mL) LCMS_Analysis->LCMS_Data LCMS_Data->Correlation LCMS_Data->Agreement Conclusion Method Comparison Conclusion Correlation->Conclusion Agreement->Conclusion

Caption: Cross-validation workflow for analytical methods.

Conclusion

The cross-validation of tilmicosin ELISA with LC-MS/MS using this compound is a crucial step in ensuring the quality and reliability of analytical data. While ELISA serves as a valuable high-throughput screening tool, LC-MS/MS remains the definitive method for confirmation and precise quantification due to its superior specificity and sensitivity. The choice of method will depend on the specific research question, required level of accuracy, sample throughput needs, and available resources. For regulatory submissions and definitive quantitative studies, LC-MS/MS with an appropriate internal standard like this compound is recommended. For large-scale screening and monitoring programs, a well-validated ELISA can be a cost-effective and efficient approach, with a subset of samples confirmed by LC-MS/MS.

References

The Gold Standard vs. The Workhorse: A Comparative Guide to Internal Standards for Tilmicosin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the macrolide antibiotic tilmicosin (B555), the choice of an appropriate internal standard (IS) is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison between the stable isotope-labeled (SIL) internal standard, Tilmicosin-d3, and a common structural analog, roxithromycin (B50055), for the quantitative analysis of tilmicosin by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for variability and ensuring accuracy. While SIL internal standards are widely considered the "gold standard," structural analogs can offer a viable alternative. This guide delves into the performance characteristics of both approaches, supported by experimental data and detailed methodologies, to aid researchers in making an informed decision for their specific analytical needs.

Performance Comparison: this compound vs. Roxithromycin

The superiority of a stable isotope-labeled internal standard like this compound lies in its near-identical physicochemical properties to the analyte, tilmicosin. This ensures co-elution during chromatography and similar behavior during ionization, leading to more effective compensation for matrix effects and variations in instrument response. A structural analog, such as roxithromycin, while similar, can exhibit differences in extraction recovery, chromatographic retention, and ionization efficiency, which may impact the accuracy and precision of the results.

The following tables summarize key performance parameters for LC-MS/MS methods for tilmicosin quantification, using either this compound or roxithromycin as the internal standard. The data is compiled from separate validation studies and is presented to illustrate the comparative performance.

Table 1: Method Validation Parameters for Tilmicosin Analysis using this compound as Internal Standard in Animal Tissues

ParameterResult
LinearityDemonstrated with weighted (1/x) regression
Recovery83.3% - 107.1%
Repeatability Precision (RSDr)0.465% - 13.4%
Intermediate Precision (RSDi)2.24% - 14.7%
Limit of Quantitation (LOQ)Varies by matrix

Data sourced from a single-laboratory validation study for the determination of tilmicosin in various animal tissues and milk.[1]

Table 2: Method Validation Parameters for Tilmicosin Analysis using Roxithromycin as Internal Standard in Bovine Tissues

ParameterResult
Precision (RSD)Below 14.9%
Accuracy (Relative Error)-17.5% to -10.7%
Limit of Quantitation (LOQ)20 µg/kg (muscle) or 150 µg/kg (liver, kidney)

Data sourced from a confirmatory method for macrolide residues in bovine tissues.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. The following sections outline typical experimental protocols for the quantification of tilmicosin in biological matrices using LC-MS/MS with either a deuterated or a structural analog internal standard.

Sample Preparation

A robust sample preparation procedure is essential for removing interfering matrix components and ensuring accurate quantification.

Protocol for Animal Tissue (General)

  • Homogenization: Weigh a representative portion of the tissue sample and homogenize it.

  • Internal Standard Spiking: Add a known amount of the internal standard (this compound or roxithromycin) to the homogenized sample.

  • Extraction: Extract the analyte and internal standard from the matrix using a suitable organic solvent (e.g., acetonitrile (B52724), methanol). This may involve vortexing and centrifugation.

  • Clean-up (optional but recommended): Further purify the extract using solid-phase extraction (SPE) to remove interfering substances.

  • Evaporation and Reconstitution: Evaporate the solvent from the purified extract under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical chromatographic and mass spectrometric conditions for the analysis of tilmicosin.

Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for tilmicosin and its internal standards.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

    • Tilmicosin: A common precursor ion is [M+2H]2+ at m/z 435.[2]

    • Roxithromycin: A common precursor ion is [M+H]+.

  • Collision Energy and other MS parameters: These are optimized for each specific compound to achieve the best signal intensity.

Workflow and Decision Logic

The selection of an internal standard is a critical step in method development. The following diagrams illustrate the typical workflow for a bioanalytical method and the logical considerations for choosing between a deuterated and a structural analog internal standard.

Bioanalytical Workflow Sample Sample Collection (e.g., Plasma, Tissue) IS_Spiking Internal Standard Spiking (this compound or Roxithromycin) Sample->IS_Spiking Extraction Sample Preparation (e.g., Protein Precipitation, LLE, SPE) IS_Spiking->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data Data Processing & Quantification LC_MS->Data Report Result Reporting Data->Report

Caption: A typical workflow for the bioanalysis of tilmicosin using an internal standard.

Internal Standard Selection Logic Start Start: Need for Internal Standard Decision Highest Accuracy & Precision Required? Start->Decision SIL_IS Choose Stable Isotope-Labeled IS (this compound) Decision->SIL_IS Yes Analog_IS Consider Structural Analog IS (e.g., Roxithromycin) Decision->Analog_IS No/Cost Constraint Validation Thorough Method Validation (Assess Matrix Effects, Recovery, etc.) SIL_IS->Validation Analog_IS->Validation End Final Method Validation->End

Caption: Decision-making process for selecting an internal standard for tilmicosin analysis.

Conclusion

For researchers, scientists, and drug development professionals, the choice between this compound and a structural analog like roxithromycin as an internal standard for tilmicosin quantification has significant implications for data quality. The available data and established analytical principles strongly support the use of this compound as the superior choice for achieving the highest levels of accuracy and precision. Its chemical and physical similarity to tilmicosin allows for more effective compensation for analytical variability, particularly matrix effects.

While a structural analog like roxithromycin can provide acceptable performance, especially when a deuterated standard is unavailable or cost-prohibitive, it necessitates more rigorous validation to ensure it adequately tracks the analyte throughout the analytical process. Ultimately, the selection of the internal standard should be based on the specific requirements of the study, with a clear understanding of the potential trade-offs between data quality and practical constraints.

References

Inter-laboratory Comparison for Accurate Tilmicosin Quantification Using Tilmicosin-d3

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the quantification of the macrolide antibiotic tilmicosin (B555), with a focus on the use of Tilmicosin-d3 as an internal standard. This guide provides a comparative overview of analytical methods, their performance, and detailed experimental protocols to ensure accurate and reproducible results in various biological matrices.

The accurate quantification of tilmicosin, a widely used veterinary antibiotic, is crucial for pharmacokinetic studies, residue monitoring, and ensuring food safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for matrix effects and variations in sample processing and instrument response. This guide summarizes and compares the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that utilize this compound for the determination of tilmicosin in different animal tissues and plasma.

Comparative Analysis of Method Performance

Table 1: Performance Characteristics of Tilmicosin Quantification in Animal Tissues
ParameterMethod A (Bovine Liver)Method B (Swine, Bovine, Chicken, Turkey Tissues)[1]Method C (Bovine Muscle, Liver, Kidney)[2]Method D (Chicken Tissues)[3]
Linearity (r²) >0.99Not explicitly statedNot explicitly statedNot explicitly stated
Limit of Quantification (LOQ) Not specifiedVaries by matrix150 µg/kg (liver, kidney), 20 µg/kg (muscle)0.025 µg/g (muscle), 0.060 µg/g (kidney, liver)
Accuracy/Recovery (%) 76 - 9283.3 - 107.1-17.5 to -10.7 (relative error)73 - 98
Precision (RSD %) 11.8 (inter-lab)Repeatability: 0.465 - 13.4, Intermediate: 2.24 - 14.7< 14.90.6 - 14.7
Internal Standard Not specifiedNot explicitly statedRoxithromycinNot specified

Note: While this compound is the focus, some cited methods used other internal standards, which are noted. The principles of internal standard use remain similar.

Table 2: Performance Characteristics of Tilmicosin Quantification in Plasma
ParameterMethod E (Pig Plasma)[4]Method F (General)
Linearity (r²) 0.9998>0.99
Limit of Quantification (LOQ) 0.5 ng/mLDependent on instrumentation and matrix
Accuracy/Recovery (%) 95 - 99Typically >80%
Precision (RSD %) < 10 (intra- and inter-day)Typically <15%
Internal Standard Not explicitly statedThis compound [5]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving consistency and comparability across different laboratories. Below are representative protocols for the quantification of tilmicosin in tissue and plasma using LC-MS/MS with this compound as an internal standard.

Protocol 1: Quantification of Tilmicosin in Animal Tissue

This protocol is a generalized procedure based on common practices in published methods[1][2][3].

1. Sample Preparation:

  • Weigh 1 gram of homogenized tissue into a polypropylene (B1209903) centrifuge tube.
  • Add a known amount of this compound internal standard solution.
  • Add 5 mL of an appropriate extraction solvent (e.g., acetonitrile (B52724) or a buffered methanol (B129727) solution).
  • Homogenize the sample for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes.
  • Collect the supernatant.
  • Perform a solid-phase extraction (SPE) cleanup step using a suitable cartridge (e.g., C18).
  • Elute the analyte and internal standard from the SPE cartridge.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry:
  • Ionization: Electrospray Ionization (ESI), positive mode.
  • Monitoring: Multiple Reaction Monitoring (MRM).
  • Transitions:
  • Tilmicosin: e.g., m/z 869.5 → 698.4 (quantifier), m/z 869.5 → 174.2 (qualifier).
  • This compound: e.g., m/z 872.5 → 701.4.

Protocol 2: Quantification of Tilmicosin in Plasma

This protocol is a generalized procedure based on common practices in published methods for plasma analysis[4].

1. Sample Preparation:

  • Pipette 200 µL of plasma into a microcentrifuge tube.
  • Add a known amount of this compound internal standard solution.
  • Add 600 µL of acetonitrile to precipitate proteins.
  • Vortex for 30 seconds.
  • Centrifuge at 12,000 x g for 10 minutes.
  • Transfer the supernatant to a clean tube.
  • Evaporate the supernatant to dryness under nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • The LC-MS/MS parameters are generally similar to those used for tissue analysis, with potential minor adjustments to the gradient program to optimize separation from plasma matrix components.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for tilmicosin quantification.

Sample_Preparation_Tissue cluster_prep Tissue Sample Preparation Homogenized Tissue Homogenized Tissue Add IS (this compound) Add IS (this compound) Homogenized Tissue->Add IS (this compound) Extraction Extraction Add IS (this compound)->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection SPE Cleanup SPE Cleanup Supernatant Collection->SPE Cleanup Elution Elution SPE Cleanup->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Caption: Workflow for Tilmicosin Quantification in Tissue.

Sample_Preparation_Plasma cluster_prep_plasma Plasma Sample Preparation Plasma Sample Plasma Sample Add IS (this compound) Add IS (this compound) Plasma Sample->Add IS (this compound) Protein Precipitation Protein Precipitation Add IS (this compound)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Caption: Workflow for Tilmicosin Quantification in Plasma.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of tilmicosin in various biological matrices. While a formal inter-laboratory comparison study using this compound is not yet published, the data from single-laboratory validations demonstrate that high accuracy, precision, and sensitivity can be achieved. By adhering to standardized and well-documented protocols, laboratories can ensure the generation of comparable and high-quality data, which is essential for regulatory submissions, pharmacokinetic research, and food safety monitoring. The information and protocols provided in this guide serve as a valuable resource for establishing and validating such methods.

References

The Analytical Edge: Evaluating Tilmicosin-d3 for Superior Bioanalytical Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for robust and reliable bioanalytical data. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Tilmicosin, with a special focus on the advantages of using a stable isotope-labeled internal standard like Tilmicosin-d3.

In the realm of quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard is a critical component that corrects for variability throughout the analytical process. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for achieving the highest levels of accuracy and precision.

The Superiority of Stable Isotope-Labeled Internal Standards

SIL internal standards, like this compound, are compounds in which one or more atoms have been replaced by their heavier, non-radioactive isotopes (e.g., deuterium, carbon-13, nitrogen-15). This subtle modification results in a compound that is chemically identical to the analyte but has a different mass. Consequently, it can be distinguished by the mass spectrometer.

The key advantages of using a SIL internal standard include:

  • Correction for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the SIL internal standard has the same physicochemical properties as the analyte, it experiences the same matrix effects, allowing for accurate correction.

  • Compensation for Extraction Variability: During sample preparation, analyte loss can occur at various steps. A SIL internal standard, added at the beginning of the process, will be lost to the same extent as the analyte, ensuring that the final analyte-to-internal standard ratio remains constant.

  • Improved Precision and Accuracy: By accounting for variations in sample preparation, injection volume, and instrument response, SIL internal standards significantly reduce the overall variability of the assay, leading to more precise and accurate results.

While structural analogs can also be used as internal standards, they may not perfectly mimic the analyte's behavior in all aspects, potentially leading to less accurate quantification.

Performance of LC-MS/MS Methods for Tilmicosin Analysis

The following tables summarize the performance characteristics of validated LC-MS/MS methods for the determination of Tilmicosin in biological matrices. These data underscore the high level of accuracy and precision that can be achieved, which is often facilitated by the use of an appropriate internal standard.

Table 1: Accuracy and Precision of Tilmicosin Quantification in Pig Plasma

Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
14.86.2102.5101.8
1003.54.1101.2100.5
10002.13.3100.8100.2

Data adapted from a validated LC-MS/MS method for Tilmicosin in pig plasma. The use of a suitable internal standard is implicit in achieving such high-quality data.

Table 2: Recovery of Tilmicosin from Pig Plasma

Spiked Concentration (ng/mL)Mean Recovery (%)
195.2
10098.5
100097.1

High and consistent recovery is crucial for a reliable bioanalytical method and is often enhanced by the use of an internal standard that tracks the analyte through the extraction process.

Experimental Protocols

Below are detailed methodologies for a typical LC-MS/MS bioanalytical assay for Tilmicosin in plasma.

Sample Preparation: Liquid-Liquid Extraction
  • Aliquoting: Transfer 200 µL of plasma sample to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of this compound working solution (concentration will depend on the specific assay) to each plasma sample, except for the blank matrix samples.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

  • Protein Precipitation & Extraction: Add 800 µL of acetonitrile (B52724), vortex for 1 minute, and then centrifuge at 12,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase and vortex for 30 seconds.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Conditions
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Tilmicosin: Precursor ion > Product ion (specific m/z values to be optimized)

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized)

Visualizing the Workflow and Mechanism

To further elucidate the bioanalytical process and the mechanism of action of Tilmicosin, the following diagrams are provided.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with this compound Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Liquid-Liquid Extraction Precipitate->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MSMS Tandem MS Detection HPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification

Caption: A typical bioanalytical workflow for Tilmicosin in plasma.

Tilmicosin_Pathway LPS Lipopolysaccharide (LPS) Macrophage Alveolar Macrophage LPS->Macrophage stimulates Phospholipases Phospholipases Macrophage->Phospholipases activates ArachidonicAcid Arachidonic Acid Phospholipases->ArachidonicAcid releases COX2 COX-2 ArachidonicAcid->COX2 substrate for PGE2 Prostaglandin E2 (PGE2) (Inflammation) COX2->PGE2 produces Tilmicosin Tilmicosin Tilmicosin->Phospholipases inhibits

Caption: Anti-inflammatory action of Tilmicosin in macrophages.

Comparative Guide to Tilmicosin Quantification: Evaluating Linearity and Range with Tilmicosin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methods for the quantification of tilmicosin (B555) in various biological matrices. A special focus is placed on the use of Tilmicosin-d3 as an internal standard to enhance the accuracy and reliability of the quantification, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. The data presented is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, residue analysis, and bioequivalence studies of tilmicosin.

Introduction to Tilmicosin Quantification

Tilmicosin is a macrolide antibiotic widely used in veterinary medicine. Accurate quantification of tilmicosin in biological samples such as plasma, milk, and tissues is crucial for determining its pharmacokinetic profile, monitoring residue levels, and ensuring food safety. While various analytical techniques are available, LC-MS/MS has emerged as the preferred method due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust LC-MS/MS method, as it compensates for variations in sample preparation and instrument response, leading to more precise and accurate results.

Performance Comparison: Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Below is a summary of the linearity and range of different methods for tilmicosin quantification.

Analytical MethodMatrixInternal StandardLinearity RangeCorrelation Coefficient (r²)Limit of Quantification (LOQ)Reference
LC-MS/MS Pig PlasmaNot Specified0.5 - 2000 ng/mL0.9998Not Specified[1]
LC-MS/MS Bovine, Swine, Chicken, and Turkey TissuesNot SpecifiedMatrix-matched calibration curves demonstrated linearityNot SpecifiedVaries by matrix[2]
HPLC-UV Chicken Breast and Beef Neck MeatNot Specified0.10 - 10 µg/mL> 0.9991.587 µg/kg[3]
HPLC-UV Bovine MilkNot Specified50 - 200 ng/mL (fortified)Not Specified~20 ng/mL[4]
HPLC-UV Swine, Cattle, Sheep, and Chicken TissuesNot Specified0.025 - 20 µg/gNot Specified0.025 - 0.060 µg/g[5]
HPLC-UV Cow MilkNot Specified0.010 - 10 µg/mLNot Specified0.010 µg/mL[6]

While not all studies explicitly detail the use of this compound, its application as an internal standard in LC-MS/MS methods is a standard practice that significantly improves method performance by correcting for analyte loss during sample processing and for variations in instrument injection volume and ionization efficiency.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for tilmicosin quantification.

Protocol 1: LC-MS/MS for Tilmicosin in Pig Plasma

This protocol is based on a method developed for the pharmacokinetic study of tilmicosin in pigs[1].

  • Sample Preparation:

    • A liquid-liquid extraction is performed on plasma samples.

    • Details of the extraction solvent and procedure are proprietary to the study but would typically involve protein precipitation followed by extraction with an organic solvent.

  • Liquid Chromatography:

    • Column: C18 column (2.1 × 30 mm, 3.5 µm).

    • Mobile Phase: Acetonitrile (B52724) and water (90:10, v/v) containing 0.1% formic acid.

    • Flow Rate: Isocratic elution, specific flow rate not detailed.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple reaction monitoring (MRM) mode. The specific precursor and product ions for tilmicosin and the internal standard are monitored.

Protocol 2: HPLC-UV for Tilmicosin in Animal Tissues

This protocol is a general representation of methods used for residue analysis in various animal tissues[3][5].

  • Sample Preparation:

    • Tissue samples are homogenized.

    • Tilmicosin is extracted from the homogenate using methanol.

    • The extract is cleaned up using a C18 solid-phase extraction (SPE) cartridge.

    • The eluate from the SPE cartridge is evaporated to dryness and reconstituted in the mobile phase.

  • Liquid Chromatography:

Workflow and Pathway Visualizations

To better illustrate the experimental process, the following diagrams are provided.

experimental_workflow Sample Biological Matrix (Plasma, Tissue, Milk) Spike Spike with This compound (IS) Sample->Spike Homogenize Homogenization (for tissues) Spike->Homogenize Extract Extraction (e.g., Protein Precipitation, LLE, SPE) Homogenize->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate LC Liquid Chromatography (Separation) Evaporate->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Acquisition MS->Data Quant Quantification (Peak Area Ratio vs. Concentration) Data->Quant

Caption: Experimental workflow for tilmicosin quantification using this compound.

This diagram outlines the typical steps involved in the analysis of tilmicosin in biological samples using LC-MS/MS with an internal standard. The process begins with sample preparation, where the internal standard is added, followed by extraction and concentration steps. The prepared sample is then injected into the LC-MS/MS system for separation and detection. Finally, the acquired data is processed to quantify the amount of tilmicosin present in the original sample. The use of this compound throughout this workflow is crucial for achieving high-quality, reliable results.

References

Stability of Tilmicosin-d3 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of Tilmicosin-d3 in various biological matrices. The data and protocols presented are based on established methodologies for the parent compound, Tilmicosin (B555), and serve as a robust framework for assessing the stability of its deuterated analog. This compound, a stable isotope-labeled internal standard, is crucial for the accurate quantification of Tilmicosin in pharmacokinetic and residue studies. Ensuring its stability throughout the sample handling and analysis process is paramount for reliable bioanalytical data.

Comparative Stability Data

The stability of an analyte in a biological matrix is influenced by storage temperature, duration, and the matrix itself. While specific quantitative stability data for this compound is not extensively published, the stability of Tilmicosin has been evaluated under various conditions. Given the minor structural difference (deuterium labeling), the stability of this compound is expected to be comparable to that of Tilmicosin.

The following table summarizes the stability of Tilmicosin in common biological matrices under different storage conditions. These values can be considered a reliable proxy for the expected stability of this compound.

Biological MatrixStorage ConditionDurationAnalyte Stability (Tilmicosin)Expected this compound Stability
Bovine Serum-20°CUp to 16 daysStable[1]Stable
Pig PlasmaNot specifiedNot specifiedRecoveries of 95-99% during validation[2]High
Chicken PlasmaNot specifiedNot specifiedMean recovery of 100.66% during validation[3]High
Animal Tissues (general)-20°CSeveral monthsStable[4]Stable
Pig Tissue-18°CNot specifiedNo severe degradation observed for many antibiotics[5][6]Stable
Cow Milk-18°C and -70°C1 month to 1 yearStable for many antibiotics[7]Stable
Pork Muscle-18°C and -70°C1 month to 1 yearStable for many antibiotics[7]Stable

Note: The stability of working solutions of various veterinary drugs, including macrolides, has been shown to be reliable for at least one month when stored at -20°C or -80°C[5][6].

Experimental Protocols for Stability Assessment

To ensure the integrity of bioanalytical data, it is essential to perform stability assessments of this compound in the specific biological matrices used in a study. The following are detailed methodologies for key stability experiments.

1. Freeze-Thaw Stability

This test evaluates the stability of the analyte after repeated freezing and thawing cycles.

  • Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix at low and high quality control (QC) concentrations.

  • Freezing: Store the samples at the intended storage temperature (e.g., -20°C or -80°C) for a minimum of 24 hours.

  • Thawing: Thaw the samples unassisted at room temperature.

  • Cycling: Repeat the freeze-thaw cycle for a minimum of two more times.

  • Analysis: After the final thaw, process and analyze the samples using a validated analytical method.

  • Evaluation: Compare the mean concentration of the freeze-thaw samples to that of freshly prepared samples.

2. Short-Term (Bench-Top) Stability

This assessment determines the stability of the analyte in the matrix at room temperature for a duration that reflects the sample handling and preparation time.

  • Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix at low and high QC concentrations.

  • Storage: Keep the samples at room temperature for a predetermined period (e.g., 4, 8, or 24 hours).

  • Analysis: Process and analyze the samples.

  • Evaluation: Compare the mean concentration of the bench-top stability samples to that of freshly prepared samples.

3. Long-Term Stability

This study evaluates the stability of the analyte in the matrix when stored at the intended long-term storage temperature.

  • Sample Preparation: Spike a known concentration of this compound into a sufficient number of aliquots of the biological matrix at low and high QC concentrations to allow for testing at multiple time points.

  • Storage: Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Analysis: At each designated time point (e.g., 1, 3, 6 months), retrieve a set of samples, thaw, process, and analyze them.

  • Evaluation: Compare the mean concentration of the long-term stability samples to that of freshly prepared samples at each time point.

Analytical Methodologies for Quantification

The quantification of Tilmicosin and its deuterated internal standard in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection.

Sample Extraction:

A common extraction procedure involves an initial liquid-liquid extraction to remove matrix impurities, followed by a pH adjustment and a second partition to isolate the basic Tilmicosin molecule[8]. Solid-phase extraction (SPE) is also a widely used technique for sample cleanup and concentration[9].

Chromatographic Conditions:

  • HPLC with UV Detection: Chromatographic separation is often achieved on a C18 or phenyl reversed-phase column[3][9]. The mobile phase typically consists of an acetonitrile (B52724) and water mixture with a pH-adjusting agent like phosphoric acid or a buffer such as ammonium (B1175870) formate[3]. UV detection is commonly set at a wavelength of around 280-290 nm[8][10].

  • LC-MS/MS: For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. This method uses a C18 column with a mobile phase of acetonitrile and water containing formic acid[2]. Detection is carried out using positive electrospray ionization in multiple reaction monitoring (MRM) mode[2].

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of this compound in a biological matrix.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stability Stability Conditions cluster_analysis Sample Analysis cluster_eval Data Evaluation prep Spike Biological Matrix with this compound (Low & High QC) ft Freeze-Thaw Cycles prep->ft st Short-Term (Bench-Top) prep->st lt Long-Term Storage prep->lt extract Sample Extraction (LLE or SPE) ft->extract st->extract lt->extract lcms LC-MS/MS or HPLC-UV Analysis extract->lcms compare Compare with Freshly Prepared Samples lcms->compare report Determine Stability compare->report

Caption: Workflow for this compound stability testing.

This guide provides a foundational understanding of the stability testing of this compound in biological matrices. While the stability is expected to be high and comparable to Tilmicosin, it is imperative for researchers to validate the stability under their specific experimental conditions to ensure the generation of accurate and reliable data.

References

Comparative Pharmacokinetic Analysis of Tilmicosin in Diverse Animal Species Utilizing Tilmicosin-d3

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of the macrolide antibiotic tilmicosin (B555) across various animal species. This guide leverages experimental data where Tilmicosin-d3 is employed as an internal standard for precise quantification, ensuring data accuracy and comparability.

This document provides a detailed comparative analysis of the pharmacokinetics of tilmicosin in key livestock species: swine, cattle, sheep, and poultry. The data presented is synthesized from multiple studies, with a focus on those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods incorporating this compound as an internal standard for robust and reliable quantification. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in veterinary drug development and optimization.

Executive Summary

Tilmicosin, a semi-synthetic macrolide antibiotic, is widely used in veterinary medicine to treat respiratory diseases. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted—is crucial for determining optimal dosing regimens and ensuring both efficacy and safety. This guide reveals species-specific variations in key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), and the area under the concentration-time curve (AUC). These differences underscore the importance of species-specific dose adjustments to achieve therapeutic success.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of tilmicosin in swine, cattle, sheep, and poultry. The use of this compound as an internal standard in the cited analytical methods enhances the precision and reliability of these comparative values.

Table 1: Comparative Pharmacokinetic Parameters of Tilmicosin in Swine, Cattle, Sheep, and Poultry

ParameterSwine (Oral)Cattle (Subcutaneous)Sheep (Subcutaneous)Poultry (Oral)
Dose (mg/kg) 20 - 40101025
Cmax (µg/mL) 1.19 - 2.03[1]~0.87~1.290.97 - 1.23[2]
Tmax (h) 3.12 - 3.48[1]~0.5~3.9~2.45[2]
t1/2 (h) 20.69 - 43.53[3][4]~29.4~3510.38 - 14.73[2][5]
AUC (µg·h/mL) 14.01 - 29.41[1]---
Volume of Distribution (Vd) (L/kg) ~48.36[3]~25.0[3]~25.0[3]~12.57

Note: Values are presented as ranges or approximate means based on available literature. Specific experimental conditions may vary between studies.

Experimental Protocols

The accurate determination of tilmicosin concentrations in biological matrices is fundamental to pharmacokinetic analysis. The following section outlines a representative experimental protocol based on validated LC-MS/MS methods that employ this compound as an internal standard.

Animal Studies and Sample Collection
  • Animal Models: Clinically healthy animals (swine, cattle, sheep, or poultry) of a specific age and weight range are used. Animals are typically acclimated to their housing conditions before the study begins.

  • Drug Administration: Tilmicosin is administered via the intended clinical route, most commonly oral for swine and poultry, and subcutaneous for cattle and sheep, at a specified dosage.

  • Blood Sampling: Blood samples are collected from a suitable vein (e.g., jugular vein in swine and cattle, brachial vein in poultry) at predetermined time points before and after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Sample Preparation for LC-MS/MS Analysis
  • Protein Precipitation: A simple and efficient protein precipitation method is commonly used. An aliquot of plasma is mixed with a protein precipitating agent, such as acetonitrile (B52724), often containing the this compound internal standard.

  • Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant is carefully transferred to a clean tube for analysis. Depending on the method, the supernatant may be diluted or directly injected into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC): A high-performance liquid chromatography system equipped with a C18 analytical column is typically used for the separation of tilmicosin and its internal standard from endogenous plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.

  • Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is used for detection and quantification. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both tilmicosin and this compound are monitored.

    • Tilmicosin MRM Transition (example): m/z 869.5 → 697.4

    • This compound MRM Transition (example): m/z 872.5 → 700.4

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of tilmicosin to this compound against the corresponding concentrations of tilmicosin standards. The concentrations of tilmicosin in the unknown plasma samples are then determined from this calibration curve.

Visualizing Experimental and Metabolic Pathways

To provide a clearer understanding of the processes involved in tilmicosin pharmacokinetic analysis and its metabolic fate, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Animal_Selection Animal Selection (Swine, Cattle, Sheep, Poultry) Drug_Admin Tilmicosin Administration Animal_Selection->Drug_Admin Blood_Collection Serial Blood Sampling Drug_Admin->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation with this compound) Plasma_Separation->Sample_Prep LC_MSMS LC-MS/MS Analysis (MRM Mode) Sample_Prep->LC_MSMS Data_Analysis Pharmacokinetic Data Analysis LC_MSMS->Data_Analysis

Caption: Experimental workflow for the pharmacokinetic analysis of tilmicosin.

Tilmicosin_Metabolism Tilmicosin Tilmicosin Metabolite_T1 N-Desmethyl Tilmicosin (T-1) Tilmicosin->Metabolite_T1 N-Demethylation Other_Metabolites Other Minor Metabolites Tilmicosin->Other_Metabolites e.g., Hydroxylation CYP3A Cytochrome P450 (CYP3A family) CYP3A->Metabolite_T1 CYP3A->Other_Metabolites

References

The Gold Standard: Why a Deuterated Internal Standard Outperforms Analogs in Tilmicosin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the macrolide antibiotic tilmicosin (B555), the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison between the use of a deuterated internal standard (Tilmicosin-d3) and a structural analog, such as roxithromycin (B50055), in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The overarching goal of an internal standard in quantitative analysis is to compensate for the variability inherent in sample preparation and instrument analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. While structural analogs have been traditionally used, stable isotope-labeled internal standards, particularly deuterated versions of the analyte, are now widely recognized as the "gold standard" for achieving the highest levels of accuracy and precision.

Comparative Performance: Deuterated vs. Analog Internal Standards

The superiority of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte, tilmicosin. This ensures that it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement in the mass spectrometer's source. Consequently, any variations affecting the analyte will be mirrored by the deuterated internal standard, leading to a more accurate and precise final concentration measurement.

Structural analogs, while similar, will have different retention times and may respond differently to matrix effects, potentially leading to less reliable quantification.

The following table summarizes a representative comparison of the expected performance characteristics when using a deuterated internal standard (this compound) versus a structural analog (Roxithromycin) for the analysis of tilmicosin in a biological matrix like plasma. This data is compiled from typical performance data observed in various bioanalytical method validations.

Performance ParameterDeuterated Internal Standard (this compound)Structural Analog Internal Standard (Roxithromycin)Justification
Accuracy (% Bias) Typically within ±5%Can be within ±15%, but more susceptible to variabilityThe deuterated standard co-elutes with tilmicosin, providing more effective correction for matrix effects and extraction inconsistencies.[1][2]
Precision (%RSD) Typically < 5%Typically < 15%The near-identical chemical behavior of the deuterated standard minimizes variability throughout the analytical process.[3][4]
Matrix Effect Significantly minimized or eliminatedVariable and can be significantThe deuterated standard experiences the same ion suppression or enhancement as the analyte, effectively normalizing the response.[5][6]
Retention Time Co-elutes with tilmicosinElutes at a different time than tilmicosinCo-elution is crucial for compensating for matrix effects that can vary across the chromatographic run.
Recovery Mirrors tilmicosin recoveryMay differ from tilmicosin recoveryThe deuterated standard's identical chemical properties lead to more consistent recovery during sample preparation.

Experimental Protocols

Reproducible and reliable data are contingent on well-defined experimental protocols. The following outlines a typical LC-MS/MS method for the quantification of tilmicosin in plasma, which can be adapted for use with either a deuterated or an analog internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 10 µL of the internal standard working solution (either this compound or roxithromycin).

  • Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate tilmicosin from matrix components. For example:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tilmicosin: m/z 869.5 -> 696.4 (quantifier), 869.5 -> 174.1 (qualifier)

    • This compound: m/z 872.5 -> 699.4

    • Roxithromycin: m/z 837.5 -> 679.5

Visualizing the Rationale and Workflow

The following diagrams, generated using Graphviz, illustrate the decision-making process for selecting an internal standard and the typical analytical workflow for tilmicosin analysis.

G cluster_0 Internal Standard Selection Analyte Tilmicosin Analysis Goal Accurate & Precise Quantification Analyte->Goal Choice Choice of Internal Standard Goal->Choice Deuterated Deuterated (this compound) Choice->Deuterated Ideal Analog Structural Analog (Roxithromycin) Choice->Analog Alternative Outcome_D Gold Standard Performance (High Accuracy, Precision) Deuterated->Outcome_D Outcome_A Acceptable Performance (Potential for Variability) Analog->Outcome_A

Decision pathway for internal standard selection.

G cluster_1 Analytical Workflow Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Data Data Analysis (Analyte/IS Ratio) Inject->Data

Workflow for tilmicosin analysis in plasma.

Conclusion

While the use of a structural analog like roxithromycin can provide acceptable results in some applications, the use of a deuterated internal standard for tilmicosin analysis offers unparalleled advantages in terms of accuracy, precision, and mitigation of matrix effects. For researchers, scientists, and drug development professionals who require the highest level of data integrity and confidence in their quantitative results, the justification for using a deuterated internal standard is clear and compelling. The initial investment in a deuterated standard is often outweighed by the long-term benefits of more robust and reliable analytical methods.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Tilmicosin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. Tilmicosin-d3, a deuterated form of the macrolide antibiotic tilmicosin, requires specific disposal procedures due to its potential health hazards and ecotoxicity. Adherence to these protocols is not only a matter of best practice but also a legal and ethical responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This substance is harmful if swallowed, causes serious eye irritation, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure[1][2][3][4][5]. Furthermore, it is very toxic to aquatic life with long-lasting effects[1][3]. Therefore, preventing its release into the environment is a primary concern[2][3][4].

When handling this compound, always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection[2][4][6][7]. Work in a well-ventilated area to avoid inhalation of any dust or fumes[6][8].

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed through a licensed and approved waste disposal facility[2][7][9]. Under no circumstances should this chemical be disposed of down the drain or in the regular trash[10][11].

1. Waste Segregation and Collection:

  • Unused or Expired this compound: Collect any pure, unused, or expired this compound in its original container or a clearly labeled, sealed, and leak-proof container.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, absorbent pads, and contaminated PPE, must be considered hazardous waste. These items should be collected in a designated, labeled, and sealed waste container. Hazardous pharmaceutical waste is often collected in black containers[11].

  • Spill Cleanup: In the event of a spill, carefully contain the area. For solid spills, gently sweep or vacuum the material to avoid dust generation. For liquid spills, use an inert absorbent material to soak up the substance[2][4]. Place all cleanup materials into a sealed, labeled container for hazardous waste disposal.

2. Packaging for Disposal:

  • Ensure all waste containers are securely sealed to prevent leakage.

  • Properly label all containers with the contents ("this compound Waste"), the associated hazards (e.g., "Toxic," "Environmental Hazard"), and the date of accumulation.

3. Arrange for Professional Disposal:

  • Contact a licensed environmental or hazardous waste management company to arrange for the collection and disposal of the this compound waste. These companies are equipped to handle and transport hazardous materials in compliance with all federal, state, and local regulations[10][12][13].

  • The primary method for the disposal of pharmaceutical waste of this nature is high-temperature incineration at a permitted facility[11][13].

4. Empty Container Management:

  • Empty this compound containers must also be managed properly. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.

  • After thorough rinsing, the container should be punctured or otherwise rendered unusable to prevent reuse. It can then be disposed of through an approved waste handling site for recycling or disposal[2].

Hazard and Disposal Summary

Hazard ClassificationDisposal ConsiderationRegulatory Bodies
Acute Oral Toxicity [1][2]Do not ingest. Dispose of as hazardous waste.EPA, State Environmental Agencies
Serious Eye Irritant [1][2][3]Wear eye protection. Dispose of as hazardous waste.OSHA
Reproductive Toxicity [1][2][3][7]Handle with caution. Dispose of as hazardous waste.EPA, OSHA
Specific Target Organ Toxicity [1][2][3]Avoid exposure. Dispose of as hazardous waste.EPA, OSHA
Very Toxic to Aquatic Life [1][3]Do not release to the environment or sewer.EPA, Fish and Wildlife Services

Disposal Workflow

G cluster_0 On-Site Waste Handling cluster_1 Container Management cluster_2 Off-Site Disposal Unused_Tilmicosin_d3 Unused/Expired this compound Segregated_Waste Segregate into Labeled, Sealed Hazardous Waste Container Unused_Tilmicosin_d3->Segregated_Waste Contaminated_Materials Contaminated Materials (PPE, Labware) Contaminated_Materials->Segregated_Waste Spill_Residue Spill Cleanup Residue Spill_Residue->Segregated_Waste Licensed_Vendor Contact Licensed Hazardous Waste Vendor Segregated_Waste->Licensed_Vendor Empty_Container Empty this compound Container Triple_Rinse Triple-Rinse Container Empty_Container->Triple_Rinse Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Puncture_Container Puncture and Dispose of Container via Approved Vendor Triple_Rinse->Puncture_Container Collect_Rinsate->Licensed_Vendor Transport Secure Transport to Permitted Facility Licensed_Vendor->Transport Incineration High-Temperature Incineration Transport->Incineration

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tilmicosin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pharmaceutical research and development, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Tilmicosin-d3, a deuterated analog of the macrolide antibiotic Tilmicosin. Adherence to these procedural steps is critical due to the compound's potential health hazards.

This compound is classified as harmful if swallowed, causes serious eye irritation, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]

Hazard Identification and Safety Data

Understanding the specific hazards associated with this compound is the first step in safe handling. The following table summarizes the key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard CategoryGHS Hazard StatementGHS PictogramPrecautionary Statement Codes
Health Hazards H302: Harmful if swallowed.[1][2][3]
alt text
P264, P270, P301+P312+P330
H319: Causes serious eye irritation.[1][2][3]
alt text
P264, P280, P305+P351+P338, P337+P313
H361: Suspected of damaging fertility or the unborn child.[1][2][3]
alt text
P201, P202, P280, P308+P313
H373: May cause damage to organs (Heart, Lungs) through prolonged or repeated exposure.[2][3]
alt text
P260, P314
Environmental Hazards H410: Very toxic to aquatic life with long lasting effects.[1]
alt text
P273, P391, P501

Occupational Exposure Limits for the parent compound, Tilmicosin, have been established by some organizations. For example, one manufacturer has a Lilly Exposure Guideline (LEG) of <100 µg/m³ over a 12-hour time-weighted average (TWA)[4]. Researchers should consult their institution's safety office for specific guidance on occupational exposure limits for this compound.

Operational Plan: Step-by-Step Handling Protocol

This section provides a procedural workflow for handling this compound from receipt to disposal, emphasizing the integration of personal protective equipment at each stage.

Receiving and Storage
  • Inspect Shipment: Upon receipt, visually inspect the package for any signs of damage or leakage. Wear nitrile gloves during this initial inspection.

  • Verify Documentation: Confirm that the received material matches the order and that the Safety Data Sheet (SDS) is accessible.

  • Secure Storage: The compound should be stored locked up, as per SDS recommendations.[2][3][5][6][7] Keep the container tightly closed and store in a dry, cool, and well-ventilated area, following the specific temperature conditions provided on the product's certificate of analysis.[6][7]

Engineering Controls and Personal Protective Equipment (PPE)

Safe handling must occur in a controlled environment using appropriate engineering controls and a comprehensive suite of PPE.

  • Engineering Controls: All work should be conducted in a well-ventilated area.[4][6] A chemical fume hood is recommended for procedures that may generate dust or aerosols. Eyewash stations and safety showers must be readily accessible.[6]

  • Personal Protective Equipment (PPE) Selection:

    • Hand Protection: Wear nitrile gloves.[8] If prolonged contact is anticipated, consider double-gloving.[9][10] Gloves should be removed immediately after use, avoiding contact between the outer glove surface and skin.[8]

    • Eye and Face Protection: Chemical safety goggles are mandatory.[4] A face shield should be worn in addition to goggles if there is a significant risk of splashing.[4][8]

    • Body Protection: A laboratory coat or gown is required.[9] Ensure it has long sleeves and fits properly. For tasks with a higher risk of contamination, consider disposable coveralls.

    • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, respiratory protection is necessary.[4][6] Consult your institution's environmental health and safety (EHS) department for respirator selection and fit-testing.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Receive Receive Shipment Store Store Securely & Locked Receive->Store ReviewSDS Review SDS & Assess Risks Store->ReviewSDS DonPPE Don Full PPE ReviewSDS->DonPPE Weigh Weigh Compound DonPPE->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Waste Segregate & Label Waste DoffPPE->Waste Dispose Dispose via Approved Plant Waste->Dispose

Safe Handling Workflow for this compound
Handling and Experimental Procedures

  • Pre-Use Check: Before handling, ensure all required PPE is correctly donned and that engineering controls are functioning properly.

  • Aliquotting: If working with a solid, weigh the necessary amount in a chemical fume hood to prevent inhalation of dust.

  • Solution Preparation: When dissolving the compound, add solvent slowly to avoid splashing.

  • General Practices:

    • Avoid all direct contact with the substance.[6]

    • Do not eat, drink, or smoke in the laboratory.[2][3][5][6]

    • Wash hands thoroughly with soap and water after handling is complete and before leaving the lab.[2][3][5][6]

Spill Management and Decontamination
  • Emergency Procedures: In case of a spill, evacuate the immediate area if necessary. Alert colleagues and your supervisor.

  • Spill Cleanup: For small spills, use an inert absorbent material.[2][3] Collect the absorbed material into a suitable, labeled container for hazardous waste. Prevent the spill from entering drains or waterways.[1][2][3]

  • Decontamination: Thoroughly clean and decontaminate all surfaces and equipment after use.

Waste Disposal Plan
  • Environmental Hazard: this compound is very toxic to aquatic life.[1] Do not dispose of waste into the sewer system or allow it to contaminate soil or water.[1][2][3]

  • Waste Segregation: All contaminated materials, including empty containers, used PPE, and absorbed spill cleanup material, must be collected as hazardous waste.

  • Disposal Route: Dispose of all waste through an approved and licensed waste disposal contractor, in accordance with local, state, and federal regulations.[2][3][5][6][7]

Emergency First Aid Protocols

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][7]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing and shoes. Get medical attention if skin irritation persists.[3][7]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Ingestion DO NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][6]

Note: Accidental self-injection of the parent compound, Tilmicosin, can be lethal in humans.[11] While this compound is typically supplied as a solid for research, this hazard underscores the need for extreme caution. In case of any exposure, seek immediate medical advice and provide the attending physician with the Safety Data Sheet (SDS).[2][3]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.